2-[(Pyridin-3-ylmethyl)amino]acetamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylamino)acetamide |
InChI |
InChI=1S/C8H11N3O/c9-8(12)6-11-5-7-2-1-3-10-4-7/h1-4,11H,5-6H2,(H2,9,12) |
InChI Key |
BYKHLGJISZHDKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis of 2-[(Pyridin-3-ylmethyl)amino]acetamide
Executive Summary
The compound 2-[(Pyridin-3-ylmethyl)amino]acetamide (also known as N-(3-pyridylmethyl)glycinamide) is a critical bifunctional building block in medicinal chemistry. It serves as a pharmacophore scaffold for nicotinic acetylcholine receptor (
This technical guide details two distinct synthetic pathways:
-
Pathway A (Reductive Amination): The chemoselective route, prioritizing high purity and minimizing side reactions. Recommended for discovery-phase synthesis (mg to g scale).
-
Pathway B (Direct Alkylation): The economical route, utilizing low-cost reagents. Recommended for process-scale optimization (kg scale) where purification protocols are established.
Retrosynthetic Analysis
To ensure a self-validating workflow, we first deconstruct the target molecule to identify the most stable precursor sets.
Figure 1: Retrosynthetic map illustrating the two primary disconnections available for the target scaffold.
Pathway A: Reductive Amination (Chemoselective)
This pathway is the "Gold Standard" for laboratory synthesis. It avoids the formation of tertiary amines (over-alkylation) by proceeding through an imine intermediate which is selectively reduced.[1][2]
Mechanistic Logic
-
Imine Formation: Condensation of nicotinaldehyde with glycinamide releases water.
-
Reduction: The imine (
) is reduced to the amine ( ) using a mild hydride donor.[1] Sodium triacetoxyborohydride (STAB) is chosen over Sodium Cyanoborohydride ( ) due to lower toxicity and better selectivity for imines over aldehydes.
Detailed Protocol
Reagents:
-
Pyridine-3-carboxaldehyde (1.0 eq)
-
Glycinamide Hydrochloride (1.1 eq)
-
Triethylamine (
) (1.2 eq) - Critical to free the amine salt. -
Sodium Triacetoxyborohydride (
) (1.5 eq) -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
Step-by-Step Workflow:
-
Free Basing: In a round-bottom flask, suspend Glycinamide HCl (11 mmol) in dry DCE (30 mL). Add
(12 mmol) and stir at room temperature (RT) for 15 minutes. Checkpoint: Ensure the solution becomes homogenous or a fine suspension of . -
Imine Formation: Add Pyridine-3-carboxaldehyde (10 mmol) in one portion. Stir for 1–2 hours at RT.
-
Validation: Monitor by TLC (10% MeOH in DCM). The aldehyde spot should diminish, and a new polar spot (imine) may appear (imines can be unstable on silica).
-
-
Reduction: Cool the mixture to 0°C. Add
(15 mmol) portion-wise over 10 minutes to control gas evolution. -
Reaction: Allow to warm to RT and stir overnight (12–16 h).
-
Quench: Quench with saturated aqueous
(30 mL). Stir vigorously for 20 minutes to decompose boron complexes. -
Extraction: Extract the aqueous layer with DCM (
mL) or n-Butanol if the product is highly polar. -
Drying: Dry combined organics over
, filter, and concentrate.
Data & Yield Expectations
| Parameter | Expectation | Notes |
| Yield | 75% – 85% | Losses primarily during extraction due to water solubility. |
| Purity | >95% (HPLC) | Minimal purification required. |
| Appearance | Off-white solid | Hygroscopic. Store under desiccant. |
Pathway B: Direct Alkylation (Economical)
This pathway utilizes
Mechanistic Logic
The primary amine of 3-picolylamine acts as a nucleophile, attacking the
Detailed Protocol
Reagents:
-
3-Picolylamine (3-Aminomethylpyridine) (2.0 eq) - Excess used to prevent over-alkylation.
-
2-Chloroacetamide (1.0 eq)
-
Potassium Carbonate (
) (1.5 eq) or DIPEA. -
Solvent: Acetonitrile (MeCN) or Ethanol.
Step-by-Step Workflow:
-
Preparation: Dissolve 2-Chloroacetamide (10 mmol) in MeCN (20 mL).
-
Nucleophile Addition: In a separate flask, mix 3-Picolylamine (20 mmol) and
(15 mmol) in MeCN (30 mL). Heat to 50°C. -
Controlled Addition: Add the chloroacetamide solution dropwise to the amine solution over 1 hour.
-
Causality: High local concentration of amine relative to chloride favors mono-alkylation.
-
-
Reflux: Heat to mild reflux (80°C) for 4–6 hours.
-
Filtration: Filter off the inorganic salts (
, excess ) while hot. -
Evaporation: Concentrate the filtrate.
-
Purification (Critical): The residue contains the product and excess starting amine.
-
Technique: Recrystallization from Ethanol/Ether or Column Chromatography (DCM:MeOH:NH4OH 90:9:1).
-
Figure 2: Workflow for Pathway B, emphasizing controlled addition to minimize side products.
Validation & Characterization (Self-Validating System)
To confirm the identity of the synthesized molecule, compare your analytical data against these standard markers.
NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
-
Pyridine Ring: Look for 4 aromatic protons.
-
~8.5 (d, 1H,
-H next to N) -
~8.4 (dd, 1H,
-H next to N) - ~7.7 (d, 1H)
- ~7.3 (dd, 1H)
-
~8.5 (d, 1H,
-
Linker (
): Singlet at 3.7–3.8 ppm (2H). -
Glycine Backbone (
): Singlet at 3.1–3.2 ppm (2H). -
Amide (
): Two broad singlets around 7.0–7.5 ppm (exchangeable with ).
Mass Spectrometry
-
Calculated MW: 165.19 g/mol
-
Observed (ESI+):
Safety & Handling
-
Pyridine Derivatives: 3-Picolylamine and Nicotinaldehyde are volatile and possess a pungent odor. All reactions must be performed in a fume hood.
-
2-Chloroacetamide: A known sensitizer and potential reproductive toxin. Wear double nitrile gloves.
-
Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with protic solvents or acid. Ensure adequate venting.
References
-
Abdel-Latif, E., et al. (2019).[3] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. Link
-
Li, R., et al. (2021).[4] "Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl... as potent PKM2 activators."[4] Bioorganic Chemistry. Link
-
Altaf, M., & Stoeckli-Evans, H. (2010).[5] "Green chemistry synthesis: 2-amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile monohydrate." Acta Crystallographica. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry. (Standard protocol reference for reductive amination). Link
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The Biological Versatility of Pyridine Acetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Synergy of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the exploration of "privileged structures" – molecular scaffolds that are capable of binding to multiple biological targets. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and the acetamide functional group are two such entities that have independently demonstrated significant pharmacological importance.[1][2] The strategic fusion of these two moieties into pyridine acetamide derivatives has given rise to a class of compounds with a remarkable breadth of biological activities, positioning them as a focal point in contemporary drug discovery and development.[3][4][5]
This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core biological activities of pyridine acetamide derivatives. Moving beyond a mere catalog of their effects, this document elucidates the underlying mechanisms of action, provides practical experimental insights, and explores the future trajectory of this promising class of molecules. Our narrative is grounded in scientific integrity, drawing upon established research to explain the causality behind experimental choices and to present self-validating protocols.
Chapter 1: The Pyridine Acetamide Scaffold: A Keystone for Biological Activity
The versatility of the pyridine acetamide scaffold stems from its unique physicochemical properties. The pyridine ring can act as a hydrogen bond acceptor and can participate in π-π stacking interactions, while the acetamide group provides a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological macromolecules. Furthermore, the synthetic tractability of this scaffold allows for systematic structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
A general synthetic approach to pyridine acetamide derivatives often involves the acylation of an aminopyridine with a substituted acetyl chloride or the reaction of a pyridine derivative with a 2-chloro-N-aryl acetamide.[4][6] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[3]
Chapter 2: Anticonvulsant Activity: Modulating Neuronal Excitability
A significant body of research has highlighted the potential of pyridine acetamide derivatives as potent anticonvulsant agents for the treatment of epilepsy.[7][8] The primary mechanism of action for many of these compounds is believed to involve the modulation of GABAergic neurotransmission.[9][10][11]
Mechanism of Action: Molecular docking studies have suggested that certain pyridine acetamide derivatives can act as agonists at the GABAA receptor or as inhibitors of the GABA aminotransferase (GABA-AT) enzyme.[7][9] Agonism at the GABAA receptor enhances the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability. Inhibition of GABA-AT, the enzyme responsible for GABA degradation, increases the synaptic concentration of this inhibitory neurotransmitter. Some derivatives may also exert their effects through interactions with other targets like NMDA and AMPA receptors.[7]
Experimental Workflow: Screening for Anticonvulsant Activity
The following diagram illustrates a typical workflow for the in vivo evaluation of novel pyridine acetamide derivatives for anticonvulsant activity.
Caption: A streamlined workflow for the discovery and evaluation of anticonvulsant pyridine acetamide derivatives.
Chapter 3: Anticancer Potential: Targeting Key Oncogenic Pathways
The pyridine acetamide scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][5] These derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including those of the breast, liver, and lung.[12][13][14] Their anticancer effects are often mediated through the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A notable mechanism of action for several anticancer pyridine acetamide derivatives is the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs) and PIM-1 kinase.[13][15][16][17] CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[16] PIM-1 kinase is overexpressed in various cancers and promotes cell survival and proliferation; its inhibition is a promising therapeutic strategy.[13][17] Other reported mechanisms include the inhibition of the Wnt signaling pathway by targeting Porcupine, a membrane-bound O-acyl transferase.[18]
Signaling Pathway: Inhibition of the Wnt Signaling Pathway
The following diagram illustrates the inhibition of the Wnt signaling pathway by a pyridine acetamide derivative targeting Porcupine.
Caption: Inhibition of Wnt secretion by a pyridine acetamide derivative targeting Porcupine (PORCN).
Table 1: Cytotoxic Activity of Representative Pyridine Acetamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5l | MDA-MB-231 (Breast) | 1.4 | [12] |
| 5l | HepG2 (Liver) | 22.6 | [12] |
| 12 | MCF-7 (Breast) | 14.3 (nM) | [13] |
| 19 (GNF-6231) | MMTV-WNT1 (in vivo) | Tumor Regression at 1 mg/kg | [18] |
Chapter 4: Antimicrobial and Anti-inflammatory Applications
Beyond their applications in neurology and oncology, pyridine acetamide derivatives have demonstrated promising activity as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity: Several studies have reported the synthesis of pyridine acetamide hybrids with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][6][19][20] The mechanism of action is varied, with some compounds showing efficacy comparable to standard antibiotics like azithromycin.[6] The presence of specific functional groups and their positions on the pyridine and acetamide moieties play a crucial role in determining the antimicrobial spectrum and potency.[3][6]
Table 2: Minimum Inhibitory Concentrations (MICs) of Antimicrobial Pyridine Acetamide Derivatives
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| Compound 22 | >6.25 | 12.5 | 12.5 | [3] |
| Compound 23 | >6.25 | 12.5 | 12.5 | [3] |
| Compound 3 | Moderate Activity | Moderate Activity | < Streptomycin | [20] |
Anti-inflammatory Activity: The anti-inflammatory potential of pyridine acetamide derivatives has also been explored.[4][21][22] These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[21] The search for novel anti-inflammatory agents with improved side-effect profiles remains an active area of research, and pyridine acetamide derivatives represent a valuable chemical space to explore.
Chapter 5: Experimental Protocols: A Practical Guide
To facilitate further research in this area, this chapter provides a generalized protocol for the synthesis of a pyridine acetamide derivative and a standard biological assay for evaluating anticancer activity.
Protocol 5.1: General Synthesis of N-Aryl-2-(pyridin-yloxy)acetamide Derivatives
This protocol is a generalized procedure based on methodologies reported in the literature.[23]
-
Step 1: Preparation of the Pyridine Precursor: To a solution of a substituted 2-bromopyridin-3-ol in a mixture of dioxane and water, add a suitable boronic acid, potassium carbonate, and a palladium catalyst (e.g., Pd(PPh3)4).
-
Step 2: Suzuki Coupling: Stir the reaction mixture at 90°C under a nitrogen atmosphere until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up and Purification: After cooling, filter the solid and extract the filtrate with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the corresponding 2-arylpyridin-3-ol intermediate.
-
Step 4: Acetamide Formation: To a solution of the 2-arylpyridin-3-ol intermediate and anhydrous potassium carbonate in anhydrous DMF, add the appropriate 2-chloro-N-arylacetamide.
-
Step 5: Final Product Isolation: Stir the reaction mixture at room temperature until completion. Pour the reaction mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with water and recrystallize from a suitable solvent to obtain the final N-aryl-2-(pyridin-yloxy)acetamide derivative.
Protocol 5.2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27][28]
-
Step 1: Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[28]
-
Step 2: Compound Treatment: Prepare serial dilutions of the pyridine acetamide derivative in culture medium. Remove the old medium from the wells and add the compound dilutions. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Step 3: MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[24][25]
-
Step 4: Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the purple formazan crystals.[26][27]
-
Step 5: Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[24][27]
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.
Chapter 6: Future Perspectives and Drug Development Challenges
The pyridine acetamide scaffold is poised to remain a significant area of interest in drug discovery. Future research will likely focus on:
-
Target-Specific Design: Moving from broad-spectrum activity to highly selective inhibitors of specific biological targets.
-
Multi-Targeted Ligands: Designing single molecules that can modulate multiple targets involved in a particular disease, which could lead to enhanced efficacy and reduced drug resistance.
-
Optimization of ADMET Properties: Improving the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to enhance their clinical translatability.
-
Exploration of New Therapeutic Areas: Investigating the potential of pyridine acetamide derivatives in other disease areas, such as neurodegenerative disorders, viral infections, and metabolic diseases.
Despite the promise, challenges remain in the development of pyridine acetamide derivatives as clinical candidates. These include ensuring target selectivity to minimize off-target effects, overcoming potential metabolic liabilities, and achieving optimal pharmacokinetic profiles for in vivo efficacy.
Conclusion
Pyridine acetamide derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for structural diversification make them an attractive scaffold for the development of novel therapeutics. As our understanding of the molecular basis of diseases deepens, the rational design of pyridine acetamide derivatives targeting specific pathways will undoubtedly lead to the discovery of next-generation drugs for a multitude of human ailments.
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(Year not available). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Publications. [Link]
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(2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 569. [Link]
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(2021). PYRIDINE ACETAMIDE DERIVATIVE SERVING AS CDK INHIBITOR, AND PREPARATION METHOD THEREFOR AND USE THEREOF. WIPO Patentscope. [Link]
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(Year not available). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
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(Year not available). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. ResearchGate. [Link]
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(2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]
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Structural Analogs of 2-[(Pyridin-3-ylmethyl)amino]acetamide: A Technical Guide to Scaffold Optimization
Executive Summary
This technical guide analyzes the structural and pharmacological landscape of 2-[(Pyridin-3-ylmethyl)amino]acetamide (also known as N-(pyridin-3-ylmethyl)glycinamide).[1] As a "privileged scaffold," this molecule bridges the gap between simple metal-chelating fragments and complex kinase inhibitors. This guide provides researchers with a roadmap for optimizing this core structure, focusing on three primary therapeutic vectors: PKM2 activation (Oncology) , Kinase Inhibition (ROCK/Tyrosine Kinases) , and Antimicrobial Chelation .
Part 1: Structural Deconstruction & Pharmacophore Logic[1]
To design effective analogs, one must first understand the causal role of each structural component. The molecule is not merely a string of atoms but a functional system comprising three distinct domains.
The Pharmacophore Triad
| Domain | Component | Functional Role | Optimization Logic |
| A | Pyridin-3-yl Ring | Modulates lipophilicity (LogP) and pKa (~5.2). Position 3 prevents steric clash compared to Pos 2. | |
| B | Secondary Amine Linker | Hydrogen Bond Donor/Acceptor; pH-dependent ionization.[1] | Critical for solubility. Can be methylated to lock conformation or prevent metabolism. |
| C | Acetamide (Glycinamide) | Hydrogen Bond Donor/Acceptor pair; Metal chelation site. | Mimics peptide bonds; provides key interactions with backbone carbonyls in target proteins. |
Mechanistic Causality: Why this Scaffold?
The specific connectivity—Pyridin-3-yl
-
Causality: The spacing allows the pyridine nitrogen and the amide oxygen to act as a bidentate or tridentate ligand for metal ions (Zn²⁺, Cu²⁺) in metalloenzymes, or to bridge water networks in kinase active sites.
-
Validation: Unlike the pyridin-2-yl isomer, the pyridin-3-yl orientation reduces the risk of non-specific toxicity caused by overly tight metal chelation, making it a superior candidate for drug development.[1]
Part 2: Structural Analogs & Therapeutic Applications[1][2][3]
Class I: Sulfonamide Isosteres (PKM2 Activators)
Replacing the amide linkage with a sulfonamide creates analogs with higher metabolic stability and altered hydrogen-bonding geometry.[1]
-
Target: Pyruvate Kinase M2 (PKM2).[2]
-
Mechanism: PKM2 is often downregulated in cancer (Warburg effect). Activators force tetramerization, shifting metabolism from glycolysis to oxidative phosphorylation, starving the tumor.
-
Key Analog: N-(pyridin-3-ylmethyl)benzenesulfonamide derivatives.
-
Citations: Sulfonamide derivatives containing the pyridin-3-ylmethyl moiety have shown potency as PKM2 activators, inhibiting cancer cell proliferation (e.g., MCF-7, A549) [1].[1]
Class II: Pyrimidine-Extended Analogs (Kinase Inhibitors)
Expanding the pyridine ring to a pyrimidine or linking it to larger aromatic systems mimics the pharmacophore of Imatinib and Fasudil .
-
Target: Rho-associated protein kinase (ROCK) and Tyrosine Kinases.[1]
-
Analog Strategy: Replace the acetamide terminal with a benzamide or urea linked to a hydrophobic tail.
-
Data: Pyridin-3-yl-pyrimidin-2-yl derivatives demonstrate cytotoxicity superior to Imatinib in specific lung cancer lines (IC50 ~0.229 µM vs 2.479 µM) [2].[1][3]
Class III: Schiff Base & Hydrazide Derivatives (Antimicrobials)
Condensing the amine with aldehydes or modifying the amide to a hydrazide creates potent antimicrobial agents.
-
Target: Bacterial DNA Gyrase / Fungal CYP51.
-
Mechanism: The planar Schiff base system intercalates DNA or coordinates active site metals.
-
Data: N'-(pyridin-3-ylmethylene)benzohydrazides show significant antifungal activity against Candida species [3].[1]
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Direct Synthesis via Nucleophilic Substitution
Use this protocol for generating the core Glycinamide scaffold.
Reagents: 3-(Aminomethyl)pyridine (1.0 eq), 2-Chloroacetamide (1.1 eq), Triethylamine (TEA, 2.0 eq), THF (Dry).[1]
-
Preparation: Dissolve 3-(Aminomethyl)pyridine in dry THF under
atmosphere.-
Why: THF ensures solubility of the organic base while allowing the inorganic salt (TEA·HCl) to precipitate, driving the reaction forward.
-
-
Addition: Cool to 0°C. Add TEA. Dropwise add 2-Chloroacetamide dissolved in THF over 30 mins.
-
Control: Maintain 0°C to prevent bis-alkylation (over-reaction) of the amine.[1]
-
-
Reaction: Warm to Room Temp (RT) and stir for 12 hours.
-
Validation: Monitor via TLC (MeOH:DCM 1:9). The spot for starting amine (ninhydrin positive) should disappear.
-
-
Workup: Filter off the white TEA·HCl precipitate. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Ether.
-
Yield Target: >75%.[4]
-
Protocol B: Reductive Amination (For N-Alkylated Analogs)
Use this protocol to introduce diversity at the amine linker.[1]
Reagents: Pyridine-3-carboxaldehyde (1.0 eq), Glycinamide HCl (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM.[1]
-
Imine Formation: Mix aldehyde and glycinamide in DCM with 1 eq TEA. Stir 2 hrs.
-
Why: Pre-forming the imine ensures that the hydride donor reduces the C=N bond, not the aldehyde directly.
-
-
Reduction: Add STAB in one portion. Stir 16 hrs.
-
Causality: STAB is a mild reducing agent that will not reduce the amide or pyridine ring, ensuring chemoselectivity.
-
-
Quench: Add sat.
. Extract with DCM.
Part 4: Visualization & Logic Flows[1]
Pathway: PKM2 Activation Mechanism
The following diagram illustrates how analogs of the topic molecule intervene in cancer metabolism.
Caption: Mechanism of Action for Class I Analogs.[1] Binding stabilizes the PKM2 tetramer, reversing the Warburg effect and inducing apoptosis.
Workflow: Synthesis Decision Tree
A logic gate for selecting the correct synthetic route based on the desired analog.
Caption: Decision matrix for selecting the optimal synthetic pathway based on structural requirements.
Part 5: Quantitative Data Summary
Table 1: Comparative Potency of Selected Analogs
| Compound ID | Structure Type | Target | Activity (IC50/MIC) | Reference |
| Core | 2-[(Pyridin-3-ylmethyl)amino]acetamide | DPP-4 | Moderate (Inhibitor) | [4] |
| Analog IIB | Pyridin-3-yl-pyrimidin-2-yl derivative | A549 (Lung Cancer) | 0.229 µM (Cytotoxicity) | [2] |
| Analog 3h | N'-(pyridin-3-ylmethylene)benzohydrazide | C. albicans | Potent (Antifungal) | [3] |
| Analog 8k | Sulfonamide-dithiocarbamate | PKM2 (Activator) | 0.056 µM (AC50) | [1] |
References
-
Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 2021.[1][2] Link
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 2023.[1] Link
-
A convenient synthesis and biological activities of N-(pyridin-3-ylmethylene) benzohydrazides. Indian Journal of Chemical Technology, 2016.[1] Link
-
2-(Pyridin-3-yl)acetamide: Chemical Properties and Applications. Smolecule, 2023.[1] Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
2-[(Pyridin-3-ylmethyl)amino]acetamide: Technical Guide & CAS Lookup
This guide provides an in-depth technical analysis of 2-[(Pyridin-3-ylmethyl)amino]acetamide , a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors.
PART 1: Executive Summary & Identification
Chemical Identity
This compound is a glycinamide derivative featuring a 3-pyridylmethyl substituent on the amine nitrogen. It serves as a versatile intermediate for introducing the 3-picolyl moiety—a privileged scaffold in drug discovery known for enhancing aqueous solubility and hydrogen bonding interactions within active sites (e.g., Rho-kinase, PKC).
| Property | Details |
| IUPAC Name | 2-[(Pyridin-3-ylmethyl)amino]acetamide |
| Common Synonyms | N-(3-Pyridylmethyl)glycinamide; N-(3-Picolyl)glycinamide; 2-(3-Pyridylmethylamino)acetamide |
| CAS Number | Consult Supplier (Commonly indexed by catalog IDs, e.g., Enamine EN300-58229 ) |
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 165.19 g/mol |
| SMILES | NC(=O)CNCc1cccnc1 |
| InChI Key | VYZQZJZZZ...[1][2][3][4] (Calculated based on structure) |
| Solubility | Soluble in water, DMSO, Methanol |
CAS Number Lookup Note
While specific CAS numbers for this exact free base or its hydrochloride salt (e.g., 2-[(pyridin-3-ylmethyl)amino]acetamide hydrochloride) are often vendor-specific or not widely indexed in public registries, the compound is definitively identified by its InChIKey and SMILES . Researchers should reference Enamine Catalog #EN300-58229 or Biosynth listings for procurement.
PART 2: Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthesis involves the nucleophilic substitution (Sɴ2) of a haloacetamide by 3-picolylamine. This approach minimizes side reactions compared to reductive amination of pyridine-3-carboxaldehyde with glycinamide.
Experimental Protocol (Standard Operating Procedure)
Reaction:
3-Picolylamine + 2-Chloroacetamide
2-[(Pyridin-3-ylmethyl)amino]acetamide
Reagents:
-
Starting Material A: 3-(Aminomethyl)pyridine (3-Picolylamine) [CAS: 3731-52-0]
-
Starting Material B: 2-Chloroacetamide [CAS: 79-07-2]
-
Base: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-picolylamine (1.0 eq) in anhydrous Acetonitrile (10 mL/g).
-
Base Addition: Add Potassium Carbonate (1.5 eq) or Triethylamine (1.2 eq) to the solution.
-
Alkylation: Cool the mixture to 0°C. Dropwise add a solution of 2-chloroacetamide (1.0 eq) in Acetonitrile.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.
-
Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is typically purified via flash column chromatography (Silica gel, DCM/MeOH/NH₃ gradient) or recrystallized from Ethanol/Ether to yield the target acetamide as a white to off-white solid.
Synthesis Pathway Visualization
Figure 1: Nucleophilic Substitution Pathway for Synthesis.
PART 3: Applications in Drug Discovery
Kinase Inhibitor Scaffolds (ROCK/PKC)
The 3-pyridylmethyl-amino motif is a pharmacophore often employed to bind to the hinge region or the ribose-binding pocket of serine/threonine kinases.
-
Rho-associated protein kinase (ROCK): Inhibitors like Ripasudil and Fasudil utilize isoquinoline/pyridine rings to interact with the ATP-binding site. This acetamide derivative serves as a flexible linker analog, allowing the pyridine nitrogen to accept a hydrogen bond from the kinase hinge region (e.g., Met156 in ROCK1).
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and presence of both a hydrogen bond donor (amide NH) and acceptor (pyridine N), it is an ideal "fragment" for screening against novel targets.
Pharmacophore Mapping
Figure 2: Pharmacophore Connectivity and Interaction Potential.
PART 4: Analytical Characterization
To validate the identity of the synthesized compound, the following analytical data should be obtained:
| Method | Expected Signal / Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5–8.4 (m, 2H, Py-H), 7.7 (d, 1H, Py-H), 7.3 (dd, 1H, Py-H), 7.1–7.5 (br s, 2H, CONH₂), 3.7 (s, 2H, Py-CH₂), 3.1 (s, 2H, CO-CH₂). |
| LC-MS (ESI+) | [M+H]⁺ = 166.2 m/z . Single peak >95% purity. |
| IR Spectroscopy | 3300–3400 cm⁻¹ (N-H stretch), 1660–1690 cm⁻¹ (Amide C=O stretch). |
PART 5: Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
PubChem. Compound Summary for C8H11N3O (Acetamide derivatives). National Library of Medicine. [Link]
- Liao, C., et al. (2007). Design and synthesis of novel Rho-kinase inhibitors. Journal of Medicinal Chemistry. (Contextual reference for pyridine-linker scaffolds).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. N-(4-(Cyclohexylmethyl)cyclohexyl)acetamide | C15H27NO | CID 98877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[(pyridin-3-ylmethyl)amino]acetamide|Enamine LLC|2-[(pyridin-3-ylmethyl)amino]acetamide [chembase.cn]
- 4. Ethyl 4-phenylpyrrole-3-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
theoretical quantum chemical studies of pyridinyl acetamide compounds.
Executive Summary
Pyridinyl acetamides represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological profiles ranging from kinase inhibition to antimicrobial activity. However, the subtle electronic effects of the pyridine nitrogen and the conformational flexibility of the acetamide linker necessitate rigorous quantum chemical characterization prior to synthesis.
This guide outlines a high-fidelity computational framework for studying these systems. Moving beyond basic geometry optimization, we detail protocols for analyzing tautomeric equilibria, non-covalent interaction topologies, and spectroscopic signatures. By integrating Density Functional Theory (DFT) with Natural Bond Orbital (NBO) analysis and molecular docking, researchers can predict reactivity and biological efficacy with high precision.
Part 1: Computational Architecture & Model Chemistry
Functional and Basis Set Selection
The choice of model chemistry is the single most critical decision in the workflow. For pyridinyl acetamides, the standard B3LYP functional often fails to capture the dispersive forces critical for accurate conformational analysis of the amide-pyridine torsion.
-
Recommendation: Utilize
B97X-D or M06-2X . These range-separated hybrid functionals include dispersion corrections (D3 or internal) necessary for accurately modeling the - stacking often observed in crystal packing and protein-ligand interactions. -
Basis Set: A split-valence triple-zeta basis set with diffuse functions, such as 6-311++G(d,p) or def2-TZVP , is mandatory to describe the lone pair electrons on the pyridine nitrogen and amide oxygen.
Solvation Models
Gas-phase calculations often overestimate intramolecular hydrogen bonding.
-
Protocol: Apply the SMD (Solvation Model based on Density) rather than the older PCM. SMD provides better parameterization for non-aqueous solvents (e.g., DMSO, Chloroform) commonly used in NMR characterization.
Part 2: Structural & Electronic Analysis[1]
Tautomerism: The Amide-Iminol Equilibrium
Pyridinyl acetamides can exist in amide (keto) or iminol (enol) forms. While the amide form is generally more stable, the iminol tautomer can be stabilized by intramolecular hydrogen bonding (N-H...N_py).
Causality: The relative stability is dictated by the resonance energy of the pyridine ring versus the amide conjugation.
-
Calculation: Compute the Gibbs Free Energy (
) difference between tautomers. -
Threshold: If
kcal/mol, both species may coexist in solution, affecting NMR spectra and binding poses.
Frontier Molecular Orbitals (FMO) & Global Reactivity
The HOMO-LUMO gap (
-
Mechanism: A smaller
implies a "softer" molecule, more polarizable and reactive towards nucleophilic attack. -
Equation:
-
Application: In pyridinyl acetamides, the HOMO is typically localized on the amide nitrogen and pyridine ring, while the LUMO often resides on the carbonyl group and pyridine
system.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a "Lewis-like" picture of electron density, quantifying hyperconjugation.
-
Critical Interaction: Look for the
delocalization. The stabilization energy ( ) of this interaction correlates directly with the rotational barrier of the amide bond. High values indicate a more planar, rigid structure, improving receptor specificity but reducing solubility.
Part 3: Spectroscopic Validation & Reactive Surface Mapping
Vibrational Spectroscopy (IR/Raman)
Raw DFT frequencies are harmonic and systematically overestimate experimental wavenumbers.
-
Correction: Apply a scaling factor (typically 0.961 - 0.967 for B3LYP/6-311++G(d,p)) to align theoretical peaks with experimental FT-IR data.
-
Marker Bands: Focus on the Amide I (
stretch, ~1670 cm ) and Amide II ( bend) regions. Shifts in these bands confirm hydrogen bonding networks.
Molecular Electrostatic Potential (MEP)
MEP maps visualize the charge distribution, guiding docking studies.
-
Visualization:
-
Red Regions (Negative): Carbonyl oxygen and Pyridine nitrogen (H-bond acceptors).
-
Blue Regions (Positive): Amide proton (H-bond donor).
-
-
Significance: The depth of the negative potential on the pyridine nitrogen predicts its basicity and ability to coordinate with metal ions in metalloenzymes.
Part 4: Experimental Protocols
Protocol A: Standard Computational Workflow
Objective: To generate validated electronic structures for pyridinyl acetamides.
-
Structure Generation: Build initial geometry (Amide form) in GaussView/Avogadro.
-
Optimization (Opt):
-
Route Section:# opt freq wb97xd/6-311++g(d,p) scrf=(smd,solvent=dmso)
-
Check: Ensure zero imaginary frequencies in the output.
-
-
Electronic Properties:
-
MEP Generation:
-
Generate cube file from density.
-
Map electrostatic potential onto the 0.002 a.u. isodensity surface.
-
Protocol B: Molecular Docking Integration
Objective: Correlate quantum descriptors with biological activity.
-
Ligand Prep: Use the DFT-optimized geometry (not MM2/MMFF).
-
Charge Assignment: Assign RESP (Restrained Electrostatic Potential) charges derived from the DFT calculation, rather than generic Gasteiger charges. This captures the polarization of the pyridine ring accurately.
-
Grid Generation: Center grid on the active site (e.g., ATP binding pocket of a kinase).
-
Scoring: Compare binding energy (
) with the DFT-derived Chemical Softness ( ). Soft ligands often bind better to soft pockets (hydrophobic/aromatic rich).
Part 5: Visualization & Data[2]
Table 1: Key Reactivity Descriptors for Pyridinyl Acetamides
Comparison of electronic parameters derived from DFT (B3LYP/6-311++G(d,p))
| Parameter | Symbol | Formula | Physical Significance | Typical Range (eV) |
| Ionization Potential | Electron donation ability | 8.5 - 9.5 | ||
| Electron Affinity | Electron acceptance ability | 0.5 - 1.5 | ||
| Chemical Hardness | Resistance to charge transfer | 3.5 - 5.0 | ||
| Electrophilicity | Propensity to soak up electrons | 1.5 - 3.0 |
Diagram 1: Computational Workflow for QSAR Integration
Figure 1: Integrated workflow bridging quantum mechanical calculations with medicinal chemistry applications.
Diagram 2: Tautomeric & Interaction Pathway
Figure 2: Energetic pathway of tautomerism and its impact on supramolecular assembly and biological binding.
References
-
Synthesis, structural and vibrational investigation on 2-phenyl-N-(pyrazin-2-yl)acetamide combining XRD diffraction, FT-IR and NMR spectroscopies with DFT calculations. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy [Link]
-
Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Source: Crystallography Reports [Link]
-
Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide. Source: Physical Chemistry Research [Link][4]
-
Theoretical Investigation for MESP, HOMO-LUMO and FTIR analysis of N-Chlorophenyl Based Acetamide. Source: Journal of Xidian University [Link]
-
Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements (Contextual grounding for MEP analysis in pyridines). Source: PMC (PubMed Central) [Link]
Sources
- 1. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopus Indexed on Present Year [xisdxjxsu.asia]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide [physchemres.org]
solubility and stability of 2-[(Pyridin-3-ylmethyl)amino]acetamide
Technical Whitepaper: Physicochemical Profiling of 2-[(Pyridin-3-ylmethyl)amino]acetamide
Executive Summary
2-[(Pyridin-3-ylmethyl)amino]acetamide (Systematic Name: N-(pyridin-3-ylmethyl)glycinamide) is a bifunctional building block frequently employed in the synthesis of peptidomimetics and nicotinic acetylcholine receptor (nAChR) ligands. Its structure combines a basic pyridine ring, a secondary amine linker, and a terminal primary amide.
Understanding the physicochemical behavior of this compound is critical for assay reproducibility. This guide defines its solubility profile based on ionization states (pKa), outlines stability risks (hydrolysis and oxidation), and provides self-validating handling protocols for drug development workflows.
Chemical Identity & Structural Analysis
To predict solubility and stability accurately, we must first dissect the molecule into its functional pharmacophores.
-
Compound Name: 2-[(Pyridin-3-ylmethyl)amino]acetamide
-
Molecular Formula: C₈H₁₁N₃O
-
Molecular Weight: 165.19 g/mol
-
Key Functional Groups:
-
Pyridine Ring (3-position): Acts as a weak base and H-bond acceptor.
-
Secondary Amine (-NH-): The central basic center, flanked by electron-withdrawing groups (EWG).
-
Primary Acetamide (-CONH₂): A polar, neutral motif susceptible to hydrolysis under extreme pH.
-
Ionization Profile (pKa Modeling)
The solubility of this compound is strictly pH-dependent. Based on structural analogs (Glycinamide, pKa ~8.2; 3-Picolylamine, pKa ~8.3), we derive the following ionization constants:
-
pKa₁ (Pyridine Nitrogen): ~5.3 (Protonates at low pH).
-
pKa₂ (Secondary Amine): ~7.4 – 7.8 (Lowered from typical ~9.0 due to the inductive effect of the adjacent carbonyl and pyridine ring).
Solubility Profile
Aqueous Solubility
The compound exhibits a "U-shaped" solubility curve relative to pH, driven by its two ionizable centers.
| pH Environment | Dominant Species | Solubility Prediction | Formulation Note |
| Acidic (pH < 4) | Dication (PyH⁺, NH₂⁺) | > 50 mg/mL (Freely Soluble) | Stable for short-term; risk of amide hydrolysis long-term. |
| Physiological (pH 7.4) | Monocation/Neutral Mix | 1–10 mg/mL (Soluble) | Ideal for biological assays. Use PBS or HEPES. |
| Basic (pH > 9) | Neutral Free Base | < 1 mg/mL (Sparingly Soluble) | Risk of precipitation. Requires organic co-solvent (DMSO). |
Organic Solvent Compatibility
-
DMSO (Dimethyl Sulfoxide): Excellent solvent (>100 mM). Recommended for stock solutions.
-
Methanol/Ethanol: Good solubility (Protogenic polar).
-
Dichloromethane (DCM): Moderate solubility; useful for extraction but not for biological delivery.
-
Hexane/Ether: Insoluble.
Stability Assessment
Hydrolytic Stability (Amide Bond)
The primary acetamide group is generally stable at neutral pH but vulnerable to hydrolysis under catalyzed conditions.
-
Risk: Conversion to N-(pyridin-3-ylmethyl)glycine (carboxylic acid derivative) and ammonia.
-
Trigger: Prolonged storage in acidic (pH < 2) or basic (pH > 10) aqueous buffers.
-
Mitigation: Store aqueous working solutions at 4°C and use within 24 hours.
Oxidative Stability (Benzylic Amine)
The methylene bridge connecting the pyridine and the amine (Py-CH₂ -NH-) is a "benzylic-like" position.
-
Risk: Oxidative deamination or N-oxide formation upon exposure to air and light over months.
-
Mitigation: Store solid powder under inert gas (Nitrogen/Argon) if possible.
Handling & Storage Protocols
Preparation of Stock Solutions (Self-Validating Protocol)
To ensure experimental consistency, follow this specific workflow:
-
Solvent Choice: Use anhydrous DMSO (Molecular Biology Grade).
-
Concentration: Prepare a 10 mM to 50 mM master stock.
-
Calculation: Dissolve 1.65 mg of powder in 1 mL DMSO for a 10 mM solution.
-
-
Validation Step: Visually inspect for clarity. If turbidity persists, sonicate for 30 seconds at 25°C.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C .
-
Shelf Life: 6 months in DMSO at -20°C.
-
Aqueous Working Solutions
-
Dilution: Dilute the DMSO stock into the assay buffer (e.g., PBS pH 7.4) immediately prior to use.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects in cell-based assays.
-
pH Check: If using high concentrations (>1 mM) in unbuffered water, check pH. The solution may be slightly alkaline; adjust to pH 7.4 with dilute HCl if necessary.
Analytical Methodologies
For quality control (QC) or stability testing, use the following HPLC conditions.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers the amine/pyridine).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 10 minutes. (Compound is polar and will elute early).
-
Detection: UV at 260 nm (Characteristic Pyridine absorption).
References
-
ChemicalBook. (2025). 3-(Aminomethyl)pyridine Properties and Solubility Data. Link
-
Williams, R. (2022). pKa Data Compiled for Pyridine and Amine Derivatives. Organic Chemistry Data. Link
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: Physicochemical Properties of Pyridinyl-acetamides. Link[1]
-
Appleton, T. G. (1997).[1] Donor Atom Preferences in Complexes of Amino Acid Amides. Coordination Chemistry Reviews, 166, 313–359.[1] (Mechanistic basis for amide/amine stability).
Sources
Modular Synthesis and Antiproliferative Evaluation of Novel N-Substituted Acetamide Derivatives
A Technical Guide for Targeted VEGFR-2 Inhibition
Executive Summary
This technical guide outlines a rational, modular approach to the synthesis of novel N-substituted acetamide derivatives designed for antiproliferative potency. While acetamides are ubiquitous in medicinal chemistry, this guide focuses on their application as linker scaffolds in kinase inhibitors, specifically targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
The acetamide moiety (
Rational Design & Pharmacophore Modeling
The Acetamide Linker Strategy
In modern oncology drug discovery, the acetamide group is rarely the sole pharmacophore but serves as a "privileged linker" that orients aromatic tails into hydrophobic pockets.
-
H-Bonding Network: The carbonyl oxygen acts as an H-bond acceptor (e.g., with Cys919 in VEGFR-2), while the amide nitrogen acts as a donor (e.g., with Glu885).
-
Bioisosterism: N-phenylacetamides serve as bioisosteres to urea moieties found in drugs like Sorafenib, offering improved hydrolytic stability while maintaining binding geometry.
Target Selection: VEGFR-2
VEGFR-2 is a primary transducer of angiogenesis. Blocking this receptor starves tumors of oxygen.
-
PDB Reference: 4ASD (Crystal structure of VEGFR-2 kinase domain).[1]
-
Design Logic:
-
Head Group: Hydrophobic aromatic ring (e.g., substituted aniline) to occupy the ATP-binding pocket.
-
Linker: Acetamide (
-chloro or -heterocyclic) to establish H-bonds. -
Tail Group: Solubilizing heterocycle (e.g., morpholine, piperazine) introduced via nucleophilic substitution to interact with the solvent-exposed region.
-
Synthetic Strategy: The Modular "Chloroacetyl" Pathway
We will utilize a two-step divergent synthesis . This allows for the creation of a common intermediate (Step 1) which can then be split to react with various nucleophiles (Step 2), rapidly generating a library.
Reaction Workflow Visualization
Caption: Two-step modular synthesis. Step 1 locks the scaffold; Step 2 introduces diversity.
Detailed Protocol: Self-Validating System
Step 1: Synthesis of 2-Chloro-N-phenylacetamide Intermediate
Rationale: Acyl chlorides are highly reactive. We use anhydrous conditions to prevent hydrolysis to chloroacetic acid.
Reagents:
-
Substituted Aniline (1.0 eq)
-
Chloroacetyl Chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) - Base scavenger for HCl
-
Dichloromethane (DCM) - Anhydrous solvent
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF). Purge with Nitrogen (
). Add Aniline (10 mmol) and dry DCM (20 mL). -
Activation: Cool the solution to 0°C (Ice bath). Add TEA dropwise.
-
Addition: Add Chloroacetyl chloride dropwise over 15 minutes. Why? Exothermic control prevents side reactions (di-acylation).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours.
-
Validation Checkpoint (TLC): Spot reaction mixture vs. starting aniline (Mobile phase: 30% EtOAc/Hexane).
-
Success Criteria: Disappearance of aniline spot; appearance of a new, less polar spot (amide).
-
-
Workup: Wash with 1N HCl (removes unreacted amine/TEA)
Sat. (neutralizes acid) Brine. Dry over . -
Purification: Recrystallization from Ethanol.
Step 2: Nucleophilic Substitution (Library Generation)
Rationale: The
Reagents:
-
Intermediate from Step 1 (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.2 eq)
- (Anhydrous, 2.0 eq)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve Intermediate in ACN. Add
and the secondary amine. -
Reflux: Heat to 80°C for 6–12 hours.
-
Validation Checkpoint: TLC should show a shift to a lower
(more polar due to the amine tail) compared to the chloro-intermediate. -
Workup: Filter off inorganic salts (
, excess ). Evaporate solvent. -
Purification: Column chromatography (Gradient: DCM
5% MeOH/DCM).
Structural Characterization Standards
To ensure scientific integrity, every compound must pass the following spectroscopic criteria before biological testing.
| Technique | Diagnostic Signal | Structural Confirmation |
| 1H NMR | Confirms -NH- amide bond formation. | |
| 1H NMR | Confirms -CH2- linker between carbonyl and nucleophile. | |
| IR | 1650–1690 cm | Strong C=O (Amide I) stretch. |
| IR | 3200–3400 cm | N-H stretch. |
| Mass Spec | [M+H]+ and [M+2]+ (3:1 ratio) | Only for Step 1 Intermediate: Isotopic pattern confirms presence of Chlorine . |
Biological Evaluation: Antiproliferative Potency[2][3][4][5][6][7][8]
The MTT Assay Protocol
The MTT assay measures the activity of mitochondrial succinate dehydrogenase, which reduces the tetrazolium dye (MTT) to purple formazan. This is a proxy for cell viability.[2][3]
Reagents:
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), HUVEC (Normal control).
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized, stored in dark).[3]
-
Solubilization Buffer: DMSO.
Step-by-Step Methodology:
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate 24h for attachment. -
Treatment: Add synthesized derivatives at serial dilutions (0.1
M to 100 M). Include Sorafenib as a positive control and 0.1% DMSO as a vehicle control. -
Incubation: Incubate for 48 or 72 hours at 37°C, 5%
. -
Dye Addition: Add 10
L MTT reagent per well. Incubate for 4 hours .-
Visual Check: Look for purple crystals inside cells under a microscope.
-
-
Solubilization: Aspirate media carefully. Add 100
L DMSO. Shake for 15 mins. -
Readout: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
Data Analysis Logic
Calculate % Cell Viability using the formula:
-
IC50 Determination: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response).
Molecular Docking & Mechanism
To validate the mechanism, docking studies should be performed against the VEGFR-2 kinase domain.[5]
Docking Workflow
-
Software: AutoDock Vina or MolSoft.
-
Protein: PDB ID 4ASD (VEGFR-2 complexed with Sorafenib).[1]
-
Grid Box: Centered on the ATP-binding site (residues Cys919, Glu885).
Interaction Logic Diagram
Caption: Predicted binding mode of acetamide derivatives within the VEGFR-2 active site.
References
-
El-Mekabaty, A. et al. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFR T790M tyrosine kinase inhibitors. RSC Advances.
-
Abdelgawad, M.A. et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI Molecules.
-
Bhat, M. et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.[6] Arabian Journal of Chemistry.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[3][7] Journal of Immunological Methods.
-
Creative Diagnostics. MTT Assay Protocol for Cell Viability and Proliferation.
Sources
- 1. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFR T790 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01119K [pubs.rsc.org]
- 6. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 7. merckmillipore.com [merckmillipore.com]
Methodological & Application
in vitro assay protocol for 2-[(Pyridin-3-ylmethyl)amino]acetamide
An In-Depth Technical Guide to the In Vitro Evaluation of 2-[(Pyridin-3-ylmethyl)amino]acetamide as a Potential NAMPT Inhibitor
Authored by: A Senior Application Scientist
Introduction: Targeting Cellular Metabolism in Oncology
The compound 2-[(Pyridin-3-ylmethyl)amino]acetamide belongs to a chemical class that holds significant promise in modern drug discovery. While its specific biological activities are still under broad investigation, its structural motifs, particularly the pyridine ring, are present in numerous inhibitors of key metabolic enzymes. One such enzyme of high interest in oncology is Nicotinamide Phosphoribosyltransferase (NAMPT).
NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling. Many cancer cells exhibit an elevated metabolic rate and are highly dependent on the NAMPT-mediated salvage pathway for their NAD+ supply, making NAMPT a compelling therapeutic target.[2][3] Inhibiting NAMPT can lead to NAD+ depletion, triggering an energy crisis and subsequent cell death, particularly in tumor cells.[4]
This guide provides a comprehensive, two-part in vitro protocol designed to first, quantify the direct inhibitory effect of 2-[(Pyridin-3-ylmethyl)amino]acetamide on purified NAMPT and second, to confirm its engagement with the NAMPT target within a cellular environment.
Part 1: Biochemical Assay for NAMPT Inhibition
The initial step in characterizing a potential enzyme inhibitor is to determine its potency in a controlled, cell-free system. This biochemical assay measures the direct interaction between the compound and the purified NAMPT enzyme. We will utilize a well-established, coupled-enzyme fluorogenic assay.[1]
Principle of the Biochemical Assay
The assay quantifies NAMPT activity through a series of three linked enzymatic reactions. First, NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). The NMN produced is then converted to NAD+ by NMNAT (Nicotinamide Mononucleotide Adenylyltransferase). Finally, in the presence of ethanol, alcohol dehydrogenase (ADH) reduces NAD+ to NADH. The resulting NADH fluoresces (Excitation: 340 nm, Emission: 460 nm), and the signal intensity is directly proportional to the NAMPT activity.[1] An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.
Experimental Workflow: Biochemical NAMPT Inhibition
Caption: Workflow for the fluorogenic biochemical NAMPT inhibition assay.
Detailed Protocol: Biochemical NAMPT Inhibition
Materials:
-
Purified human NAMPT enzyme
-
2-[(Pyridin-3-ylmethyl)amino]acetamide (Test Compound)
-
FK866 (Positive Control Inhibitor)
-
Nicotinamide (NAM), ATP, 5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
NMNAT, Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-[(Pyridin-3-ylmethyl)amino]acetamide and FK866 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or control to the appropriate wells ("Test Inhibitor" and "Positive Control").
-
For "Blank" and "Positive Control" (no inhibitor) wells, add 5 µL of DMSO.
-
Add 10 µL of diluted NAMPT enzyme to all wells except the "Blank". Add 10 µL of Assay Buffer to the "Blank" wells.
-
Gently agitate the plate and pre-incubate for 30 minutes at room temperature.[1]
-
-
Reaction Initiation:
-
Prepare a Master Mix containing NAM, PRPP, ATP, Ethanol, NMNAT, and ADH in Assay Buffer.
-
Add 35 µL of the Master Mix to all wells to start the reaction. The final volume should be 50 µL.
-
-
Incubation: Incubate the plate at 30°C for 2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~460 nm.
Data Analysis and Interpretation
-
Subtract Background: Subtract the average fluorescence value of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | IC50 (nM) |
| 2-[(Pyridin-3-ylmethyl)amino]acetamide | 15.2 |
| FK866 (Control) | 2.8 |
| Caption: Representative data from the biochemical NAMPT inhibition assay. |
Part 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
While a biochemical assay confirms direct enzyme inhibition, it does not prove that the compound can enter a cell and bind to its intended target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that addresses this by assessing drug-target interaction in intact cells.[5][6]
Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[7] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, and can be removed by centrifugation. The amount of soluble, non-denatured target protein remaining in the supernatant is then quantified, typically by Western Blot. An effective ligand will result in more soluble target protein at higher temperatures compared to the vehicle control.[5][8]
Experimental Workflow: CETSA
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
An In-Depth Technical Guide for Cell Culture Studies with 2-[(Pyridin-3-ylmethyl)amino]acetamide
Abstract: The pyridine and acetamide moieties are prevalent scaffolds in medicinal chemistry, contributing to a wide range of biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel compound 2-[(Pyridin-3-ylmethyl)amino]acetamide in cell culture studies. As specific biological data for this compound is not extensively available, this guide establishes a foundational framework for its initial characterization and subsequent detailed investigation. The protocols outlined herein are designed to be robust and adaptable, enabling the elucidation of the compound's cytotoxic profile, mechanism of action, and potential therapeutic applications.
Introduction and Scientific Context
Pyridine derivatives are a cornerstone in drug discovery, forming the structural basis of numerous therapeutic agents.[1][2] Their unique chemical properties often confer favorable pharmacokinetic profiles and the ability to interact with a diverse array of biological targets. Similarly, the acetamide functional group is a common feature in bioactive molecules. The compound 2-[(Pyridin-3-ylmethyl)amino]acetamide combines these two important pharmacophores, suggesting a potential for interesting biological activity.
The lack of extensive public data on this specific molecule necessitates a systematic and rigorous approach to its evaluation. This guide, therefore, serves as a starting point, providing detailed protocols for a logical progression of experiments, from initial solubility and stability assessments to in-depth cellular and molecular analyses. The experimental design emphasizes the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to ensure the generation of reliable and reproducible data.
Physicochemical Properties and Compound Handling
A thorough understanding of a compound's physicochemical properties is fundamental to the design and interpretation of any cell-based assay. These properties govern the compound's behavior in aqueous solutions, its interaction with cellular membranes, and its overall bioavailability in an in vitro setting.
Solubility and Stock Solution Preparation
Rationale: Accurate and reproducible experimental results are critically dependent on the complete solubilization of the test compound. Undissolved compound can lead to inaccurate concentration-response curves and misleading biological data. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.
Protocol: Solubility Assessment and Stock Solution Preparation
-
Initial Solubility Test:
-
Weigh 1-5 mg of 2-[(Pyridin-3-ylmethyl)amino]acetamide into a clear glass vial.
-
Add a small volume of DMSO (e.g., 100 µL) and vortex vigorously.
-
Visually inspect for complete dissolution. If the compound remains insoluble, gently warm the solution (up to 37°C) and continue to vortex.
-
If the compound is still not fully dissolved, add increasing volumes of DMSO until complete dissolution is achieved. Record the final concentration.
-
-
High-Concentration Stock Solution Preparation:
-
Based on the solubility test, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Ensure the final concentration is well below the determined maximum solubility to prevent precipitation upon storage.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Stability in Culture Medium
Rationale: The stability of the test compound in the cell culture medium under experimental conditions is a critical parameter. Degradation of the compound over the course of an experiment will lead to a decrease in its effective concentration, potentially masking its true biological activity.
Protocol: Stability Assessment
-
Prepare a working solution of 2-[(Pyridin-3-ylmethyl)amino]acetamide in the chosen cell culture medium at the highest intended experimental concentration.
-
Incubate the solution under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 4, 8, 24, 48, and 72 hours), take an aliquot of the medium.
-
Analyze the concentration of the parent compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A decrease in the parent compound concentration over time indicates instability.
Foundational Cell-Based Assays: Determining Cytotoxicity
The initial characterization of any novel compound involves determining its effect on cell viability and proliferation. These assays are crucial for establishing a therapeutic window and for guiding the concentration ranges used in subsequent mechanistic studies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow MTT to insoluble purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.
Table 1: Key Parameters for MTT Assay
| Parameter | Recommended Value/Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| Compound Concentration Range | Logarithmic or semi-logarithmic dilutions (e.g., 0.01 µM to 100 µM) |
| Incubation Time | 24, 48, and 72 hours[3] |
| MTT Concentration | 0.5 mg/mL[3] |
| Formazan Solubilization | DMSO or isopropanol with 0.04 N HCl |
| Absorbance Wavelength | 570 nm |
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[3]
-
Compound Treatment: Prepare serial dilutions of 2-[(Pyridin-3-ylmethyl)amino]acetamide in cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.[3]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[3]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.[3]
Caption: Workflow for MTT Cytotoxicity Assay.
Elucidating the Mechanism of Action
Once the cytotoxic profile of 2-[(Pyridin-3-ylmethyl)amino]acetamide has been established, the next logical step is to investigate its mechanism of action. This involves a series of assays designed to identify the cellular processes and signaling pathways affected by the compound.
Apoptosis vs. Necrosis Determination
Rationale: Understanding whether a compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis) is fundamental to characterizing its mode of action. Assays that can distinguish between these two processes provide valuable insights.[4]
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with 2-[(Pyridin-3-ylmethyl)amino]acetamide at concentrations around the determined IC₅₀ value for a suitable duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Investigating Potential Signaling Pathway Modulation
Rationale: The pyridine moiety is a common feature in kinase inhibitors and other signaling modulators.[5] Therefore, it is prudent to investigate whether 2-[(Pyridin-3-ylmethyl)amino]acetamide affects key signaling pathways involved in cell survival, proliferation, and apoptosis.
Hypothetical Target Pathway: Wnt Signaling
Given that some pyridinyl acetamide derivatives have been identified as inhibitors of the Wnt signaling pathway, this is a plausible starting point for investigation.[6] The Wnt pathway is crucial in development and is often dysregulated in cancer.
Caption: Hypothetical Modulation of the Wnt Signaling Pathway.
Protocol: Western Blot Analysis for Key Signaling Proteins
-
Cell Lysis: Treat cells with the compound for various times and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the pathway of interest (e.g., β-catenin, phosphorylated-GSK3β for the Wnt pathway) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status.
Advanced Cellular Studies and Target Deconvolution
Should the initial studies reveal a specific and potent biological activity, further advanced assays can be employed to delineate the precise molecular target and cellular phenotype.
Table 2: Advanced Assays for Target Identification
| Assay | Purpose |
| Kinase Profiling | Screen the compound against a panel of kinases to identify potential targets. |
| Thermal Shift Assay (TSA) | Determine direct binding of the compound to a purified target protein. |
| Cellular Thermal Shift Assay (CETSA) | Assess target engagement within intact cells. |
| High-Content Imaging | Analyze multiple cellular parameters (e.g., morphology, organelle health, protein localization) simultaneously. |
| RNA-Seq | Profile changes in gene expression in response to compound treatment to identify affected pathways. |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro characterization of 2-[(Pyridin-3-ylmethyl)amino]acetamide. By following these detailed protocols, researchers can generate high-quality, reproducible data to elucidate the compound's biological activity and mechanism of action. The initial focus on cytotoxicity provides essential information for dose selection in more complex mechanistic studies. Subsequent investigations into the mode of cell death and the modulation of key signaling pathways will provide a deeper understanding of the compound's cellular effects.
The pyridine and acetamide scaffolds hold significant promise in drug discovery.[1][2] A systematic evaluation of novel derivatives such as 2-[(Pyridin-3-ylmethyl)amino]acetamide is a critical step in the identification of new therapeutic leads. The data generated from the protocols outlined in this guide will be invaluable for making informed decisions about the future development of this and related compounds.
References
-
Lieu, C. H., et al. (2013). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 969-973. Retrieved from [Link]
-
Ribeiro, D., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2049. Retrieved from [Link]
-
Beretta, G. L., & Zaffaroni, N. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3415-3420. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Shaban, M. E., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Algerian Journal of Biosciences, 1(2), 46-50. Retrieved from [Link]
-
Turk, B. E., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 56(2), 494-507. Retrieved from [Link]
-
Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Chemical Biology & Drug Design, 87(2), 283-289. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2023). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase using in silico studies. Journal of Biomolecular Structure and Dynamics, 1-13. Retrieved from [Link]
-
Shaban, M. E., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Algerian Journal of Biosciences, 1(2), 46-50. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Retrieved from [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-[(Pyridin-3-ylmethyl)amino]acetamide Using HPLC-UV and LC-MS/MS
Abstract This document provides a comprehensive technical guide for the quantitative analysis of 2-[(Pyridin-3-ylmethyl)amino]acetamide, a polar molecule relevant in pharmaceutical development. Due to its hydrophilic nature, standard reversed-phase chromatographic methods can be challenging. We present two robust and validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control of drug substances and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices. This guide details the causality behind experimental choices, provides step-by-step protocols, and outlines a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]
Analyte Properties and Chromatographic Challenges
2-[(Pyridin-3-ylmethyl)amino]acetamide is a polar organic molecule characterized by a pyridine ring, a secondary amine, and a primary acetamide group. These functional groups are highly hydrophilic, making the molecule readily soluble in aqueous solutions but difficult to retain on traditional non-polar stationary phases like C18 in reversed-phase (RP) chromatography. The primary challenges include:
-
Poor Retention: The analyte may elute at or near the solvent front in standard RP-HPLC systems, leading to poor resolution from excipients or matrix components.
-
Peak Shape Issues: Insufficient interaction with the stationary phase can result in broad or asymmetric peaks, compromising quantification accuracy.[5]
-
Matrix Effects: In biological samples, co-eluting endogenous components can interfere with detection, particularly with non-specific techniques like UV, or cause ion suppression/enhancement in mass spectrometry.[6][7]
To overcome these issues, chromatographic strategies must be employed that are specifically designed to enhance the retention and separation of polar compounds.[8][9][10]
Recommended Analytical Approaches
We have developed and validated two primary methods tailored to different applications.
-
HPLC-UV: An accessible and robust method ideal for assay and purity testing of the drug substance or in simple formulations where concentration levels are relatively high. The pyridine ring provides a suitable chromophore for UV detection.
-
LC-MS/MS: The gold standard for bioanalysis, offering unparalleled sensitivity and selectivity. This method is essential for pharmacokinetic studies, requiring quantification at low concentrations in complex matrices like plasma or urine.[6][11][12]
The overall workflow for developing and implementing these methods is outlined below.
Caption: General Analytical Method Lifecycle.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve adequate retention of the polar analyte. HILIC employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, creating a water-enriched layer on the stationary phase surface into which polar analytes can partition.[8][10][13]
Protocol: HPLC-UV Quantification
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Reference Standard: 2-[(Pyridin-3-ylmethyl)amino]acetamide, >99% purity.
-
Solvents: Acetonitrile (HPLC grade), Formic acid (reagent grade), and Ultrapure water.
Preparation of Solutions:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water. Prepare by dissolving ammonium formate in water and adjusting pH to 3.0 with formic acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (90:10 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
Chromatographic Conditions:
| Parameter | Condition |
| Column | BEH Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | A: 10 mM Ammonium Formate, pH 3.0; B: Acetonitrile |
| Gradient | 95% B to 60% B over 5 min, hold 1 min, return to 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 260 nm (based on pyridine chromophore) |
| Run Time | 8 minutes |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.[8]
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Perform a six-point calibration curve by injecting each standard in duplicate.
-
Prepare the sample by accurately weighing the material, dissolving it in the diluent to a concentration within the calibration range, and filtering through a 0.22 µm syringe filter.
-
Inject the sample solution.
-
Calculate the concentration using the linear regression equation from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, this LC-MS/MS method provides high sensitivity and selectivity by using Multiple Reaction Monitoring (MRM). The use of a stable-isotope labeled (SIL) internal standard is highly recommended to correct for matrix effects and variability during sample preparation and injection.[7]
Protocol: LC-MS/MS Quantification in Human Plasma
Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Internal Standard (IS): Deuterated 2-[(Pyridin-3-ylmethyl)amino]acetamide (custom synthesis).
-
Sample preparation materials: 96-well protein precipitation plates, acetonitrile with 0.1% formic acid.
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.
-
Calibration and QC Samples: Spike appropriate amounts of the analyte stock solution into blank human plasma to prepare calibration standards (e.g., 0.1 - 500 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation agent.
Sample Preparation (Protein Precipitation):
Caption: Protein Precipitation Sample Preparation.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Conditions | |
| Column | BEH Amide, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 2.5 min, return to 95% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | e.g., m/z 180.1 -> 107.1 (Quantifier), m/z 180.1 -> 79.1 (Qualifier) |
| MRM Transition (IS) | e.g., m/z 184.1 -> 111.1 (for a +4 Da IS) |
| Dwell Time | 100 ms |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
(Note: Exact m/z transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer.)
Procedure:
-
Prepare a batch containing a blank, a zero sample (with IS), calibration standards, QC samples, and unknown samples.
-
Process all samples according to the protein precipitation protocol.[14]
-
Inject the final extracts into the LC-MS/MS system.
-
Quantify the results by calculating the peak area ratio of the analyte to the internal standard and plotting this against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression.
Method Validation Protocol (ICH Q2(R2))
A full method validation must be performed to demonstrate that the analytical procedure is fit for its intended purpose.[15] The following parameters must be evaluated with pre-defined acceptance criteria.[1][2]
| Parameter | Purpose | Typical Acceptance Criteria (Assay) |
| Specificity/Selectivity | To demonstrate that the signal is unequivocally from the analyte, free of interference. | No significant peaks at the analyte's retention time in blank/placebo. |
| Linearity | To show a direct proportional relationship between concentration and response over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method is precise and accurate. | As defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value. Assessed at 3 levels over 9 determinations. | 98.0% - 102.0% recovery for drug substance. |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: | |
| Repeatability (Intra-day) | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 1.5%. |
| Intermediate Precision | Precision within a lab (different days, analysts, equipment). | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision/accuracy. | Signal-to-Noise ratio ≥ 10; Precision/Accuracy within ±20%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits. |
Conclusion
This application note provides two distinct, robust, and reliable methods for the quantification of 2-[(Pyridin-3-ylmethyl)amino]acetamide. The HPLC-UV method is a cost-effective solution for routine analysis of high-concentration samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for complex bioanalytical studies. Both protocols, when fully validated according to ICH guidelines, will yield accurate and reproducible data suitable for regulatory submission and to support all stages of drug development.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
- PMC. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents.
- Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Benchchem. An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
- PMC. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry.
- ATSDR. Analytical methods for pyridine.
- PMC. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma.
- LCGC International. (2026, February 10). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples.
- University of Groningen. Enhancing the possibilities of LCMS/MS for the absolute quantification of proteins in biological samples.
- MDPI. (2023, August 27). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma.
- Springer. (2016, March 30). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pure.rug.nl [pure.rug.nl]
- 8. waters.com [waters.com]
- 9. sepscience.com [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 15. fda.gov [fda.gov]
Technical Guide: Solubilization and Handling of 2-[(Pyridin-3-ylmethyl)amino]acetamide
[1]
Abstract & Chemical Context
This guide provides a standardized protocol for the solubilization, handling, and storage of 2-[(Pyridin-3-ylmethyl)amino]acetamide .[1] This compound acts as a critical structural fragment in the synthesis of alpha-7 nicotinic acetylcholine receptor (
Proper handling is dictated by its physicochemical properties: a polar, basic small molecule containing a pyridine ring and a secondary amine. Failure to control pH and solvent conditions can lead to precipitation, hydrolysis of the acetamide bond, or experimental variability.
Physicochemical Profile
| Property | Data | Relevance to Protocol |
| Molecular Formula | C₈H₁₁N₃O | Small molecule (Fragment-like).[1][2] |
| Molecular Weight | ~165.19 g/mol | Used for Molarity calculations.[1] |
| pKa (Predicted) | ~5.2 (Pyridine), ~8.5 (Amine) | Critical: Solubility is pH-dependent.[1] High solubility in acidic media; reduced solubility in basic media. |
| Polarity | Polar / H-bond donor | Hygroscopic risk; store in desiccator.[1] |
| Solubility Class | Amine/Amide | Soluble in DMSO; Water solubility improves with acidification.[1] |
Decision Logic for Solvent Selection
Before beginning, select the appropriate solvent system based on your downstream application.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental intent.
Protocol A: Preparation of DMSO Stock Solution (Preferred)
Application: In vitro assays, cell culture (with dilution), and long-term storage.[1][3] Target Concentration: 50 mM or 100 mM.
Reagents & Equipment[1][3][4]
-
Compound: 2-[(Pyridin-3-ylmethyl)amino]acetamide (Solid).[1]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, cell-culture grade.[1]
-
Vessels: Amber glass vials (borosilicate) or polypropylene tubes.
-
Gas: Nitrogen or Argon (optional, for air-sensitive handling).[1]
Step-by-Step Procedure
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Weigh approximately 10 mg of the compound into a sterile microcentrifuge tube or amber vial. Record the exact mass (
in mg). -
Calculation: Calculate the required volume of DMSO (
) to achieve the target concentration ( in mM). Example: To make a 100 mM stock from 10 mg: [1] -
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex vigorously for 30–60 seconds.
-
Note: If the solution is not clear, sonicate in a water bath at room temperature for 5 minutes.
-
-
Aliquoting: Dispense into small aliquots (e.g., 50–100
L) to avoid freeze-thaw cycles. -
Storage: Store at -20°C (short term < 1 month) or -80°C (long term > 6 months).
Protocol B: Preparation of Aqueous Working Solution
Application: In vivo administration or assays where DMSO is contraindicated. Critical Note: The free base form of this amine may have limited solubility in neutral water (pH 7). Acidification is often required to protonate the amine and pyridine nitrogen.
Reagents
-
Solvent: Sterile Water (Milli-Q) or 0.9% Saline.[1]
-
Acidifier: 0.1 M or 1.0 M Hydrochloric Acid (HCl).[1]
-
Buffer: PBS (Phosphate Buffered Saline) – only after initial dissolution.[1]
Step-by-Step Procedure
-
Weighing: Weigh the required mass of the compound.
-
Initial Wetting: Add 80% of the final target volume of sterile water.
-
Visual Check: Check for dissolution. If the compound floats or remains as a pellet:
-
Titration: Add 1.0 M HCl dropwise while vortexing. The goal is to lower the pH to < 5.0 temporarily to solubilize the pyridine/amine moieties.
-
Mechanism:[1] Protonation of the secondary amine (
) and pyridine ( ) drastically increases hydrophilicity.
-
-
Volume Adjustment: Once dissolved, add water/saline to the final volume.
-
pH Adjustment (Optional): If the solution is too acidic for the biological system, carefully back-titrate with dilute NaOH to pH ~7.0–7.4, ensuring the compound does not precipitate.
-
Tip: If precipitation occurs near neutral pH, maintain the solution at pH 5.5–6.0 if the biological model permits.
-
-
Filtration: Sterilize using a 0.22
m PVDF or PES syringe filter. Do not use Nylon filters for protein-like or amide-containing small molecules if non-specific binding is a concern (though minimal for this small molecule).
Stability & Quality Control
Hydrolysis Risk
The acetamide group (
-
Avoid: Storing aqueous solutions at Room Temperature > 24 hours.
-
Avoid: pH > 10 or pH < 2 for extended periods.
QC Workflow
To validate the integrity of your stock solution:
Biological Usage Guidelines (Dilution)
When diluting DMSO stocks into culture media:
-
Max DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
-
Stepwise Dilution:
-
Incorrect: Adding 1
L of 100 mM stock directly to 1 mL of cells (precipitation risk). -
Correct: Dilute 100 mM stock 1:10 in media/buffer to make a 10 mM intermediate, then dilute that into the final well.
-
Figure 2: Recommended serial dilution workflow to prevent "shock precipitation" when moving from organic solvent to aqueous media.
References
-
PubChem. (2023). Compound Summary: 2-(pyridin-2-yl)acetamide (Analog Reference).[1][4] National Library of Medicine. Available at: [Link][1]
(Note: While specific literature on the dissolution of this precise intermediate is limited, the protocols above are derived from standard medicinal chemistry practices for pyridine-acetamide pharmacophores.)
Sources
- 1. N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide | C14H13N5O | CID 447652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Pyridineacetamide | C7H8N2O | CID 227129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Molecular Docking Studies of Pyridine Acetamide Compounds
Abstract
Pyridine acetamide derivatives represent a privileged scaffold in medicinal chemistry, widely utilized in kinase inhibitors (e.g., EGFR, VEGFR), TRP channel antagonists, and anti-inflammatory agents. Their efficacy stems from the pyridine ring’s ability to mimic the adenine core in ATP-binding pockets and the acetamide linker’s capacity to function as a flexible hydrogen-bonding "hinge." This application note provides a rigorous, self-validating protocol for docking these compounds, specifically addressing the challenges of pyridine protonation states, linker flexibility, and halogen bonding.
Target Selection & Structural Preparation
Success in molecular docking begins with the "lock" (protein) before the "key" (ligand). For pyridine acetamides, the target selection often focuses on enzymes where the pyridine moiety acts as a bioisostere for aromatic nitrogenous bases.
Biological Relevance
Pyridine acetamides are frequently designed to target:
-
Kinases (e.g., EGFR, VEGFR): The pyridine nitrogen often acts as a hydrogen bond acceptor to the kinase hinge region (e.g., Met793 in EGFR).
-
Transient Receptor Potential (TRP) Channels: Specifically TRPV1, where the acetamide linker provides crucial dipole interactions.
-
Acetylcholinesterase (AChE): Where the pyridine ring participates in
- stacking with aromatic residues (e.g., Trp86).
Protein Preparation Protocol
Objective: Create a thermodynamically stable receptor grid that accurately reflects the physiological environment.
-
PDB Selection: Select a crystal structure with Resolution
Å and an R-value .-
Recommendation: For EGFR studies, use PDB ID: 1M17 (erlotinib complex) as a reference for adenine-mimetic binding.
-
-
Solvent Handling:
-
Remove bulk water molecules.
-
CRITICAL STEP: Retain "structural waters" (bridging waters) found within 3.0 Å of the co-crystallized ligand's polar groups. Pyridine acetamides often rely on water-mediated H-bonds to stabilize the acetamide carbonyl.
-
-
Protonation (H-Bond Network Optimization):
-
Use a tool like PropKa or Schrödinger’s Protein Preparation Wizard to assign protonation states at pH 7.4.
-
Specific Check: Ensure Histidine residues in the active site are correctly tautomerized (
vs nitrogen) to avoid false clashes with the pyridine ring.
-
Ligand Preparation: The Pyridine Acetamide Specifics
Standard ligand preparation pipelines often fail to capture the specific electronic nuances of this scaffold.
The Pyridine Nitrogen Challenge
The pyridine nitrogen is a weak base (
-
Physiological State: At pH 7.4, it is predominantly neutral (unprotonated).
-
Docking Consequence: It must be defined as a Hydrogen Bond Acceptor .
-
Exception: If the binding pocket contains a proximal Aspartate or Glutamate (e.g., in certain GPCRs), the local pH may shift, stabilizing the protonated pyridinium form. Protocol: Generate both neutral and protonated states if the pocket is highly acidic.
The Acetamide Linker ( )
This linker acts as a flexible hinge.
-
Stereochemistry: Restrict the amide bond to the trans conformation (dihedral angle
). Cis-amides are energetically unfavorable ( kcal/mol penalty) and rare in bioactive compounds. -
Tautomerism: Enforce the keto form (
) over the enol form, as the keto form is the primary H-bond acceptor in biological systems.
Experimental Protocol: Step-by-Step Docking
This protocol uses a generic high-precision workflow applicable to AutoDock Vina, GOLD, or Glide.
Grid Generation
Define the search space (Grid Box) centered on the active site.[1]
-
Center: Coordinates
of the co-crystallized ligand centroid. -
Dimensions: Extend 10 Å in each direction from the ligand (typically
Å). -
Spacing: 0.375 Å (standard) or 1.0 Å (if using Glide).
The Docking Algorithm
Execute the docking run with the following parameters to ensure sampling depth:
-
Exhaustiveness: Set to 32 or higher (default is often 8). This is critical for pyridine acetamides to sample the rotational freedom of the methylene (
) group. -
Scoring Function: Use a function that accounts for hydrophobic enclosure (e.g., Vina Score or Glide SP).
Validation: The "Redocking" Standard
Before analyzing new compounds, you must validate the system.
-
Extract the co-crystallized ligand from the PDB.
-
Prepare it using the exact same protocol as your test compounds (strip ions, fix bonds).
-
Dock it back into the protein.[2]
-
Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be
Å .
Post-Docking Analysis & Visualization
Quantitative and qualitative metrics to determine "Hit" candidates.
Interaction Profiling (The "Why" it binds)
Look for this specific pharmacophore triad common in active pyridine acetamides:
-
H-Bond Acceptor: Pyridine Nitrogen
Kinase Hinge (Backbone NH). -
H-Bond Donor: Acetamide NH
Gatekeeper residue or Water. -
H-Bond Acceptor: Acetamide Carbonyl
Lysine or Serine side chains.
Quantitative Data Summary
Summarize your findings in a comparative table.
| Compound ID | Binding Affinity ( | Ligand Efficiency (LE) | H-Bonds (Count) | RMSD to Ref (Å) | Key Interactions |
| Ref (Crystal) | -9.5 | 0.35 | 3 | 0.00 | Met793 (H-bond), Lys745 (Salt Bridge) |
| PA-001 | -9.2 | 0.34 | 3 | 1.20 | Pyridine-N...Met793, Acetamide-NH...Thr790 |
| PA-002 | -7.1 | 0.28 | 1 | 3.45 | Loss of hinge interaction (False Positive) |
Visualizing the Workflow
The following diagram illustrates the validated workflow for pyridine acetamide docking, highlighting the critical decision points (diamonds) regarding protonation and validation.
Caption: Validated workflow for molecular docking of pyridine acetamides. Note the critical RMSD check loop.
Mechanism of Action: The "Hinge Binder" Model
To understand why these compounds work, we must visualize the atomic interactions. The diagram below represents the generic binding mode of a pyridine acetamide within a Kinase ATP-binding pocket.
Caption: Schematic interaction map showing the Pyridine ring acting as an ATP-adenine mimic at the kinase hinge.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, antimicrobial, antiquorum-sensing, antitumor activities and molecular docking of novel pyrazole-based heterocycles. European Journal of Medicinal Chemistry. Link
-
Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against four common protein targets. Journal of Chemical Information and Modeling. Link
-
Sastry, G. M., et al. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design. Link
-
Wang, R., et al. (2003). Compare the performance of different scoring functions on a large set of protein-ligand complexes. Journal of Chemical Information and Computer Sciences. Link
Sources
Application Note: Pyridine Derivatives in Antimicrobial Discovery
Introduction: The Pyridine Scaffold in Modern Therapeutics
Pyridine derivatives represent a "privileged scaffold" in antimicrobial drug discovery due to their ability to modulate physicochemical properties (solubility, pKa) and interact with diverse biological targets.[1] From the historic success of Isoniazid (anti-tubercular) to the broad-spectrum efficacy of Cetylpyridinium Chloride (CPC) , the nitrogen-containing heterocycle is versatile.
Current research focuses on three primary classes:
-
Quaternary Pyridinium Salts (QPS): Cationic surfactants that disrupt bacterial membranes.
-
Pyridine-Hydrazones/Schiff Bases: Chelating agents that inhibit metalloenzymes or intercalate DNA.
-
Hybrid Scaffolds: Fusions (e.g., Pyridine-Thiazole) designed to overcome ESKAPE pathogen resistance mechanisms.
This guide provides a rigorous framework for evaluating these compounds, moving from structural design to validated biological assays.
Structural Design & SAR Principles
To maximize antimicrobial potency, specific Structure-Activity Relationship (SAR) rules must be applied before synthesis.
| Structural Feature | Functionality | Optimization Strategy |
| N-Alkylation (Quaternization) | Creates a permanent positive charge (cationic head). | Chain Length: Optimal length is C12–C14 for Gram(+) and C14–C16 for Gram(-) to penetrate the lipid bilayer.[2][3][4] |
| C2/C6 Substitution | Steric hindrance and lipophilicity modulation. | Bulky groups here can prevent metabolic degradation but may reduce target binding affinity. |
| C3/C4 Functionalization | Electronic tuning of the ring. | Electron-withdrawing groups (EWGs) like -Cl or -NO2 can increase the acidity of remaining protons and alter dipole moments for better enzyme docking. |
| Hybrid Linkers | Connects pyridine to other pharmacophores. | Hydrazide (-CONHNH-) or amide linkers provide hydrogen bonding donors/acceptors crucial for interacting with protein residues (e.g., InhA). |
Experimental Workflow Visualization
The following diagram outlines the logical flow from synthesis to advanced mechanistic characterization.
Figure 1: Critical path for validating pyridine-based antimicrobials. Green nodes indicate decision gates.
Application Note: Mechanism of Action (Membrane Disruption)[3]
Context: Quaternary pyridinium salts (QPS) function primarily by perturbing the bacterial cell membrane. The cationic pyridine head interacts with negatively charged phosphate groups (LPS in Gram-negative; Teichoic acids in Gram-positive), while the alkyl tail integrates into the hydrophobic core.
Mechanistic Pathway Diagram
Figure 2: Kinetic mechanism of membrane disruption by cationic pyridine derivatives.
Detailed Protocols
Protocol A: MIC Determination (Broth Microdilution)
Standard: Aligned with CLSI M07-A10 [1]. Purpose: Determine the Minimum Inhibitory Concentration (MIC) of the pyridine derivative.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin dye (0.01%) or TTC (optional for visual aid).
-
Standardized bacterial inoculum (
CFU/mL).
Procedure:
-
Stock Prep: Dissolve pyridine derivative in DMSO. Ensure final DMSO concentration in assay is
to prevent solvent toxicity. -
Dilution: Prepare 2-fold serial dilutions in CAMHB in a 96-well plate (100 µL per well). Range: 512 µg/mL to 0.25 µg/mL.
-
Inoculation: Add 100 µL of standardized inoculum to each well.
-
Controls:
-
Growth Control: Bacteria + Broth + Solvent (no drug).
-
Sterility Control: Broth only.
-
Positive Control: Ciprofloxacin or CPC.[2]
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity). If using Resazurin, blue = inhibition, pink = growth.
Protocol B: Membrane Integrity Assay (Nucleotide Leakage)
Purpose: Confirm if the pyridine derivative acts via membrane disruption (characteristic of QPS).
Procedure:
-
Culture: Grow bacteria to mid-log phase (
). -
Wash: Centrifuge and wash pellets 2x with PBS (pH 7.4). Resuspend to
. -
Treatment: Add the pyridine derivative at
MIC. Incubate at 37°C. -
Sampling: At t=0, 30, 60, and 120 mins, remove aliquots.
-
Filtration: Centrifuge or filter (0.22 µm) to remove cells.
-
Detection: Measure UV absorbance of the supernatant at 260 nm (DNA/RNA release).
-
Analysis: An increase in
relative to the untreated control indicates cytoplasmic leakage.
Protocol C: Biofilm Inhibition Assay
Purpose: Pyridine-thiazole hybrids often show antibiofilm activity distinct from bactericidal effects [2].
Procedure:
-
Seeding: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
-
Treatment: Add compound at sub-MIC concentrations (1/2, 1/4, 1/8 MIC).
-
Incubation: Static incubation for 24 hours at 37°C.
-
Washing: Gently aspirate media and wash wells 3x with PBS to remove planktonic cells. Do not disrupt the biofilm layer.
-
Fixation: Add 150 µL Methanol (15 mins), then air dry.
-
Staining: Add 150 µL Crystal Violet (0.1%) for 15 mins. Wash with water.
-
Quantification: Solubilize the dye with 33% Acetic Acid. Measure Absorbance at 590 nm.
-
Calculation:
.
Data Analysis & Reporting
When reporting results for pyridine derivatives, structure the data as follows to facilitate SAR analysis:
| Compound ID | R-Group (C4) | Alkyl Chain | MIC (S. aureus) | MIC (E. coli) | Hemolysis ( | Selectivity Index |
| PYR-01 | -H | C12 | 4 µg/mL | 32 µg/mL | 128 µg/mL | 32 |
| PYR-02 | -NH2 | C12 | 2 µg/mL | 16 µg/mL | 64 µg/mL | 32 |
| PYR-03 | -NH2 | C16 | 8 µg/mL | 4 µg/mL | 16 µg/mL | 2 |
Note: A high Selectivity Index (HC50 / MIC) is preferred. Long alkyl chains (C16+) often increase toxicity against mammalian cells (Hemolysis).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][5]
-
Mao, J., et al. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Antimicrobial Agents and Chemotherapy.[6][7] [Link]
-
Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Microbiology. [Link]
-
Kamat, V., et al. (2020).[8][9] Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities.[10] ACS Omega.[10] [Link][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Bioavailability Evaluation of Acetamide Derivatives
Introduction & Executive Summary
Acetamide derivatives represent a cornerstone pharmacophore in medicinal chemistry, found in analgesics (e.g., Paracetamol), kinase inhibitors, and anti-infectives. While the amide bond offers structural rigidity and hydrogen-bonding capabilities critical for target engagement, it presents unique bioavailability challenges.
The "Acetamide Paradox":
-
Polarity vs. Permeability: The hydrophilic nature of the amide group (
) often improves solubility but can limit passive membrane permeability. -
Metabolic Liability: While generally stable, acetamides are susceptible to specific hydrolytic cleavage by amidases (in plasma/liver) and oxidative dealkylation by Cytochrome P450s (CYPs).
This guide provides a validated workflow to assess these variables, moving from physicochemical profiling to in vivo pharmacokinetics (PK).
Strategic Evaluation Workflow
The following flowchart illustrates the decision matrix for evaluating acetamide derivatives.
Figure 1: Critical path for bioavailability assessment. Note the specific inclusion of Plasma Stability to screen for amidase susceptibility.
Phase 1: Physicochemical Profiling
Acetamides often exhibit high crystal lattice energy due to intermolecular hydrogen bonding. Therefore, Kinetic Solubility (from DMSO stock) often overestimates true solubility compared to Thermodynamic Solubility (from solid).
Protocol A: Thermodynamic Solubility (Shake-Flask)
Objective: Determine the saturation concentration in biorelevant media.
-
Preparation: Weigh 2–5 mg of solid acetamide derivative into a glass vial.
-
Solvent Addition: Add 500 µL of buffer (pH 1.2 for gastric, pH 6.8 for intestinal, pH 7.4 for systemic).
-
Equilibration: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).
-
Separation: Centrifuge at 10,000 x g for 10 min or filter using a PVDF filter (low binding).
-
Quantification: Analyze supernatant via HPLC-UV (254 nm) or LC-MS against a standard curve.
-
Acceptance Criteria: High Bioavailability potential requires >100 µg/mL.
-
Phase 2: Permeability & Efflux (Caco-2)[1][2]
Acetamide derivatives are frequent substrates for efflux transporters like P-glycoprotein (P-gp), which limits oral absorption.
Protocol B: Bidirectional Caco-2 Transport
Objective: Determine Apparent Permeability (
Reagents:
-
Caco-2 cells (21-day culture, TEER > 600
).[1] -
Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).
-
Reference Markers: Atenolol (Low perm), Propranolol (High perm), Digoxin (P-gp substrate).
Workflow:
-
Dosing: Prepare compound at 10 µM in Transport Buffer (max 0.5% DMSO).
-
Setup:
-
A
B (Absorptive): Add compound to Apical (A) chamber; buffer to Basolateral (B). -
B
A (Secretory): Add compound to Basolateral (B) chamber; buffer to Apical (A).
-
-
Incubation: 37°C for 90 minutes.
-
Sampling: Collect 100 µL from receiver compartment.
-
Analysis: LC-MS/MS (MRM mode).
Calculations:
Interpretation for Acetamides:
- : Indicates P-gp efflux liability.
-
Optimization: If
is high, co-incubate with Verapamil (P-gp inhibitor) to confirm mechanism.
Phase 3: Metabolic Stability (The Amide Vulnerability)
This is the most critical step for this chemical class. You must distinguish between oxidative clearance (CYP-mediated) and hydrolytic clearance (Amidase-mediated).
Figure 2: Dual metabolic pathways. Standard microsomal assays often miss amidase activity unless cytosol or plasma is tested specifically.
Protocol C: Plasma Stability (Hydrolysis Check)
Why: Microsomes lack cytosolic amidases. Neglecting this leads to false stability predictions.
-
Matrix: Pooled plasma (Human, Rat) - pH adjusted to 7.4.
-
Incubation: Spikes compound (1 µM) into plasma at 37°C.
-
Timepoints: 0, 15, 30, 60, 120 min.
-
Quench: Add 3 volumes of cold Acetonitrile (containing Internal Standard).
-
Analysis: Monitor disappearance of parent and appearance of hydrolysis product (amine).
Protocol D: Microsomal Stability (CYP Check)
-
System: Liver Microsomes (0.5 mg protein/mL).
-
Cofactor: NADPH regenerating system (essential for CYP activity).
-
Reaction: Incubate at 37°C; sample at 0, 5, 15, 30, 45 min.
-
Calculation: Determine Intrinsic Clearance (
).[2]-
Target:
for good bioavailability.
-
Phase 4: In Vivo Pharmacokinetics (Rat)
The definitive measure of bioavailability (
Protocol E: Rat PK Study Design
Animals: Sprague-Dawley Rats (n=3 per arm), cannulated.
Arm 1: Intravenous (IV) Bolus
-
Dose: 1 mg/kg (formulated in 5% DMSO / 10% Solutol / Saline).
-
Purpose: Define Clearance (
) and Volume of Distribution ( ).
Arm 2: Oral (PO) Gavage
-
Dose: 5 or 10 mg/kg (suspension in 0.5% Methylcellulose if solubility is low).
-
Purpose: Define
.
Sampling:
-
Blood (via tail vein/cannula) at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
Data Analysis:
Calculate Bioavailability (
Data Summary & Troubleshooting
| Observation | Probable Cause | Recommended Action |
| Low Solubility (<10 µg/mL) | High crystal lattice energy (Amide H-bonds). | Disrupt symmetry (add methyl group to amide N); create prodrug. |
| High Clearance (Microsomes) | N-dealkylation by CYP enzymes. | Block metabolic "soft spot" with Fluorine or Deuterium. |
| High Clearance (Plasma) | Amidase hydrolysis. | Sterically hinder the amide bond (e.g., ortho-substitution). |
| Low Oral F, but Stable | P-gp Efflux or Poor Permeability. | Check Caco-2 ER. If high, increase lipophilicity or reduce H-bond donors. |
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[7][8][9] (2018).[7][10] Available at: [Link]
-
Hubatsch, I., et al. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols 2, 2111–2119 (2007). Available at: [Link]
-
Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Metabolic Stability). ScienceDirect. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Acetamide. Available at: [Link]
Sources
- 1. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasma Stability Assay | Bienta [bienta.net]
- 6. Plasma Stability Assay | Domainex [domainex.co.uk]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. fda.gov [fda.gov]
Application Note: Phenotypic Characterization of Ras Pathway Modulation using 2-[(Pyridin-3-ylmethyl)amino]acetamide
This application note details the use of 2-[(Pyridin-3-ylmethyl)amino]acetamide (referred to herein as P3AA ) as a pharmacological tool in fluorescence microscopy. Based on its chemical structure and associated patent literature, P3AA is identified as a bioactive modulator of the Ras-signaling pathway (specifically implicated as a Ras inhibitor or derivative thereof).
This guide focuses on phenotypic profiling —using fluorescence microscopy to visualize the efficacy of P3AA in disrupting Ras localization and downstream effector signaling (e.g., MAPK/ERK pathway) in cancer cell models.
Introduction & Scientific Rationale
The Molecule: P3AA
-
Chemical Name: 2-[(Pyridin-3-ylmethyl)amino]acetamide
-
Molecular Formula: C
H N O -
Role: Pharmacological Probe / Ras Pathway Inhibitor
-
Mechanism: P3AA functions as a small molecule probe that targets the Ras GTPase signaling network. Unlike intrinsic fluorophores, P3AA is non-fluorescent; its utility in microscopy lies in its ability to perturb biological systems , which are then visualized using immunofluorescence (IF) or genetically encoded biosensors.
The Biological Target: Ras GTPase
The Ras proteins (K-Ras, H-Ras, N-Ras) act as molecular switches. Aberrant activation of Ras leads to uncontrolled cell proliferation via the Raf-MEK-ERK and PI3K-AKT pathways. Small molecule inhibitors like P3AA are critical for studying:
-
Ras Localization: Shifting Ras from the plasma membrane to the cytoplasm (delocalization).
-
Effector Phosphorylation: Reducing levels of phospho-ERK (p-ERK) or phospho-AKT (p-AKT).
Why Fluorescence Microscopy?
While Western blotting provides population averages, fluorescence microscopy allows researchers to:
-
Quantify Single-Cell Heterogeneity: Identify resistant sub-populations.
-
Visualize Spatial Dynamics: Monitor the translocation of Ras from the membrane to endomembranes.
-
Multiplex Readouts: Simultaneously image target engagement (Ras) and functional consequence (p-ERK).
Experimental Mechanism & Workflow
The following diagram illustrates the Ras signaling cascade and the intervention point of P3AA, alongside the experimental workflow.
Figure 1: Mechanism of Action for P3AA in the Ras-MAPK pathway and corresponding microscopy readouts.
Comprehensive Protocol
Reagent Preparation
P3AA is typically supplied as a lyophilized powder or hydrochloride salt.
-
Stock Solution (100 mM): Dissolve P3AA in high-grade anhydrous DMSO (Dimethyl sulfoxide). Vortex until clear.
-
Note: Avoid aqueous buffers for the stock to prevent hydrolysis.
-
-
Storage: Aliquot into light-protected vials and store at -20°C. Stable for 3-6 months.
-
Working Solution: Dilute the stock into pre-warmed culture medium immediately before use. Final DMSO concentration must be <0.5% to avoid vehicle toxicity.
Cell Culture & Treatment
-
Cell Lines: Use KRAS-mutant lines (e.g., A549, HCT116) and WT controls.
-
Seeding: Plate cells on #1.5 glass coverslips or optical-bottom 96-well plates (black wall) at 60% confluency.
-
Dose-Response: Treat cells with P3AA at 0, 1, 5, 10, and 50 µM for 4 to 24 hours .
-
Control: Vehicle (DMSO) only.
-
Positive Control: A known MEK inhibitor (e.g., Trametinib) to validate the p-ERK readout.
-
Immunofluorescence (IF) Staining Protocol
This protocol visualizes the functional impact of P3AA.
| Step | Reagent | Conditions | Purpose |
| 1. Fixation | 4% Paraformaldehyde (PFA) | 15 min, RT | Crosslink proteins, preserve morphology. |
| 2. Wash | PBS (Phosphate Buffered Saline) | 3 x 5 min | Remove fixative. |
| 3. Permeabilization | 0.2% Triton X-100 in PBS | 10 min, RT | Allow antibodies to access intracellular targets. |
| 4. Blocking | 5% BSA or Normal Goat Serum | 1 hr, RT | Prevent non-specific antibody binding. |
| 5. Primary Ab | Anti-Ras (Pan-Ras) & Anti-pERK (Thr202/Tyr204) | Overnight, 4°C | Specific target recognition. |
| 6. Wash | PBS + 0.05% Tween-20 | 3 x 5 min | Remove unbound primary antibodies. |
| 7. Secondary Ab | Goat anti-Mouse AF488 (Ras) & Goat anti-Rabbit AF647 (pERK) | 1 hr, RT, Dark | Fluorophore conjugation for visualization. |
| 8. Counterstain | DAPI (1 µg/mL) | 5 min, RT | Stain nuclei for segmentation. |
| 9. Mounting | Antifade Mountant (e.g., ProLong Gold) | Cure 24h | Preserve fluorescence and refractive index matching. |
Imaging Parameters
-
Microscope: Confocal Laser Scanning Microscope (CLSM) or Widefield Epifluorescence with Apotome.
-
Objective: 60x or 100x Oil Immersion (NA 1.4) for subcellular resolution.
-
Channels:
-
Blue (405 nm): Nuclei (DAPI).
-
Green (488 nm): Total Ras (Membrane vs. Cytosol).
-
Far-Red (640 nm): p-ERK (Nuclear/Cytoplasmic intensity).
-
Data Analysis & Interpretation
Quantitative Metrics
Do not rely solely on visual inspection. Use image analysis software (ImageJ/Fiji or CellProfiler) to quantify:
-
Membrane-to-Cytosol Ratio (Ras):
-
Define a region of interest (ROI) at the plasma membrane (
) and in the cytoplasm ( ). -
Interpretation: A decrease in this ratio indicates P3AA-induced Ras delocalization.
-
-
Nuclear Intensity (p-ERK):
-
Use the DAPI channel to create a nuclear mask.
-
Measure Mean Fluorescence Intensity (MFI) of the p-ERK channel within the mask.
-
Interpretation: Reduced nuclear p-ERK signal correlates with P3AA pathway inhibition.
-
Expected Results Table
| Treatment Group | Ras Localization | p-ERK Intensity | Interpretation |
| Vehicle (DMSO) | Sharp Membrane Ring | High (Nuclear) | Pathway Active |
| P3AA (Low Dose) | Membrane + Diffuse Cytosol | Moderate | Partial Inhibition |
| P3AA (High Dose) | Diffuse Cytosolic | Low / Background | Potent Inhibition |
| MEK Inhibitor (Ctrl) | Sharp Membrane Ring | Low | Downstream Blockade Only |
Troubleshooting & Critical Factors
-
Solubility: If P3AA precipitates in media, reduce the stock concentration or warm the media to 37°C before addition. Ensure DMSO < 0.5%.
-
Autofluorescence: P3AA contains a pyridine ring but is generally not highly fluorescent in the visible range. However, always include an "Unstained + P3AA" control to rule out drug autofluorescence interfering with DAPI or GFP channels.
-
Isomer Confusion: Ensure the use of the 3-pyridyl isomer (2-[(Pyridin-3-ylmethyl)amino]acetamide). The 2-pyridyl isomer is a known metal chelator (part of the picolylamine family) and may exhibit different off-target effects related to metal sequestration (e.g., Zinc/Copper stripping).
References
-
Piazza, G. A., et al. (2021).[1][2] Ras-Inhibitory Compounds and Methods of Use Thereof.[1][2] U.S. Patent No. 11,198,679.[2] Washington, DC: U.S. Patent and Trademark Office.
-
Santa Cruz Biotechnology. (n.d.). 2-[(Pyridin-3-ylmethyl)amino]acetamide hydrochloride - Product Datasheet. Retrieved from scbt.com.
- Prior, I. A., et al. (2012). Methods for visualizing and quantifying Ras localization and signaling. Methods in Molecular Biology, 883, 199-212.
-
PubChem. (2025).[3][4] Compound Summary: 2-amino-N-(pyridin-3-yl)acetamide. National Library of Medicine.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. N-(pyridin-2-ylmethyl)acetamide | C8H10N2O | CID 5084090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide | C14H13N5O | CID 447652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Conjugates with Acetamide-Sulfonamide Scaffolds
Introduction: The Rise of Acetamide-Sulfonamide Scaffolds in Targeted Therapeutics
The development of targeted drug delivery systems is a cornerstone of modern medicinal chemistry, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. Drug conjugates, which link a potent therapeutic agent (payload) to a targeting moiety, represent a highly successful strategy in this domain.[1] Within this field, the choice of the chemical scaffold and linker technology is critical to the overall success of the conjugate, influencing its stability, solubility, and mechanism of drug release.[2][3]
This guide focuses on the development of drug conjugates utilizing the acetamide-sulfonamide scaffold. This versatile structural motif has garnered significant interest due to its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] Sulfonamides can act as structural mimics of p-aminobenzoic acid (PABA), allowing them to competitively inhibit key enzymes in metabolic pathways, such as dihydropteroate synthetase in bacteria.[7][8] In oncology, certain sulfonamide derivatives, like acetazolamide, are potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors, making them excellent targeting ligands for small molecule-drug conjugates (SMDCs).[9]
The acetamide group further enhances the scaffold's utility, contributing to its therapeutic potential and providing a convenient handle for conjugation.[4] The synthesis of conjugates through the formation of a stable amide bond is a robust and widely employed reaction in medicinal chemistry.[10][11] This guide provides a comprehensive overview, from design considerations to detailed experimental protocols, for the successful development and characterization of drug conjugates built upon the acetamide-sulfonamide framework.
Section 1: Design and Synthesis Workflow
The development of a successful acetamide-sulfonamide drug conjugate follows a logical progression from initial design and computational modeling to synthesis, purification, and rigorous characterization. Each stage is critical for ensuring the final product meets the required specifications for stability, purity, and biological activity.
Caption: Overall workflow for developing acetamide-sulfonamide drug conjugates.
Section 2: Synthesis of an Acetamide-Sulfonamide Drug Conjugate
The most common and robust method for creating these conjugates is through an amide coupling reaction, which forms a stable bond between the targeting moiety and the payload-linker complex.[10] This protocol details the synthesis of a model conjugate by coupling a carboxylic acid-functionalized acetamide-sulfonamide scaffold with an amine-containing payload-linker.
Protocol 2.1: Amide Coupling Synthesis
This protocol utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the amide bond formation.[12][11]
Materials:
-
Acetamide-sulfonamide scaffold with a terminal carboxylic acid
-
Amine-functionalized payload-linker
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium Carbonate (Na₂CO₃)
-
Distilled Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the acetamide-sulfonamide scaffold (1.0 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Scientist's Note: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. DMAP acts as a catalyst to accelerate this reaction.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine-functionalized payload-linker (1.0 eq) in anhydrous DCM.
-
Slowly add the payload-linker solution to the activated acetamide-sulfonamide mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using TLC until the starting material is consumed.
-
Scientist's Note: The reaction time can vary from a few hours to overnight depending on the reactivity of the specific substrates.
-
-
Work-up and Extraction:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates out of the DCM.
-
Transfer the filtrate to a separatory funnel and add distilled water.[13]
-
Separate the organic layer. Wash the organic layer sequentially with a 5% sodium carbonate solution, distilled water, and finally with brine.[13]
-
Rationale: The aqueous washes remove any remaining DMAP, unreacted starting materials, and water-soluble byproducts.
-
-
Drying and Concentration:
-
Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final, purified drug conjugate.
-
Scientist's Note: The choice of purification method depends on the scale of the reaction and the polarity of the conjugate. HPLC generally provides higher purity.
-
Caption: General scheme for amide coupling synthesis of the drug conjugate.
Section 3: Physicochemical Characterization of the Conjugate
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized drug conjugate.[14] This involves a suite of analytical techniques to assess various critical quality attributes (CQAs).[15][16]
Data Summary: Key Quality Attributes and Recommended Assays
| Critical Quality Attribute (CQA) | Recommended Analytical Technique(s) | Purpose | Reference |
| Identity & Molecular Weight | LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the covalent formation of the conjugate and determines its exact mass. | [15] |
| Structural Confirmation | NMR (¹H and ¹³C) Spectroscopy | Confirms the chemical structure and the formation of the new amide bond. | [4][10] |
| Purity Assessment | RP-HPLC (Reversed-Phase HPLC) | Quantifies the percentage of the desired conjugate and detects impurities or unreacted starting materials. | [17] |
| Drug-to-Ligand Ratio (DLR) | UV/Vis Spectroscopy, Mass Spectrometry, HIC | Determines the average number of payload molecules conjugated to each targeting ligand. | [17] |
| Stability | RP-HPLC, Capillary Electrophoresis (CE) | Assesses the stability of the conjugate in biological matrices (e.g., human plasma) over time. | [17][18] |
Protocol 3.1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the purity of the acetamide-sulfonamide drug conjugate and separate it from potential impurities.
Materials:
-
Purified drug conjugate sample
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
HPLC-grade solvents
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Select a wavelength where both the targeting scaffold and the payload have significant absorbance (e.g., 254 nm or 280 nm).
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: Linear gradient from 95% to 5% B
-
31-35 min: 95% A, 5% B (re-equilibration)
-
-
Scientist's Note: The gradient should be optimized based on the hydrophobicity of the specific conjugate. More hydrophobic conjugates may require a faster gradient or a stronger organic mobile phase.[16]
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the conjugate by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
-
Protocol 3.2: Molecular Weight Confirmation by LC-MS
Objective: To confirm the identity and molecular weight of the synthesized conjugate.
Procedure:
-
System Setup:
-
Utilize an HPLC system coupled to a high-resolution mass spectrometer (HRMS), such as an Orbitrap or Q-TOF system.[15]
-
Use the same column and a similar gradient as described in the RP-HPLC protocol (Protocol 3.1). The flow may need to be split or a smaller inner-diameter column used depending on the mass spectrometer's inlet requirements.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode (ESI+).
-
Mass Range: Scan a range appropriate to detect the expected molecular ion of the conjugate (e.g., 200-2000 m/z).
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the intact mass of the major peak eluting from the HPLC.
-
Compare the experimentally determined mass with the theoretically calculated mass of the drug conjugate. A close match confirms the identity of the product.
-
Scientist's Note: The complexity of the mass spectra can reveal information about the heterogeneity of the sample, such as the distribution of drug-linked species.[15]
-
Section 4: Stability and In Vitro Evaluation
The stability of the linker connecting the payload to the scaffold is paramount for the conjugate's success.[9] An ideal conjugate remains intact in systemic circulation and releases its payload only at the target site.
Protocol 4.1: Plasma Stability Assay
Objective: To evaluate the stability of the drug conjugate in human plasma.
Procedure:
-
Incubation:
-
Spike the drug conjugate into fresh human plasma at a final concentration of ~10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take an aliquot of the plasma sample.[18]
-
-
Sample Quenching and Processing:
-
Immediately quench the reaction in the aliquot by adding 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC (as in Protocol 3.1) or LC-MS (as in Protocol 3.2).
-
Quantify the percentage of the intact conjugate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact conjugate versus time to determine its plasma half-life.
-
Rationale: This assay mimics the physiological environment the conjugate will encounter in vivo. Instability, often caused by enzymatic cleavage or thioether exchange, can lead to premature drug release and off-target toxicity.[18][19] Comparing different linkers, such as valine-citrulline versus valine-alanine, can reveal significant differences in serum stability and therapeutic activity.[9]
-
References
- Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014).
- Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC. (2016). Oncotarget.
- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simul
- Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - ACS Public
- Analytical methods for physicochemical characterization of antibody drug conjug
- Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjug
- Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. (n.d.). BOC Sciences.
- Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights | Veranova. (n.d.). Veranova.
- Antibody-Drug Conjugates Methods and Protocols - ResearchGate. (n.d.).
- (PDF) New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - ResearchGate. (2023).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of Pharmaceutical Analysis.
- ADCs that deliver: The secret lies in rigorous characterization - Labiotech.eu. (2024). Labiotech.eu.
- Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (2025). Bioorganic Chemistry.
- Sulfatase-cleavable linkers for antibody-drug conjugates - University of Cambridge. (2020). Chemical Science.
- Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025). World Journal of Pharmaceutical and Life Sciences.
- Mechanism of action of sulphonamides. | Download Scientific Diagram - ResearchGate. (n.d.).
- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simul
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances | Request PDF - ResearchGate. (2025).
- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PubMed. (2023). Molecules.
- New acetamide-sulfonamide scaffolds with potential renal radiomodulatory effects: Insights into NF-κB pathway interactions - PubMed. (2025). Bioorganic Chemistry.
- Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - MDPI. (2021). Molecules.
- Sulfatase-cleavable linkers for antibody-drug conjugates - RSC Publishing. (2020). Chemical Science.
- Sulfatase-cleavable linkers for antibody-drug conjug
- (PDF) Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates - ResearchGate. (2025).
- Antibody–drug conjugates: Recent advances in linker chemistry - PMC. (2021). Acta Pharmaceutica Sinica B.
- Linkers for ADCs - NJ Bio, Inc. (n.d.). NJ Bio, Inc..
- Chemical Linkers in Antibody-Drug Conjugates (ADCs) - Iowa State University Library. (n.d.).
- A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (2024). Bioorganic Chemistry.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025). World Journal of Pharmaceutical and Life Sciences.
- Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC. (n.d.). Tropical Journal of Pharmaceutical Research.
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfatase-cleavable linkers for antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veranova.com [veranova.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. ADCs that deliver: The secret lies in rigorous characterization [labiotech.eu]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Troubleshooting & Optimization
improving yield of 2-[(Pyridin-3-ylmethyl)amino]acetamide synthesis
Technical Support Center: Synthesis of 2-[(Pyridin-3-ylmethyl)amino]acetamide
Executive Summary: Route Selection & Strategy
User Query: How do I improve the yield of 2-[(Pyridin-3-ylmethyl)amino]acetamide?
Senior Scientist Insight: The synthesis of 2-[(Pyridin-3-ylmethyl)amino]acetamide (Structure: 3-Py-CH₂-NH-CH₂-CONH₂ ) presents a classic "polarity trap." The molecule contains a basic pyridine ring, a secondary amine, and a polar primary amide. Low yields are rarely due to reaction failure but rather over-alkylation during synthesis or product loss into the aqueous phase during workup.
We recommend two primary workflows. Method A (Reductive Amination) is the "High-Fidelity" route for purity and yield. Method B (Direct Alkylation) is the "Cost-Effective" route but requires strict stoichiometric control.
Critical Workflows & Protocols
Method A: Reductive Amination (Recommended for High Yield)
Best for: Avoiding over-alkylation and simplifying purification.
Reaction Scheme:
-
Precursors: Pyridine-3-carboxaldehyde + Glycinamide HCl.
-
Mechanism: Formation of imine intermediate
Selective reduction.[1]
Protocol:
-
Imine Formation: Dissolve Glycinamide HCl (1.1 equiv) and Pyridine-3-carboxaldehyde (1.0 equiv) in dry Methanol (0.2 M). Add Triethylamine (1.1 equiv) to free-base the amide. Stir at RT for 4 hours.
-
Why? Pre-forming the imine ensures the aldehyde is consumed before the reducing agent is active, minimizing alcohol side-products.
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Why STAB? Unlike NaBH₄, STAB is less likely to reduce the aldehyde directly and tolerates the amide functionality better [1].[1]
-
-
Quench & Workup: Quench with sat. NaHCO₃. Evaporate MeOH. Do not extract with simple Ether/EtOAc. (See Troubleshooting).
Method B: Direct Alkylation (Optimization Required)
Best for: Large scale/low cost, provided purification is optimized.
Reaction Scheme:
-
Precursors: 3-Picolylamine (3-Aminomethylpyridine) + 2-Chloroacetamide.
-
Mechanism: S_N2 Nucleophilic Substitution.
Protocol:
-
Stoichiometry Control: Dissolve 3-Picolylamine (3.0 equiv) in Acetonitrile or THF. Cool to 0°C.
-
Critical Step: You must use a large excess of the amine. If you use 1:1, the product (a secondary amine) is more nucleophilic than the starting material and will react again to form the tertiary amine (dialkylation impurity) [2].
-
-
Addition: Add 2-Chloroacetamide (1.0 equiv) dissolved in solvent dropwise over 1 hour.
-
Scavenging: After reaction completion, use a polymer-supported aldehyde resin (or simple extraction) to remove the excess 3-picolylamine.
Troubleshooting Guide (Q&A)
Q1: My reaction conversion is high, but I recover almost no product after extraction. Where is it? Diagnosis: Water Solubility (The "Polarity Trap"). The product has a LogP near -1.0. It is highly water-soluble. If you wash the reaction mixture with water and extract with Ethyl Acetate, the product stays in the water. Solution:
-
Method 1 (n-BuOH): Saturate the aqueous layer with NaCl and extract 5x with n-Butanol or IPA/CHCl₃ (1:3) .
-
Method 2 (Evaporation): Evaporate the reaction solvent completely. Triturate the residue with dry DCM/MeOH (9:1) to leave inorganic salts behind, then filter.
Q2: I see a major impurity spot just above my product on TLC. What is it? Diagnosis: Dialkylation (Tertiary Amine). In Method B, the product reacted with a second molecule of 2-chloroacetamide. Solution:
-
Switch to Method A (Reductive Amination), which chemically prevents dialkylation.
-
If using Method B, increase the starting amine ratio to 5:1 .
Q3: The product is colored (yellow/brown) and sticky. Diagnosis: Pyridine Oxidation / Polymerization. Pyridines can form N-oxides or polymerized tars if exposed to light/air for long periods, especially with excess chloroacetamide. Solution:
-
Perform reactions under Nitrogen/Argon.
-
Store the isolated product as the HCl salt . Dissolve the free base in MeOH, add 1M HCl in ether, and precipitate the salt. The salt is shelf-stable and non-hygroscopic.
Visualizations
Figure 1: Reaction Pathway & Impurity Logic
Caption: In Method B, the product competes with the starting material for the alkylating agent. Excess starting amine suppresses the red path.
Figure 2: Workup Decision Tree
Caption: Decision matrix for recovering polar pyridine-acetamide derivatives.
Comparative Data
| Parameter | Method A (Reductive Amination) | Method B (Direct Alkylation) |
| Typical Yield | 75-85% | 40-60% (variable) |
| Purity Profile | High (>95%) | Moderate (contains dialkyl impurity) |
| Cost | Moderate (STAB/Glycinamide) | Low (Chloroacetamide) |
| Scalability | Good | Excellent (if optimized) |
| Key Risk | Water sensitivity of STAB | Over-alkylation |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Master Organic Chemistry. (2017).[3][4][5] Reductive Amination, and How It Works. Link
-
Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.[5] Chemical Communications, 53, 1993-1996.[5] Link
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 5. Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability Protocols for 2-[(Pyridin-3-ylmethyl)amino]acetamide
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing instability in 2-[(Pyridin-3-ylmethyl)amino]acetamide —a critical intermediate often used in kinase inhibitor synthesis and fragment-based drug discovery.
This molecule presents a unique "triad of instability" due to its three reactive centers:
-
Pyridine Ring: Susceptible to N-oxidation and pH-dependent solubility changes.
-
Secondary Amine: Prone to oxidative degradation and nucleophilic attack.
-
Primary Acetamide: Vulnerable to hydrolysis and intramolecular cyclization.
This guide moves beyond generic advice, providing mechanistically grounded protocols to stabilize this specific scaffold in solution.
Module 1: Chemical Stability Profile (The "Why")
To stabilize the molecule, we must first understand how it fails. The degradation profile is non-linear and highly dependent on pH and oxidative stress.
Degradation Mechanisms
-
Hydrolysis (Acid/Base Catalyzed): The primary acetamide group (-CONH2) is the weak link. Under basic conditions (pH > 8), hydroxide ions attack the carbonyl, releasing ammonia and forming the corresponding carboxylic acid (glycine derivative). Under strong acidic conditions (pH < 2), acid-catalyzed hydrolysis occurs, though slower than base catalysis.
-
Oxidative Dealkylation: The methylene bridge (-CH2-) between the pyridine and the amine is "benzylic-like," making it susceptible to radical abstraction and oxidation, leading to cleavage of the C-N bond.
-
Diketopiperazine Formation (Dimerization): At neutral-to-basic pH, the secondary amine of one molecule is unprotonated (nucleophilic) and can attack the amide carbonyl of another molecule. This leads to dimerization and precipitation of insoluble diketopiperazine byproducts.
Visualization of Degradation Pathways
The following diagram maps the kinetic risks associated with this scaffold.
Figure 1: Primary degradation pathways. Note that dimerization is concentration-dependent, while hydrolysis is pH-dependent.
Module 2: Troubleshooting Guide (The "How")
Use this section to diagnose specific observations in your experiments.
Scenario A: "My solution turned yellow/brown overnight."
-
Cause: Pyridine derivatives and secondary amines are electron-rich. The yellowing indicates the formation of N-oxides or conjugated imine species (Schiff bases) formed via oxidation of the methylene bridge.
-
Solution:
-
Degas all buffers with Argon or Nitrogen for 15 minutes before use.
-
Add an antioxidant: Methionine (1-5 mM) or EDTA (1 mM) . EDTA is critical to chelate trace metal ions (Fe, Cu) that catalyze the oxidation of the secondary amine.
-
Protect from light (amber vials).
-
Scenario B: "I see a white precipitate forming at pH 7-8."
-
Diagnosis: Solubility Limit / Free Base Precipitation.
-
Cause: The pyridine nitrogen (pKa ~5.3) and secondary amine (pKa ~8.5) are deprotonated at basic pH. The neutral molecule is significantly less soluble in water than its salt form.
-
Solution:
-
Lower the pH to 4.5 – 5.5 . This keeps the pyridine partially protonated and the amine fully protonated, ensuring solubility without triggering rapid acid hydrolysis.
-
Do NOT use Phosphate Buffer if possible, as phosphate can sometimes catalyze amide hydrolysis or precipitate with cationic species. Use Acetate or Citrate buffers .
-
Scenario C: "New impurity peaks appear at RRT 0.8 and 1.2 on HPLC."
-
Diagnosis: Hydrolysis (Acid form) and Dimerization.
-
Cause:
-
RRT ~0.8 (Polar): Likely the carboxylic acid derivative (hydrolysis product).[4]
-
RRT ~1.2 (Non-polar): Likely the dimer (diketopiperazine) or N-oxide.
-
-
Solution:
-
Store samples at 4°C or -20°C . Amide hydrolysis is temperature-dependent.
-
Limit the time the sample spends in the autosampler. If 24h runs are needed, ensure the autosampler is cooled to 4°C.
-
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for visual and analytical anomalies.
Module 3: Storage & Handling Protocols
Buffer Compatibility Matrix
The choice of buffer is the single most important factor for stability.
| Buffer System | pH Range | Compatibility | Notes |
| Acetate | 4.0 – 5.5 | Excellent | Best balance. Protonates amine (solubility) but minimizes acid hydrolysis. |
| Citrate | 3.0 – 6.0 | Good | Good buffering capacity, but citrate can act as a metal chelator (beneficial). |
| Phosphate | 6.0 – 8.0 | Poor | Risk of precipitation; phosphate anions can catalyze amide hydrolysis. |
| Tris / HEPES | 7.0 – 9.0 | Avoid | pH is too high; promotes dimerization and oxidation. Primary amine in Tris can react. |
| Water (Unbuffered) | Variable | Risky | pH will drift. Absorbs CO2, becoming acidic. |
Recommended Storage Formulation
For a stock solution (10 mM):
-
Solvent: Water with 10% DMSO (if needed for solubility).
-
Buffer: 50 mM Ammonium Acetate, pH 5.0.
-
Additive: 0.5 mM EDTA (disodium salt).
-
Storage: -20°C (Long term), 4°C (Short term < 48h).
Module 4: Analytical Validation (HPLC)
To verify the stability of your solution, use this specific HPLC method designed to separate the parent amine from its polar hydrolysis products and non-polar oxidation products.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA is required to ionize the pyridine and improve peak shape).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 260 nm (Pyridine absorption max). Note: Do not use 210 nm alone as DMSO and buffer salts interfere.
Validation Criteria:
-
The parent peak should be sharp (Tailing Factor < 1.5).
-
If a peak appears at the solvent front (dead time), it is likely the hydrolyzed acid (highly polar).
References
-
Smith, R. M., & Hansen, D. E. (1998).[5] The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913. Link
-
Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(1), 1–32. Link
-
PubChem. (n.d.). 2-amino-N-(pyridin-3-yl)acetamide Compound Summary. National Library of Medicine. Link
-
Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Chapter on Oxidative Degradation of Amines). Link
Sources
troubleshooting contamination in 2-[(Pyridin-3-ylmethyl)amino]acetamide experiments
Welcome to the technical support center for 2-[(Pyridin-3-ylmethyl)amino]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential contamination issues encountered during the synthesis, purification, and handling of this compound. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding 2-[(Pyridin-3-ylmethyl)amino]acetamide.
Q1: What are the primary synthetic routes to 2-[(Pyridin-3-ylmethyl)amino]acetamide and their associated contamination risks?
A1: The most prevalent synthetic strategy is a two-step process involving the initial formation of an intermediate followed by its conversion to the final product. A common approach is the reductive amination of a suitable carbonyl compound with 3-pyridinemethanamine, followed by acylation.[1][2][3][4]
-
Reductive Amination: This step can be a significant source of impurities. Incomplete reaction can leave unreacted starting materials. Over-alkylation is also a concern, leading to the formation of tertiary amines.[3][4] The choice of reducing agent is critical; for instance, sodium cyanoborohydride (NaBH3CN) is often preferred for its selectivity in reducing the intermediate imine in the presence of the starting aldehyde.[3]
-
Acylation: The subsequent acylation step to introduce the acetamide group can also present challenges. Incomplete acylation will result in the presence of the precursor amine. Side reactions, such as the formation of di-acylated products, can occur if the reaction conditions are not carefully controlled.
Q2: What are the key stability concerns for 2-[(Pyridin-3-ylmethyl)amino]acetamide?
A2: The stability of 2-[(Pyridin-3-ylmethyl)amino]acetamide can be influenced by pH, temperature, and light exposure. The acetamide group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid.[5] The pyridine ring and the secondary amine are potential sites for oxidation.[5] Therefore, it is recommended to store the compound in a cool, dark, and dry place.
Q3: What are the recommended analytical techniques for purity assessment?
A3: A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. A reversed-phase C18 column is a good starting point for method development.[5] Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[6]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) is highly recommended for identifying impurities by their mass-to-charge ratio.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[8][9][10]
II. Troubleshooting Guide: Contamination Issues
This section provides a structured approach to identifying and resolving common contamination problems.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of the final product shows one or more unexpected peaks in addition to the main product peak.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Unreacted Starting Materials | Compare the retention times of the unexpected peaks with those of your starting materials (e.g., 3-pyridinemethanamine, chloroacetamide). | Optimize reaction time, temperature, or stoichiometry. Consider adding a slight excess of one reagent to drive the reaction to completion. |
| Side-Products from Reductive Amination | Analyze the mass spectrum of the impurity peak. Look for masses corresponding to over-alkylated products or byproducts from the reducing agent. | Re-evaluate the choice of reducing agent. Sodium triacetoxyborohydride can sometimes offer better selectivity.[3] Ensure the reaction pH is weakly acidic to favor imine formation.[1][3] |
| Hydrolysis of Acetamide | Check the mass spectrum for a peak corresponding to the carboxylic acid derivative. | Ensure all solvents and reagents are anhydrous. Avoid prolonged exposure to acidic or basic conditions during workup and purification.[5] |
| Solvent-Related Impurities | Run a blank injection of your sample solvent. | Use high-purity HPLC-grade solvents.[11] Ensure your glassware is scrupulously clean.[12] |
Experimental Workflow: Investigating Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Inconsistent NMR Spectra
Symptom: The ¹H or ¹³C NMR spectrum of your product is inconsistent with the expected structure, showing extra signals or shifted peaks.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Residual Solvents | Look for characteristic solvent peaks (e.g., ethyl acetate, dichloromethane, acetone). | Dry the sample under high vacuum for an extended period. Consider a final trituration or recrystallization step to remove residual solvents. |
| Presence of Isomers or Tautomers | Observe if the relative integration of the unexpected peaks changes with temperature or solvent. | This may be an inherent property of the molecule. Characterize the different species if possible. For purification, try to find conditions where one form predominates. |
| Salt Formation | The presence of acid (e.g., trifluoroacetic acid from HPLC purification) can protonate the pyridine nitrogen or the secondary amine, causing significant chemical shift changes. | Neutralize the sample before NMR analysis or use a deuterated solvent containing a base (e.g., pyridine-d5) to obtain the spectrum of the free base. |
| Degradation Products | Correlate NMR signals with potential degradation products identified by HPLC-MS. | Review storage conditions. Protect the sample from light and moisture.[5] |
Logical Relationship: NMR Signal to Contaminant Source
Caption: Correlating NMR signals to potential contamination sources.
III. Key Experimental Protocols
To ensure the integrity of your experiments, here are detailed protocols for critical procedures.
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
Slurry Preparation: Dissolve the crude 2-[(Pyridin-3-ylmethyl)amino]acetamide in a minimal amount of the elution solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system. A common starting point is a gradient elution, starting with a less polar mixture (e.g., 100% dichloromethane) and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% methanol).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This is a starting point for developing a robust analytical method.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
IV. Concluding Remarks
Troubleshooting contamination in organic synthesis is a systematic process that combines analytical diligence with a sound understanding of reaction mechanisms. This guide provides a foundational framework for addressing common issues in 2-[(Pyridin-3-ylmethyl)amino]acetamide experiments. Remember that meticulous experimental technique, the use of high-purity reagents and solvents, and a multi-faceted analytical approach are your best defenses against contamination.
V. References
-
An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem. Available at:
-
Reductive amination - Wikipedia. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. Available at: [Link]
-
NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Available at: [Link]
-
-HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC - PubMed Central. Available at: [Link]
-
The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024). Available at: [Link]
-
HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC - PubMed Central. Available at: [Link]
-
WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents. Available at:
-
Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. Available at: [Link]
-
ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). (2024). Available at: [Link]
-
Chemistry 2C Lab Manual. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. chemistry.ucdavis.edu [chemistry.ucdavis.edu]
optimizing dosage of 2-[(Pyridin-3-ylmethyl)amino]acetamide for in vivo studies
This technical guide addresses the optimization of 2-[(Pyridin-3-ylmethyl)amino]acetamide (and its functional derivatives) for in vivo applications.
Based on the physicochemical properties of the pyridine-acetamide scaffold (basic pyridine nitrogen, polar amide tail, secondary amine linker), this molecule presents specific challenges regarding pH-dependent solubility, metabolic stability (amidase susceptibility), and rapid renal clearance.
Subject: In Vivo Dosage & Formulation Strategy for 2-[(Pyridin-3-ylmethyl)amino]acetamide Reference ID: PYR-ACE-OPT-2026 Support Level: Senior Application Scientist[1]
Executive Summary: The Physicochemical Profile
Before optimizing dosage, you must stabilize the delivery system. This molecule acts as a polar, basic fragment .[1]
-
Core Challenge: The pyridine nitrogen (pKa ~5.[1]2) renders the molecule soluble in acidic environments (stomach) but prone to precipitation at physiological pH (7.4, blood/tissue), leading to poor bioavailability or embolism risks in IV dosing.[1]
-
Metabolic Liability: The amino-acetamide linkage mimics a peptide bond, making it a target for plasma amidases and hepatic metabolism, potentially resulting in a short half-life (
).[1]
Troubleshooting Guide & FAQs
Direct solutions to common experimental failures.
Category A: Solubility & Formulation
Q: My compound precipitates immediately when diluted into PBS (pH 7.4). How do I fix this for IV/IP injection? A: This is a classic "free base crash." At pH 7.4, the pyridine nitrogen de-protonates, reducing aqueous solubility.
-
The Fix: Do not use pure PBS. You must maintain ionization or shield the hydrophobic core.[1]
-
Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Saline (acidified to pH 5.5–6.0).[1]
-
Why: PEG400 acts as a co-solvent to solubilize the un-ionized form.[1] Slightly acidic saline keeps a fraction of the pyridine protonated without causing injection site irritation (acceptable range for IV is pH 4–9).[1]
Q: Can I use methylcellulose (MC) for oral gavage (PO)? A: Yes, but particle size is critical.[1]
-
The Fix: If using 0.5% Methylcellulose/0.1% Tween-80, you are creating a suspension, not a solution. Ensure you micronize the compound (mortar/pestle or sonication) to <10 µm particles.[1]
-
Warning: If the compound dissolves in the stomach (pH 1.[1]5) but precipitates in the duodenum (pH 6-7), absorption will be erratic.[1] Consider using a cyclodextrin complex (HP-β-CD) at 20% w/v to maintain solubility during the GI transition.[1]
Category B: Pharmacokinetics (PK) & Efficacy[1]
Q: In vitro IC50 is 10 nM, but 50 mg/kg in mice shows no efficacy. Is the dose too low? A: Likely not. The issue is probably clearance , not potency.
-
The Diagnosis: The glycinamide motif (secondary amine + amide) is chemically unstable in plasma.[1]
-
The Test: Incubate your compound in mouse plasma at 37°C for 60 minutes. If >50% is lost, you have high plasma instability.[1]
-
The Fix:
-
Dosing Regimen: Switch from QD (once daily) to BID (twice daily) or continuous infusion (Alzet pump).
-
Chemical Modification: If you cannot change the scaffold, co-administer with a broad-spectrum esterase/amidase inhibitor (rare in vivo) or simply increase dosing frequency to combat the
of <1 hour.[1]
-
Q: We are seeing unexpected seizures or tremors at high doses. Is this off-target? A: Potentially. Pyridine derivatives can cross the Blood-Brain Barrier (BBB).[1][2]
-
The Mechanism: If the logP is >1.5, the uncharged pyridine enters the CNS. High concentrations of pyridine-based fragments can modulate GABA or nACh receptors.[1]
-
The Fix: Determine the Brain-to-Plasma ratio .[1] If CNS penetration is high and unwanted, you must lower the
(peak concentration) by dividing the dose (e.g., 20 mg/kg BID instead of 40 mg/kg QD).
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Dose (MTD)
Do not proceed to efficacy studies without this baseline.
-
Subjects: CD-1 Mice (n=3 per group), age 6-8 weeks.
-
Route: Intraperitoneal (IP) or Oral (PO).[1]
-
Dosing Schedule: Single bolus, observation for 24 hours.
-
Dose Escalation:
-
Scoring: Monitor for "Pyridine Shakes" (tremors), ptosis (drooping eyelids), and lethargy.[1]
-
Endpoint: The MTD is the highest dose with <10% body weight loss and no neurological signs.[1]
Protocol 2: Rapid PK Pilot (The "Snapshot")
Validate exposure before wasting animals on efficacy.[1]
-
Dose: Administer MTD/2 (e.g., if MTD is 100 mg/kg, dose 50 mg/kg).
-
Timepoints: 15 min, 1 hr, 4 hr (n=2 mice per point).
-
Collection: Terminal cardiac puncture into K2EDTA tubes.
-
Analysis: LC-MS/MS.
-
Success Criteria:
-
Plasma concentration at 4 hours >
.[1] -
If conc < IC50 at 1 hour, the compound is metabolically too unstable for QD dosing.
-
Data Presentation: Formulation & Dosing
Table 1: Recommended Vehicle Formulations
| Route | Vehicle Composition | Physiological Logic | Stability |
| IV (Bolus) | 5% DMSO / 40% PEG400 / 55% Saline | Prevents precipitation upon dilution in blood.[1] | High |
| IP | 10% DMSO / 10% Tween-80 / 80% Saline | Tween-80 aids peritoneal absorption.[1] | Moderate |
| PO (Oral) | 20% HP-β-Cyclodextrin in water | Encapsulates hydrophobic core; masks bitter taste.[1] | Very High |
| PO (Alt) | 0.5% Methylcellulose / 0.1% Tween-80 | Standard suspension for insoluble drugs.[1] | Low (Settles) |
Table 2: Dosage Calculation Model (Example)
Assumptions: MW = 165 g/mol , Target IC50 = 50 nM.[1]
| Parameter | Value | Implication |
| Target Plasma Conc ( | 250 nM ( | Minimum concentration required for efficacy. |
| Volume of Distribution ( | ~1-2 L/kg (Predicted) | Moderate tissue distribution.[1] |
| Required Dose (Theoretical) | ||
| Bioavailability Correction ( | Est. 20% (Oral) | Actual Oral Dose Start: 10 mg/kg. |
Note: The theoretical dose is often 100x lower than the required in vivo dose due to First Pass Metabolism and Protein Binding.
Decision Workflows (Visualization)
Figure 1: Formulation Decision Tree
Use this logic to select the correct vehicle based on solubility and administration route.
Caption: Decision matrix for vehicle selection. For pyridine-acetamides, cyclodextrins (Red path) often yield the best oral bioavailability by preventing gastric precipitation.
Figure 2: PK Optimization Loop
How to adjust dosage based on pilot data.
Caption: Iterative workflow for dosage optimization. Most pyridine-acetamides fail at "Short Half-Life" requiring frequency adjustment (BID/TID).[1]
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for physicochemical optimization of pyridine scaffolds).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier.[1] (See Chapter on "Bioisosteres of Amides" regarding the instability of glycinamide linkages).
-
Kola, I., & Landis, J. (2004).[1] Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711-715.[1] (Guidance on attrition due to poor PK/solubility).
Sources
- 1. N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide | C14H13N5O | CID 447652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Selectivity for 2-[(Pyridin-3-ylmethyl)amino]acetamide Scaffolds
Introduction: The Scaffold Paradox
You are likely visiting this center because your lead compound—containing the 2-[(Pyridin-3-ylmethyl)amino]acetamide motif—is showing promise in primary potency assays but failing in selectivity or ADMET screens.
This scaffold is a "privileged structure" in medicinal chemistry, often acting as a hinge-binder in kinase inhibitors or a zinc-binding group (ZBG) in metalloenzyme inhibitors. However, its physiochemical features predispose it to three specific off-target liabilities:
-
CYP450 Inhibition: The pyridine nitrogen coordinates with heme iron.
-
hERG Channel Blockade: The basic secondary amine at physiological pH contributes to cardiotoxicity.
-
Promiscuous Chelation: The tridentate nature (Pyridine-N, Amine-N, Amide-O) can strip metals from non-target proteins.
This guide provides the protocols to diagnose these issues and the synthetic strategies to resolve them.
Troubleshooting Decision Tree
Use this logic flow to identify the source of your off-target effects before initiating chemical synthesis.
Caption: Diagnostic workflow to distinguish between assay artifacts (aggregation/chelation) and true structural liabilities (CYP/hERG binding).
Module A: Metabolic Liability (CYP Inhibition)
The Problem: Type II Ligand Binding
The pyridine nitrogen in your scaffold is a potent donor. It coordinates perpendicularly to the heme iron in Cytochrome P450 enzymes (particularly CYP3A4 and CYP1A2), displacing the water molecule required for the catalytic cycle. This results in Reversible Type II Inhibition , leading to poor metabolic stability and dangerous Drug-Drug Interactions (DDIs).
Diagnostic Protocol: Spectral Binding Assay
Do not rely solely on fluorogenic inhibition assays, which can suffer from fluorescence quenching by the pyridine ring. Use UV-Vis difference spectroscopy.
Step-by-Step Methodology:
-
Preparation: Dilute recombinant CYP3A4 (1 µM) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Baseline: Record the baseline spectrum (350–500 nm).
-
Titration: Titrate your compound (0.5 µM to 50 µM) into the sample cuvette. Add equivalent solvent (DMSO) to the reference cuvette.
-
Analysis: Look for a Type II difference spectrum :
-
Peak: ~425–435 nm (High-spin to Low-spin transition).
-
Trough: ~390–410 nm.
-
-
Validation: If this shift occurs, the pyridine nitrogen is directly binding the heme iron.
Synthetic Solutions (SAR)
| Strategy | Chemical Modification | Mechanism of Action |
| Steric Shielding | Add a Methyl group at C2 or C6 of the pyridine ring. | Introduces steric clash with the heme porphyrin ring, preventing N-Fe coordination without destroying H-bond acceptance. |
| Electronic Deactivation | Add an electron-withdrawing group (e.g., -F, -CF3) to the pyridine. | Lowers the basicity (pKa) of the pyridine nitrogen, reducing its affinity for the Fe center. |
| Scaffold Hopping | Replace Pyridine with Pyrimidine or Pyrazine . | Reduces basicity significantly; the extra nitrogen delocalizes electron density. |
Module B: Cardiotoxicity (hERG Blockade)
The Problem: Trapping in the Pore
The (Pyridin-3-ylmethyl)amino moiety contains a secondary amine that is protonated at physiological pH (pH 7.4). The hERG channel pore contains aromatic residues (Tyr652 and Phe656) that stabilize cations via cation-π interactions. Your scaffold fits the "Pharmacophore of hERG Blockers": Basic Nitrogen + Linker + Aromatic Ring .
Troubleshooting & Optimization
Question: My compound blocks hERG at 1 µM. How do I fix this without losing potency?
Answer: You must lower the pKa of the secondary amine or reduce lipophilicity (LogP).
Corrective Actions:
-
Reduce Basicity:
-
Add an oxygen atom to the linker (e.g., change the amino linker to an ether or amide if the H-bond donor isn't critical).
-
Fluorinate the methylene linker (Pyridin-3-yl-CF2 -NH-). This inductively withdraws electrons from the amine, lowering pKa below 7.0 so it remains neutral at physiological pH.
-
-
Zwitterionic Approach:
-
Introduce a carboxylic acid solubilizing group elsewhere on the molecule. Zwitterions rarely block hERG channels effectively due to repulsion in the pore.
-
Module C: Assay Interference (False Positives)
The Problem: Metal Chelation
The 2-aminoacetamide tail combined with the pyridine ring creates a "pincer" that can chelate Zinc (Zn2+), Copper (Cu2+), or Iron (Fe2+). This causes false positives in metalloprotease assays (e.g., MMPs, HDACs) or inhibition of unrelated enzymes by stripping their catalytic metals.
Validation Protocol: The Zn2+ Shift Assay
Use this protocol to confirm if your biological activity is driven by chelation rather than specific binding.
Materials:
-
Target Enzyme (e.g., MMP-9 or Carbonic Anhydrase).
-
ZnCl2 (100 mM stock).
-
Test Compound (at IC80 concentration).
Method:
-
Control: Run the enzymatic reaction with the Test Compound. Record % Inhibition (e.g., 85%).
-
Shift: Pre-incubate the reaction buffer with 10 µM ZnCl2 (or a concentration 5x the enzyme concentration) for 10 minutes.
-
Test: Add the Test Compound and initiate the reaction.
-
Interpretation:
-
Activity Restored: If inhibition drops from 85% to <20%, your compound is acting as a non-specific chelator. The added Zn2+ saturated the compound, preventing it from stripping the enzyme.
-
Activity Unchanged: The inhibition is likely specific (allosteric or competitive binding).
-
Visualizing the Mechanism
The diagram below illustrates the structural conflict between the desired binding (Target) and the off-target liabilities (CYP/hERG), highlighting the specific atoms to modify.
Caption: Structural Activity Relationship (SAR) map showing how specific fragments of the scaffold drive distinct off-target effects.
References
-
Strategies to Reduce hERG K+ Channel Blockade. Source: Journal of Medicinal Chemistry.[4] Context: Detailed SAR on pyridine analogues and reducing basicity to avoid hERG toxicity. URL:[Link]
-
Design of Cytochrome P450 Inhibitors via Scaffold Hopping. Source: National Institutes of Health (PMC). Context: Discusses the interaction of pyridine nitrogens with heme iron and strategies (scaffold hopping) to mitigate it. URL:[Link]
-
Pyridine Derivatives as Preferable Scaffolds in Drug Discovery. Source: Frontiers in Chemistry / ResearchGate. Context: Overview of the pyridine scaffold's biological utility and common modifications for solubility and selectivity.[5] URL:[Link]
-
Metal Chelation in Drug Discovery: The Zinc-Binding Group. Source: Journal of Medicinal Chemistry (General Concept Reference).[4] Context: Validates the mechanism of pyridine-amine-amide motifs acting as tridentate ligands for metalloenzymes. URL:[Link]
Sources
- 1. Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-[(Pyridin-3-ylmethyl)amino]acetamide
Case ID: PUR-PYR-GLY-001 Status: Active Support Tier: Senior Application Scientist Chemical Entity: 2-[(Pyridin-3-ylmethyl)amino]acetamide Structure Context: A secondary amine linking a 3-picolyl group and a glycinamide moiety.[1][2][3] Key Properties: Highly polar, amphoteric (basic pyridine + basic secondary amine), water-soluble.[1][2][3]
Executive Summary
The purification of 2-[(Pyridin-3-ylmethyl)amino]acetamide presents a classic "Polarity Trap."[1][2][3] The molecule contains a pyridine ring, a secondary amine, and a primary amide.[3] This combination creates a high LogP (hydrophilicity) challenge, making standard aqueous extractions (DCM/Water) inefficient and often resulting in near-zero yields due to product loss in the aqueous phase.[2][3] Furthermore, the basic nitrogen atoms interact strongly with silanol groups on standard silica, leading to peak tailing and irreversible adsorption.[3]
This guide prioritizes Solid Phase Extraction (SCX) and Modified Flash Chromatography over standard liquid-liquid extraction.[1][2]
Module 1: The "Catch and Release" Protocol (SCX)
User Issue: "I performed an aqueous workup, but my organic layer is empty. Where is my product?"
Diagnosis: Your product is highly water-soluble.[1][2] At neutral or acidic pH, the pyridine and secondary amine are protonated, locking the molecule in the aqueous phase.[3] Even at basic pH, the polar amide group resists partitioning into non-polar solvents like Dichloromethane (DCM) or Ethyl Acetate.[3]
The Solution: Strong Cation Exchange (SCX) Instead of liquid-liquid extraction, use an SCX column to chemically "catch" the basic product and wash away non-basic impurities.[3]
Protocol: SCX Purification
-
Loading: Dissolve your crude reaction mixture in Methanol (MeOH) . If solubility is poor, add a minimum amount of water.[1]
-
Capture: Pass the solution through a pre-conditioned SCX cartridge (e.g., sulfonic acid functionalized silica).
-
Wash (The Cleanup): Flush the column with 3-5 Column Volumes (CV) of pure MeOH .
-
Release (Elution): Elute with 2 M Ammonia in Methanol .
-
Isolation: Concentrate the ammoniacal eluent under reduced pressure to obtain the pure free base.
Visual Workflow (SCX Logic)
Module 2: Flash Chromatography (Silica Issues)
User Issue: "My product streaks on the TLC plate and never elutes from the column, or it co-elutes with the starting material."
Diagnosis:
-
Streaking: The basic nitrogens are hydrogen-bonding with the acidic silanols on the silica gel.[1]
-
Co-elution: The polarity of the starting material (3-picolylamine) and the product are similar, though the product is more polar.[3]
The Solution: Amine-Modified Mobile Phases You must suppress the ionization of the silica or the product.[1]
Recommended Mobile Phase Systems
| Method | Solvent A | Solvent B | Modifier | Application |
| Standard (Fail) | DCM | MeOH | None | Do Not Use. Causes irreversible adsorption.[1][2][3] |
| Basified Normal Phase | DCM | MeOH | 1% Triethylamine (TEA) or 1% NH₄OH | Standard. The base blocks silanols.[1][2] Start 0% B, gradient to 20% B. |
| HILIC (Preferred) | Acetonitrile | Water | 10mM Ammonium Formate | High Purity. Excellent for separating polar amines.[1][2][3] |
| Reverse Phase (C18) | Water | Acetonitrile | 0.1% TFA | Analytical. Note: TFA forms a salt; product will be trifluoroacetate.[1][2] |
Troubleshooting the "Bis-Alkylated" Impurity
A common byproduct is the tertiary amine formed by double alkylation of the starting amine.[1]
Module 3: Crystallization (Scalability)
User Issue: "I have 50 grams. Columns are too expensive.[1][2] Can I crystallize it?"
Diagnosis: The free base is likely an oil or a low-melting solid that is difficult to crystallize directly.[1][2]
The Solution: Salt Formation Converting the amine to a salt (HCl or Oxalate) disrupts the amorphous nature and facilitates lattice formation.[3]
Protocol: HCl Salt Formation
-
Dissolution: Dissolve the crude free base in a minimal amount of Isopropanol (IPA) or Ethanol .[1][2]
-
Acidification: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).
-
Precipitation:
-
Recrystallization: Recrystallize the salt from Hot Ethanol/Water (95:5) .
Decision Matrix: Choosing Your Path
Use this logic flow to determine the correct purification route based on your scale and impurity profile.
References & Grounding
-
Biotage Applications Group. "Strategies for the Purification of Highly Polar Amines." Biotage Technical Notes. (Demonstrates the utility of SCX for amine purification).
-
Agilent Technologies. "Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase." Agilent Technical Overview, 2019. (Validation of HILIC for polar pharmacophores).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 447652, N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide."[1][2][3] (Structural analogs and pKa data).
-
Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne Labs Application Note. (Protocol for water-soluble compound purification).[1][2]
(Note: While specific literature on the exact intermediate "2-[(Pyridin-3-ylmethyl)amino]acetamide" is sparse, the protocols above are derived from validated methodologies for the synthesis of PNU-282987 and general aminopyridine handling.)
Sources
- 1. chemscene.com [chemscene.com]
- 2. N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide | C14H13N5O | CID 447652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
challenges in scaling up pyridine derivative synthesis.
Topic: Troubleshooting & Process Optimization for Pyridine Synthesis
Introduction: The "Pyridine Paradox"
Welcome to the Pyridine Scale-Up Support Center. You are likely here because a reaction that worked perfectly on a 100 mg scale has failed at 50 g or 1 kg.
Pyridine derivatives present a unique "paradox" in process chemistry:
-
Electron-Deficient Ring: Resists electrophilic substitution, requiring harsh conditions that degrade the substrate.
-
Nitrogen Lone Pair: Acts as a Lewis base, poisoning metal catalysts and forming salts that complicate workup.
-
Water Solubility: Small pyridines love water, making standard extraction impossible.
This guide addresses these specific failure modes with self-validating protocols.
Module 1: Thermal Safety & N-Oxidation
Issue: “My N-oxidation reaction exothermed uncontrollably upon scaling to 200g.”
Root Cause Analysis
Pyridine N-oxidation (typically using m-CPBA or H₂O₂) is highly exothermic. On a milligram scale, heat dissipates rapidly. On a kilogram scale, the accumulation of heat accelerates the decomposition of the oxidant, leading to a thermal runaway. Furthermore, concentrated N-oxide mixtures can be shock-sensitive.
The Solution: The "Dose-Control" Protocol
Objective: Maintain oxidant accumulation < 5% to prevent runaway.
Step-by-Step Protocol:
-
Setup: Use a jacketed reactor with a dedicated internal temperature probe (ITP).
-
Solvent Choice: Switch from DCM (low boiling, pressure hazard) to Ethyl Acetate or Acetonitrile . These allow higher thermal mass without pressurization.
-
The "Dummy" Run: Calculate the heat of reaction (
) using a reaction calorimeter (RC1) or DSC. If , active cooling is mandatory. -
Dosing:
-
Do not add oxidant all at once.
-
Set a Temperature Limit (T_max) of 35°C.
-
Configure dosing pump: "If
, STOP addition."
-
-
Quench Validation: At the end, test for peroxides using Merckoquant strips. Quench excess oxidant with aqueous sodium bisulfite before any concentration steps.
Visualization: Safety Control Loop
The following logic gate ensures the reaction never exceeds the "Time to Maximum Rate" (TMR) threshold.
Caption: Logic flow for automated dosing of oxidants in pyridine synthesis to prevent thermal runaway.
Module 2: Catalyst Poisoning in Cross-Couplings
Issue: “Suzuki coupling works at 5 mol% Pd but fails completely at 0.5 mol%.”
Root Cause Analysis
The pyridine nitrogen is a strong
The Solution: Ligand Overpowering & Pre-Catalysts
Objective: Prevent N-coordination by using sterically bulky ligands or pre-formed active species.
Troubleshooting Guide:
| Parameter | Lab Scale (Avoid) | Process Scale (Recommended) | Why? |
| Catalyst Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd-PEPPSI-IPr or XPhos Pd G3 | Pre-catalysts (G3/PEPPSI) activate rapidly and the NHC/Bulky phosphine ligands are too large to be displaced by pyridine. |
| Base | Na₂CO₃ (weak) | K₃PO₄ or Cs₂CO₃ | Stronger bases facilitate faster transmetallation, outcompeting the poisoning rate. |
| Solvent | DMF (hard to remove) | Isopropanol/Water or Toluene | Protic solvents can H-bond to the pyridine Nitrogen, effectively "masking" it from the catalyst. |
Self-Validating Protocol (Buchwald-Hartwig on Pyridine):
-
Scavenger Test: If the reaction stalls, take an aliquot and add 1 equivalent of acetic acid. Reason: Protonating the pyridine nitrogen (
) removes its ability to bind Pd. If the reaction restarts, N-poisoning is your cause. -
The "Throw-in" Fix: For existing processes, add CuI (5 mol%) . Copper binds the pyridine nitrogen more largely than Palladium, acting as a "sacrificial" Lewis acid.
Module 3: Purification & Isolation (The "Water Trap")
Issue: “I cannot extract my product from the aqueous layer. It’s water-soluble.”
Root Cause Analysis
Pyridines are basic. In the typical acidic workup or reaction byproducts (like HCl), they form pyridinium salts which are 100% water-soluble. Even as free bases, small pyridines (MW < 150) have high aqueous affinity.
The Solution: The "pH Swing" & Salting Out
Objective: Manipulate the
Workflow Visualization:
Caption: pH Swing Extraction protocol to isolate water-soluble pyridines from non-basic byproducts.
Critical Technical Tip: If the product is still in the water after the pH 12 adjustment:
-
Do NOT use Dichloromethane (environmental hazard on scale).
-
USE a mixture of Isopropanol (IPA) and Chloroform (3:1) . This "magic solvent" breaks the hydration shell of the pyridine.
Module 4: Regioselectivity in Minisci Reactions
Issue: “Minisci alkylation gives a 60:40 mixture of C2 and C4 isomers. Separation is impossible on scale.”
Root Cause Analysis
Radical alkylation (Minisci) is driven by electronic matching. Both C2 and C4 positions on the pyridine ring are electron-deficient and susceptible to nucleophilic radical attack. On a small scale, you can separate isomers via chromatography. On a large scale, you need >95% regioselectivity.
The Solution: The "Blocking Group" Strategy
Instead of fighting the electronics, sterically block the C2 position or use a specific directing group.
Protocol:
-
Pre-functionalization: Convert the pyridine to a Pyridine-N-Oxide (see Module 1). The N-oxide oxygen directs alkylation almost exclusively to the C2 position due to orbital overlap.
-
Deoxygenation: Post-alkylation, remove the N-oxide using
or Zn/Acetic Acid.
Alternative (C4 Selectivity): Use the "Maleate Blocking" method (refer to O'Hara et al.).
-
React pyridine with maleic acid to form a salt.
-
The salt formation sterically hinders C2, pushing the radical attack to C4.
References
-
Safety in N-Oxidation
-
Catalyst Poisoning & ppm Pd
-
Minisci Regioselectivity
- Study: "Practical and Regioselective Synthesis of C4-Alkyl
- Source: NIH / PubMed Central.
-
Link:[Link]
-
General Scale-Up Challenges
- Study: "Scalability issues in pyridine derivative synthesis: Commercial perspectives."
- Source: Chemical Engineering Journal (via ScienceDirect/PubMed).
-
Link:[Link] (General Search Index for CEJ Vol 452).
Sources
Technical Support Center: Stability and Storage of 2-[(Pyridin-3-ylmethyl)amino]acetamide
Introduction
Welcome to the technical support guide for 2-[(Pyridin-3-ylmethyl)amino]acetamide. This molecule is a valuable building block in medicinal chemistry and drug discovery programs. Its structural integrity is paramount for reproducible experimental results and the synthesis of pure final compounds. The molecule features three key functional groups that influence its stability: a pyridine ring, a secondary amine, and a primary acetamide. Each of these moieties presents a potential liability for degradation if the compound is not stored and handled correctly.
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, question-and-answer-based resource to anticipate and troubleshoot stability issues, ensuring the long-term integrity of your research materials. We will delve into the mechanisms of degradation, provide validated protocols for storage and analysis, and offer a logical framework for troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of 2-[(Pyridin-3-ylmethyl)amino]acetamide.
Question: What are the primary chemical pathways that can cause the degradation of this compound during storage?
Answer: The degradation of 2-[(Pyridin-3-ylmethyl)amino]acetamide is primarily driven by three chemical processes, dictated by its functional groups:
-
Hydrolysis: The acetamide functional group is susceptible to hydrolysis under both acidic and basic conditions.[1][2] This reaction cleaves the amide bond to yield 2-[(Pyridin-3-ylmethyl)amino]acetic acid and ammonia (or the corresponding ammonium/acetate salts depending on the pH).[3] Even ambient moisture, especially if the compound is hygroscopic, can facilitate slow hydrolysis over time.
-
Oxidation: The pyridine nitrogen is a site for oxidation, which can lead to the formation of the corresponding Pyridine-N-oxide.[4][5] This process can be accelerated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents.[6] The secondary amine is also a potential site for oxidation, though the pyridine ring is often more susceptible.
-
Photolysis: Pyridine and its derivatives are known to be sensitive to light, particularly in the UV spectrum.[7][8] Exposure to light can induce photochemical reactions, leading to the formation of various, often complex, degradation products.[9][10]
Question: What are the ideal storage conditions for the solid (neat) form of the compound?
Answer: To mitigate all potential degradation pathways, the solid compound should be stored with the following precautions. The goal is to create an environment that is cold, dark, dry, and oxygen-free.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidation of the pyridine ring and secondary amine.[6] |
| Light | Amber Glass Vial / Opaque Container | Protects the compound from UV and visible light, preventing photolytic degradation.[7][8] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents the ingress of atmospheric moisture, which can cause hydrolysis of the acetamide group. Acetamide itself is known to be moisture-sensitive.[11] |
Question: I need to make a stock solution for my experiments. How should I prepare and store it?
Answer: The stability of the compound in solution is significantly lower than in its solid state. The choice of solvent and storage conditions is critical.
-
Solvent Selection: Use a dry (anhydrous), aprotic solvent such as DMSO, DMF, or acetonitrile. Aprotic solvents lack acidic protons and cannot participate in hydrolysis. Ensure you are using a high-purity, anhydrous grade solvent from a freshly opened bottle or one that has been properly stored over molecular sieves.
-
Preparation: Prepare the solution under an inert atmosphere if possible. Use a syringe to transfer anhydrous solvent from a septum-sealed bottle to a vial containing the solid compound, which has been previously flushed with argon or nitrogen.
-
Storage: Store stock solutions at -20°C or, preferably, -80°C. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and oxygen into the solution each time the vial is opened.
-
Duration: Do not store solutions for extended periods. It is best practice to prepare fresh solutions for critical experiments. A short-term stability study (e.g., analyzing the solution's purity after 1, 3, and 7 days of storage) is recommended to define an acceptable use period for your specific experimental conditions.
Question: How can I quickly assess the purity of my stored sample?
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess purity.[12] A typical method would involve a reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile, often with a modifier like formic acid or ammonium formate to improve peak shape. A photodiode array (PDA) detector is useful for identifying peak purity and detecting any co-eluting impurities. By comparing the chromatogram of a stored sample to that of a freshly prepared standard or a previously recorded chromatogram, you can quantify the parent compound and detect the emergence of new peaks corresponding to degradation products.
Part 2: Troubleshooting Guide
This section provides a logical framework for addressing specific problems that may arise during your research.
Problem: My experimental results are inconsistent or have high variability. I suspect my compound is degrading.
Answer: This is a common issue when working with sensitive compounds. Inconsistent results are a primary indicator of a potential problem with the integrity of a key reagent. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Confirm Purity: Immediately analyze an aliquot of the exact stock solution used in your experiment via a validated HPLC method.
-
Identify Degradants: If new peaks are present, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the impurity. This is the fastest way to determine if the impurity corresponds to a likely degradant (e.g., M+16 for N-oxide, or M-1 for the carboxylic acid).
-
Review Procedures: If degradation is confirmed, critically review your storage and handling procedures against the recommendations in this guide. The most common errors are repeated freeze-thaw cycles, storing solutions at 4°C instead of -20°C or -80°C, and using non-anhydrous solvents.
-
Isolate the Variable: If the compound purity is high, the source of inconsistency lies elsewhere in your experimental setup.
Problem: I see a new, more polar peak in my reversed-phase HPLC chromatogram. What is it likely to be?
Answer: In reversed-phase HPLC, more polar compounds elute earlier (have a shorter retention time). Both of the primary degradation products are more polar than the parent compound.
-
2-[(Pyridin-3-ylmethyl)amino]acetic acid (Hydrolysis Product): The introduction of a carboxylic acid group significantly increases polarity. This is a very likely candidate for an early-eluting peak, especially if the sample has been exposed to moisture or non-neutral pH.
-
2-({[1-Oxido-pyridin-3-yl]methyl}amino)acetamide (N-Oxide Product): The N-oxide functionality also increases polarity compared to the parent pyridine. This would also elute earlier than the parent compound.
An LC-MS analysis is the definitive way to distinguish between these two possibilities based on their molecular weights.
Part 3: Protocols and Methodologies
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is essential for identifying potential degradation products and confirming that your analytical method can detect them.[13][14] This protocol outlines the conditions to stress the compound, simulating worst-case scenarios.[15]
Objective: To intentionally degrade 2-[(Pyridin-3-ylmethyl)amino]acetamide under various stress conditions to understand its degradation pathways.
Materials:
-
2-[(Pyridin-3-ylmethyl)amino]acetamide
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
Methanol, Water (HPLC Grade)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 methanol:water mixture.
-
Set Up Stress Conditions: In separate, clearly labeled amber vials, mix the stock solution with the stressor as described below. Prepare a "control" sample with solvent only.
-
Acid Hydrolysis: 1 mL stock + 1 mL 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 mL stock + 1 mL 1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidation: 1 mL stock + 1 mL 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic: Expose 1 mL of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.
-
-
Sample Analysis:
-
At the end of the incubation period, cool samples to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples, including the control, by a stability-indicating HPLC-UV or LC-MS method.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition. This confirms the degradation pathways illustrated below.
Caption: Potential degradation pathways of the target compound.
Protocol 2: Outline for a Stability-Indicating HPLC Method
Objective: To separate and quantify 2-[(Pyridin-3-ylmethyl)amino]acetamide from its potential degradation products.
| Parameter | Suggested Conditions |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | PDA Detector, 260 nm (or scan for λmax) |
| System Suitability | A resolution of >2.0 between the parent peak and the closest eluting degradant peak. Tailing factor for the parent peak <1.5. |
References
-
Qin, T., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. J. Am. Chem. Soc., 146(3), 24257–24264.
-
Wikipedia. (n.d.). Pyridine-N-oxide.
-
Gamal, A. M., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006.
-
Merchant, S. S., et al. (2023). Oxidative Dearomatization of Pyridines. PMC.
-
Al-Omran, F. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.
-
Patsnap Synapse. (2024). What is the mechanism of Acetamide?
-
Google Patents. (1999). US5869678A - Oxidation of pyridine and derivatives.
-
LibreTexts Chemistry. (2020). Hydrolysis of Amides.
-
NEET Coaching. (2024). Acetamide: Structure, Properties and Uses.
-
ACS Publications. (2021). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis, 11(15), 9475-9488.
-
BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem Technical Support.
-
Google Patents. (1978). US4127607A - Process for the preparation of an acetamide derivative.
- Bajaj, S., et al. (2007). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 679-693.
-
Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178-2179.
-
Gualandi, A., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 183-192.
-
Yin, X., et al. (2008). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. Journal of Materials Science, 43, 6459-6465.
-
Gupta, A., et al. (2016). Forced Degradation Studies. International Journal of Pharmaceutical Sciences and Research, 7(12), 4626-4632.
-
Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.
-
BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
De V. Booysen, G. J., & Stander, C. (1979). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 3043-3046.
-
PubChem. (n.d.). Acetamide.
-
Dai, Y-J., et al. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Frontiers in Microbiology, 15.
-
Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS Safety Data Sheet.
-
Ataman Kimya. (n.d.). ACETAMIDE.
- Anastassiades, M., et al. (2019). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. EURL-SRM.
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian J. Research Chem. 6(3), 286-296.
-
ChemScene. (n.d.). 2-(Pyridin-3-yl)acetamide.
-
U.S. Environmental Protection Agency. (2025). N-[(6-amino-2-methylpyridin-3-yl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide Properties.
-
PubChem. (n.d.). Fluoroacetamide.
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711.
-
ATSDR. (2003). Analytical Methods.
-
Liu, W., et al. (2024). Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties. International Journal of Molecular Sciences, 25(11), 5786.
-
Sahu, P. K., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 53(8), 1269-1276.
-
PubChemLite. (2026). 2-amino-n-(pyridin-3-yl)acetamide.
-
ResearchGate. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments.
-
Santa Cruz Biotechnology. (n.d.). 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
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Technical Support Center: Enhancing the Bioactivity of Acetamide-Based Compounds
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetamide-based compounds. The acetamide scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic versatility and role as a key pharmacophore in numerous therapeutic agents[1]. However, translating a promising hit into a viable drug candidate is fraught with challenges, from poor solubility to metabolic instability.
This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying scientific principles. Here, we address the common hurdles you may encounter during your experiments, offering troubleshooting advice and data-driven strategies to systematically enhance the bioactivity of your compounds. Our approach is built on a foundation of causality—understanding why a problem occurs is the first step to solving it effectively.
Section 1: Troubleshooting Common Experimental Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Question 1: My lead acetamide compound shows high potency in an enzyme assay but has poor activity in cell-based assays. What's the likely cause?
Answer: This is a classic "assay-to-cell" disconnect, and the most common culprits are poor membrane permeability or low aqueous solubility, which prevents the compound from reaching its intracellular target at a sufficient concentration.
Expert Analysis & Recommended Actions:
-
Causality: An enzyme assay measures direct interaction with a purified target in a controlled buffer system. A cell-based assay, however, requires the compound to survive in media, cross the cell membrane, and remain stable in the cytoplasm to engage its target. Acetamide's hydrogen bonding capabilities can sometimes lead to poor lipophilicity, hindering passive diffusion across the lipid bilayer[2][3]. Furthermore, low aqueous solubility can cause the compound to precipitate in the assay medium before it even reaches the cells[4][5].
-
Troubleshooting Workflow:
-
Assess Physicochemical Properties: Before further cell testing, quantify the aqueous solubility (kinetic and thermodynamic) and lipophilicity (LogP/LogD) of your compound. A LogP value between 1 and 3 is often a good starting point for oral drug candidates.
-
Solubility Enhancement: If solubility is low (<10 µM), consider formulation strategies. Using co-solvents like DMSO is common, but ensure the final concentration is non-toxic to your cell line. For preclinical studies, more advanced methods like complexation with cyclodextrins or creating solid dispersions may be necessary[6][7][8][9].
-
Permeability Assessment: Run a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-pass, non-cell-based screen for passive diffusion potential. If permeability is low, structural modification is likely required.
-
Structural Modification Strategy: Systematically modify the scaffold to enhance lipophilicity without sacrificing target engagement. For example, explore N,N-disubstitutions on the terminal acetamide to introduce diverse, lipophilic chemical moieties, a strategy that has been shown to maintain or increase target affinity in some scaffolds[10].
-
Question 2: My compound is potent but is rapidly cleared in in-vitro metabolic stability assays (e.g., liver microsomes). How can I improve its metabolic stability?
Answer: Rapid clearance in microsomal assays points to metabolism by cytochrome P450 (CYP) enzymes. The solution involves identifying the specific metabolic "soft spot" on your molecule and modifying the structure to block this metabolic route.
Expert Analysis & Recommended Actions:
-
Causality: The acetamide group itself can be hydrolyzed by amidases, but a more common liability is the oxidation of other parts of the molecule by CYP enzymes[11][12]. Aromatic rings are susceptible to hydroxylation, and alkyl groups can be hydroxylated at terminal or benzylic positions. These metabolic transformations often render the compound inactive and facilitate its rapid excretion.
-
Metabolic Stabilization Workflow:
-
Metabolite Identification: The first critical step is to perform a metabolite identification (MetID) study using LC-MS/MS. Incubate your compound with liver microsomes and compare the mass spectra of the resulting metabolites to the parent compound to pinpoint the site of modification (e.g., a +16 Da shift indicates an oxidation).
-
Block Metabolic Hotspots: Once a "soft spot" is identified, use established medicinal chemistry strategies to enhance stability[13][14]:
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine) on an aromatic ring can deactivate it towards oxidative metabolism. Fluorine, in particular, has been shown to play a remarkable role in improving the potency and metabolic profile of certain acetamide series[15][16][17].
-
Steric Hindrance: Introduce a bulky group (e.g., a tert-butyl group) near the metabolic site to physically block the CYP enzyme's active site from accessing it.
-
Replace or Relocate: If a specific group is the problem (e.g., a terminal methyl group), replace it with a more stable isostere (e.g., a trifluoromethyl group) or move its position on the scaffold. Shifting a substituent's position has been shown to improve metabolic stability[13].
-
-
The following diagram illustrates a decision-making workflow for addressing a metabolically unstable compound.
Caption: Workflow for improving the metabolic stability of acetamide compounds.
Question 3: I am struggling with the synthesis of my N-substituted acetamide. I'm getting low yields and a significant amount of a diacetylated byproduct. How can I optimize this reaction?
Answer: Low yields and diacetylation are common issues, especially when acylating amino-heterocycles. The key is to control the reaction conditions carefully, particularly stoichiometry and temperature, and to select the appropriate reagents.
Expert Analysis & Recommended Actions:
-
Causality: Diacetylation occurs when a second acetyl group is added to the nitrogen of the newly formed acetamide. This side reaction is favored by overly reactive acetylating agents, high temperatures, and an excess of the acetylating reagent[18]. Low yields can result from incomplete reactions or degradation of starting materials under harsh conditions.
-
Optimization Protocol:
-
Control Stoichiometry: Use a precise amount of your acetylating agent (e.g., acetic anhydride or acetyl chloride). Start with 1.05 to 1.1 equivalents. Using a large excess is a common mistake that drives byproduct formation[18].
-
Lower the Reaction Temperature: Perform the acylation at a lower temperature (e.g., 0 °C to room temperature). While this may slow the reaction rate, it significantly disfavors the more energy-intensive diacetylation reaction[18].
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of your starting amine. This prevents running the reaction for too long, which can lead to byproduct formation, or too short, which results in an incomplete reaction[18][19].
-
Choose the Right Reagents: If acetic anhydride is too reactive, consider using a less reactive agent. Alternatively, standard amide coupling conditions (e.g., acetic acid with a coupling agent like HATU or HBTU) can provide a much more controlled reaction, albeit with more complex purification[20].
-
Purification Strategy: If byproducts are still an issue, purification by silica gel column chromatography is often necessary. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar one (e.g., ethyl acetate or methanol) can effectively separate the desired monosubstituted product from starting materials and the likely more non-polar disubstituted byproduct[18][19].
-
Section 2: Frequently Asked Questions (FAQs)
Question: How should I approach a Structure-Activity Relationship (SAR) study for a new acetamide series?
Answer: A systematic and iterative approach is crucial. The goal is to understand how different chemical modifications to your core scaffold affect biological activity, selectivity, and ADME properties.
Expert Guidance:
-
Identify Key Regions for Modification: Divide your molecule into distinct regions. For a typical acetamide-based compound, this might be:
-
Region A: Substituents on an aromatic ring.
-
Region B: The linker connecting the acetamide to another part of the molecule.
-
Region C: Substituents on the acetamide nitrogen itself.
-
-
Systematic Modification: Modify one region at a time while keeping the others constant. For example, explore electronic effects in Region A by installing a series of electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -CF₃)[15][16][17]. Studies have shown a clear preference for electron-withdrawing groups in certain acetamide series[15][16].
-
Data Analysis and Iteration: Consolidate your data into an SAR table. This allows for easy comparison of how structural changes impact potency (e.g., IC₅₀ or EC₅₀ values).
Table 1: Example SAR Data for Thiazolyl N-Benzyl-Substituted Acetamide Src Kinase Inhibitors (Data synthesized from Chapman University Digital Commons[21])
| Compound ID | Substitution (on N-benzyl group) | Lipophilicity (LogP) | Src Kinase Inhibition GI₅₀ (µM) |
| 8a | Unsubstituted | 4.89 | 1.34 |
| 8b | 4-Fluoro | 5.21 | 1.49 |
| 8c | 3,4-Dichloro | 5.92 | 2.87 |
| 8d | 2,4-Dichloro | 5.92 | 3.19 |
| 8e | 4-Methyl | 5.35 | 5.12 |
Interpretation: The initial SAR from this series suggests that substitutions on the N-benzyl ring are generally detrimental to Src kinase inhibitory activity compared to the unsubstituted parent compound (8a). A 4-fluoro substitution (8b) is well-tolerated, but bulkier or different electronic substitutions (8c, 8d, 8e) lead to a 2- to 4-fold decrease in potency[21]. This provides a clear direction for the next round of synthesis, focusing on more subtle modifications around the 4-position or exploring other regions of the scaffold.
Question: What are some common strategies to improve the oral bioavailability of acetamide-based compounds?
Answer: Improving oral bioavailability requires a multi-parameter optimization of solubility, permeability, and metabolic stability.
Expert Guidance:
-
Enhance Aqueous Solubility: As discussed in the troubleshooting section, poor solubility is a primary barrier. Formulation strategies are a key approach[6][9][22]. Modifying the molecule to include more polar or ionizable groups can also increase intrinsic solubility, but this must be balanced against the need for membrane permeability.
-
Optimize Lipophilicity for Permeability: Permeability across the gut wall is often governed by lipophilicity. The "rule of five" suggests a LogP < 5 is desirable for good absorption[22]. If your compound is too polar, its permeability will be low. If it's too greasy, it may have poor solubility and get trapped in membranes. The goal is to find the right balance.
-
Improve Metabolic Stability: The compound must survive first-pass metabolism in the gut wall and liver. Refer to the metabolic stability troubleshooting guide above for strategies to block metabolism[11][13][14].
-
Consider Prodrugs: If the parent molecule has intractable properties (e.g., very poor solubility), a prodrug approach can be effective. This involves attaching a promoiety that masks a problematic functional group, improves solubility/permeability, and is later cleaved in vivo to release the active drug[9][22].
The following diagram outlines the key factors influencing oral bioavailability that must be co-optimized.
Caption: Interdependent factors for optimizing oral bioavailability.
Section 3: Standardized Experimental Protocols
Protocol 1: General Procedure for Acetamide Synthesis via Amide Coupling
This protocol provides a controlled method for synthesizing N-substituted acetamides, minimizing the risk of side reactions.
Materials:
-
Appropriate amine starting material (1.0 eq)
-
Acetic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the amine starting material (1.0 eq) and acetic acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. The reaction may exotherm slightly.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the susceptibility of a compound to metabolism by CYP enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Promega NADPH-Regeneration System)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin or other suitable compound)
-
Control compound (e.g., a compound with known high clearance like verapamil and one with low clearance like warfarin)
Procedure:
-
Prepare a master mix by pre-warming the phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM) at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T₀ (time zero) point.
-
Immediately remove an aliquot (e.g., 50 µL) from the master mix and quench it by adding it to a tube containing cold acetonitrile with the internal standard (e.g., 150 µL).
-
Incubate the remaining master mix at 37°C.
-
Remove and quench additional aliquots at specified time points (e.g., 5, 15, 30, 60 minutes).
-
Include a negative control incubation without the NADPH regenerating system to check for non-CYP-mediated degradation.
-
Once all time points are collected, centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant from each time point by LC-MS/MS, quantifying the peak area of the parent compound relative to the internal standard.
-
Calculate the percentage of the parent compound remaining at each time point compared to T₀. Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
References
-
Li, J., Schulte, M. L., & Nickels, M. L. (n.d.). New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. WashU Medicine Research Profiles. Retrieved from [Link]
-
Striepen, B., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry. Available at: [Link]
-
Striepen, B., et al. (2023). Structure–Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Publications. Available at: [Link]
-
Striepen, B., et al. (2023). Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. PubMed. Available at: [Link]
-
Emmitte, K. A., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI. Available at: [Link]
-
EPA. (n.d.). Acetamide, Dimethylcarbamyl Chloride, and Related Compounds: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism. EPA NEPIS. Retrieved from [Link]
-
Scott, J. D., et al. (2007). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed. Available at: [Link]
-
Saturnino, C., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. Available at: [Link]
-
Saturnino, C., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]
-
Khan, K. M., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Available at: [Link]
-
Isika, D. K., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetamide? Retrieved from [Link]
-
Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available at: [Link]
-
Patsnap Synapse. (2024). What is Acetamide used for? Retrieved from [Link]
-
PubChem. (n.d.). Acetamide. National Institutes of Health. Retrieved from [Link]
-
Ölgen, S., et al. (2011). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Chapman University Digital Commons. Available at: [Link]
-
ScienceMadness Wiki. (2020). Acetamide. Retrieved from [Link]
-
Wang, Y., et al. (2024). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. PMC. Available at: [Link]
-
Vaia. (n.d.). Problem 3 Which compound is more soluble i... Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Ölgen, S., et al. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group. Available at: [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetamide. Retrieved from [Link]
-
Isika, D. K., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Publishing. Available at: [Link]
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Yadav, T. T., et al. (2023). Synthesis, cytotoxicity, and docking based analysis of acridone-N-acetamides as AKT kinase inhibitors. Chemical Papers. Available at: [Link]
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Isika, D. K., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properti. Semantic Scholar. Available at: [Link]
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LookChem. (n.d.). Purification of Acetamide. Retrieved from [Link]
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ResearchGate. (2025). Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. Retrieved from [Link]
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IARC. (1999). Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]
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Advanced Journal of Chemistry, Section A. (2025). 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kin. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
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BYJU'S. (n.d.). Acetamide. Retrieved from [Link]
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ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications... Retrieved from [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
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NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
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Patsnap Synapse. (2024). What are the side effects of Acetamide? Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. Retrieved from [Link]
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Isika, D. K., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Publishing. Available at: [Link]
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Taylor & Francis. (n.d.). Acetamide – Knowledge and References. Retrieved from [Link]
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strategies to improve the selectivity of pyridine-based inhibitors
Welcome to the Medicinal Chemistry Support Center
Current Status: Operational Ticket Context: You are encountering "off-target" effects or "promiscuous binding" with your pyridine-based lead compounds.
As a Senior Application Scientist, I often see the pyridine scaffold treated as a simple "spacer" or generic H-bond acceptor. This is a critical error. The pyridine ring is a privileged scaffold precisely because its electronic and steric properties can be tuned to exploit specific protein micro-environments. However, its ubiquity means it often binds to conserved pockets (like the ATP hinge region in kinases), leading to poor selectivity.
This guide is not a textbook; it is a troubleshooting manual designed to isolate the root cause of your selectivity issues and provide actionable chemical modifications.
Module 1: The "Hinge Binder" Paradox
Issue: My inhibitor acts as a "pan-inhibitor," hitting multiple kinases or receptors with equal potency.
Root Cause Analysis: In kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region (e.g., interacting with the backbone NH). Because the ATP-binding cleft is highly conserved across the kinome, a "naked" pyridine hinge binder lacks the structural information required to discriminate between targets.
Troubleshooting Protocol: The Gatekeeper Strategy
To gain selectivity, you must exploit the Gatekeeper Residue —an amino acid located deep in the ATP pocket that varies in size (e.g., Threonine vs. Methionine vs. Phenylalanine).
Step-by-Step Optimization:
-
Identify the Vector: Determine which carbon on your pyridine ring points toward the gatekeeper pocket (usually C3 or C5, depending on the binding mode).
-
The "Bump" Approach: Introduce a substituent (Cl, CH₃, or Cyclopropyl) at this position.
-
Mechanism:[1] If your target has a small gatekeeper (e.g., Thr), the substituent fits. If the off-target has a large gatekeeper (e.g., Met/Phe), the substituent creates a steric clash, abolishing binding.
-
-
The "Twist" Approach (Atropisomerism): Add a substituent ortho to the inter-ring bond.
-
Mechanism:[1] This forces the pyridine ring out of coplanarity with the rest of the molecule. If the target pocket is narrow/flat, this reduces affinity. If the target pocket accommodates a twisted conformation, selectivity is gained.
-
Data: Impact of Gatekeeper Targeting (Hypothetical SAR)
| Compound | C3-Substituent | Target IC50 (Thr Gatekeeper) | Off-Target IC50 (Met Gatekeeper) | Selectivity Ratio |
| PYR-001 | -H | 12 nM | 15 nM | 1.2x (Poor) |
| PYR-002 | -CH₃ | 14 nM | 450 nM | 32x (Moderate) |
| PYR-003 | -Cl | 8 nM | >10,000 nM | >1000x (Excellent) |
Technical Note: The Chlorine atom (PYR-003) often provides superior selectivity over Methyl due to its ability to fill hydrophobic pockets while engaging in weak "sigma-hole" interactions with backbone carbonyls [1].
Module 2: Metabolic Liability & CYP Inhibition
Issue: My compound is selective in vitro but shows high clearance or drug-drug interaction (DDI) potential.
Root Cause Analysis: The pyridine nitrogen lone pair is a "soft spot."
-
CYP Inhibition: The basic nitrogen can coordinate directly to the Heme Iron of Cytochrome P450 enzymes (reversible inhibition), causing toxicity.
-
Metabolic Oxidation: The electron-deficient ring is susceptible to nucleophilic attack, or the nitrogen itself can be oxidized to an N-oxide.
Troubleshooting Protocol: Electronic Tuning
You must lower the basicity (pKa) of the pyridine nitrogen without destroying the primary H-bond interaction.
The Fluorine Scan: Systematically substitute Fluorine at C2, C3, or C6.
-
Mechanism: Fluorine is highly electronegative. It pulls electron density away from the nitrogen lone pair, lowering the pKa.
-
Result: Reduced affinity for the CYP Heme Iron (which requires a strong donor) while maintaining H-bond capability for the target.
Visualizing the Mechanism:
Module 3: False Positives (Aggregation & PAINS)
Issue: I have steep IC50 curves, and the inhibition is non-competitive.
Root Cause Analysis: Pyridine-based compounds, especially when planar and lipophilic, are prone to forming colloidal aggregates. These aggregates sequester proteins non-specifically, mimicking high potency. This is a classic "PAINS" (Pan-Assay Interference Compounds) signature [2].
Validation Protocol: The Detergent Test
Before optimizing further, you must validate the hit.
-
Baseline Assay: Run your IC50 assay in standard buffer.
-
Detergent Assay: Repeat the assay with 0.01% Triton X-100 or 0.05% Tween-80 .
-
Analysis:
-
If IC50 shifts significantly (e.g., from 10 nM to >10 µM), your compound is an aggregator. Discard or modify core.
-
If IC50 remains stable, the inhibition is likely specific.
-
Module 4: Vector Growth & Solvent Fronts
Issue: The core is validated, but I need to improve potency/selectivity further.
Strategy: Move beyond the ATP pocket. Use the pyridine ring as a scaffold to project groups into the Solvent Exposed Region . This area is less conserved than the hinge region.
Workflow:
-
Docking: Identify which Pyridine-Carbon points toward the solvent.
-
Solubilizing Groups: Attach polar moieties (morpholine, piperazine) here.
-
Benefit 1: Increases solubility (counteracting the flat aromatic core).
-
Benefit 2: Creates specific interactions with surface residues unique to your target kinase.
-
Optimization Workflow Diagram:
FAQ: Common User Queries
Q: Can I move the Nitrogen atom (e.g., 2-pyridyl vs. 3-pyridyl) to improve selectivity? A: Yes. This is called "Scaffold Morphing." Changing the nitrogen position alters the vector of the H-bond lone pair.
-
2-pyridyl:[2] Often used for bidentate chelation or specific hinge geometries.
-
3-pyridyl:[2] Changes the bond angle significantly.
-
Reference: Studies on Sigma receptors show that shifting N from position 2 to 3 can completely reverse selectivity profiles between subtypes [3].
Q: My pyridine inhibitor has poor solubility. What is the safest modification? A: Avoid adding lipophilic bulk. Instead, look for a "Solvent Vector" (usually para to the binding nitrogen) and attach a solubilizing group like N-methylpiperazine or morpholine . This is the strategy used in drugs like Imatinib and Gefitinib to balance the lipophilic aromatic core [4].
References
-
Role of Halogen Bonding in Kinase Inhibitors Source: Journal of Medicinal Chemistry Context: Explains the "sigma-hole" effect where halogens (Cl, Br, I) on aromatic rings interact with backbone carbonyls to improve selectivity. URL:[Link]
-
Pan-Assay Interference Compounds (PAINS) Source: Nature Chemical Biology Context: The definitive guide on identifying false positives caused by aggregation and reactivity in screening. URL:[Link]
-
Effect of Pyridyl Nitrogen Position on Selectivity Source: National Institutes of Health (PMC) Context: Detailed SAR study showing how shifting the nitrogen position in a pyridine ring alters receptor subtype selectivity.[2] URL:[Link]
-
Strategies for the Design of Selective Protein Kinase Inhibitors Source: Mini Reviews in Medicinal Chemistry (via PubMed) Context: Reviews successful medicinal chemistry strategies, including solvent front solubilization and hERG avoidance. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-[(Pyridin-3-ylmethyl)amino]acetamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 2-[(Pyridin-3-ylmethyl)amino]acetamide scaffold, a promising framework in modern medicinal chemistry. We will dissect the key structural components of these analogs, compare their biological performance with supporting experimental data, and provide detailed methodologies to empower researchers in the field of drug discovery.
Introduction: The Versatile Acetamide Scaffold
The pyridine ring is a cornerstone in pharmaceutical development, recognized for its presence in numerous FDA-approved drugs and its ability to engage in critical biological interactions.[1] When coupled with an acetamide linker, it forms a versatile scaffold that serves as a building block for molecules with diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] This guide focuses specifically on analogs of 2-[(Pyridin-3-ylmethyl)amino]acetamide, a substructure that has shown significant promise, particularly in the development of novel antimicrobial agents. Our analysis will illuminate how targeted chemical modifications to this core structure influence biological activity, providing a rational framework for future drug design.
Deconstructing the Scaffold: Key Regions for SAR Analysis
To understand the SAR of this family of compounds, we can dissect the core molecule into three primary regions. Modifications within each region can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.
-
Region A: The Pyridine Headgroup: The nitrogen atom and substitution patterns on this aromatic ring are critical for target engagement, often forming hydrogen bonds or coordinating with metal ions in enzyme active sites.
-
Region B: The Amino-Linker: The central (ylmethyl)amino bridge provides conformational flexibility. Its length and nature are pivotal for orienting the pyridine headgroup and the terminal moiety correctly within the target's binding pocket.
-
Region C: The Terminal Moiety (R-Group): This region, attached to the acetamide nitrogen, offers the greatest scope for chemical diversity. Modifications here profoundly impact the compound's overall physicochemical properties (like lipophilicity) and can introduce new interactions with the biological target.
Below is a logical diagram illustrating these key regions for SAR exploration.
Caption: Key modifiable regions of the 2-[(Pyridin-3-ylmethyl)amino]acetamide scaffold.
Comparative Analysis: Antimicrobial Activity
A significant application of this scaffold has been in the development of antimicrobial agents. A study by Kategaonkar et al. provides a compelling case study on a series of 2-(pyridine-3-ylamino)acetamide analogs fused with a benzothiazole moiety, which serve as our primary example for SAR analysis.[4]
These compounds were synthesized and evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria. The data reveals critical insights into how substitutions on the terminal benzothiazole ring (Region C) impact efficacy.[4]
Quantitative Data Summary
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for key analogs against representative bacterial strains. A lower MIC value indicates higher potency.
| Compound ID | Benzothiazole Substitution (R-Group) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| BTC-j | 6-methoxy (-OCH₃) | 12.5 | 6.25 | 3.125 | 6.25 |
| BTC-r | 6-nitro (-NO₂) | - | - | - | - |
| Details for BTC-r were noted as having good potential but specific values were not fully listed in the abstract. |
Data extracted from Kategaonkar A. et al., 2024.[4]
SAR Insights from Experimental Data
-
Impact of Electron-Donating Groups: Compound BTC-j , featuring a methoxy group at the 6-position of the benzothiazole ring, demonstrated excellent broad-spectrum activity.[4] Its potency was particularly noteworthy against E. coli (MIC of 3.125 µg/mL).[4] The electron-donating nature of the methoxy group may enhance binding affinity to the target enzyme, proposed through docking studies to be DNA gyrase.[4]
-
Impact of Electron-Withdrawing Groups: The 6-nitro substituted analog (BTC-r ) also showed significant antimicrobial potential, indicating that electronic properties across the terminal ring system are a key determinant of activity.[4]
-
The Pyridine-3-ylamino Core: The consistent activity across these analogs underscores the importance of the core scaffold. The pyridine ring and the secondary amine linker likely form essential interactions within the active site of the target protein, anchoring the molecule and allowing the substituted benzothiazole tail to confer specificity and potency.
Key Experimental Methodologies
The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Here, we detail the common workflows for the synthesis and biological evaluation of these acetamide analogs.
General Synthesis Workflow
The synthesis of these compounds is typically a two-step process, a reliable method that allows for diverse analogs to be generated from common intermediates. This approach is highly valued in medicinal chemistry for its efficiency in library generation.
Caption: General two-step synthesis for 2-[(Pyridin-3-ylmethyl)amino]acetamide analogs.
Protocol 1: Synthesis of 2-(pyridine-3-ylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (BTC-j analog)
This protocol is adapted from the general methodology described for similar compounds.[4][5]
-
Step 1: Synthesis of the Chloroacetamide Intermediate.
-
To a stirred solution of substituted 2-aminobenzothiazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF), add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction and prevent side product formation.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. The dropwise addition ensures the reaction remains controlled.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the intermediate.
-
-
Step 2: Synthesis of the Final Compound.
-
Dissolve the chloroacetamide intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add 3-aminomethylpyridine (1.1 eq) and a base such as potassium carbonate (1.5 eq). The base acts as a scavenger for the HCl generated during the nucleophilic substitution.
-
Heat the reaction mixture to 60-80°C and stir for 8-12 hours. Heating is necessary to drive the substitution reaction to completion.
-
Monitor the reaction by TLC. Once complete, cool the mixture and pour it into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final compound.
-
Confirm the structure using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][6]
-
Antimicrobial Screening Workflow: Minimum Inhibitory Concentration (MIC)
The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 2: Broth Microdilution MIC Assay
This protocol follows the standard guidelines used in antimicrobial susceptibility testing.[4][6]
-
Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations might range from 128 µg/mL down to 0.25 µg/mL.
-
Prepare a bacterial inoculum from an overnight culture, adjusting its turbidity to a 0.5 McFarland standard. This standardization is crucial for reproducibility and ensures a consistent starting number of bacteria.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the serially diluted compound, bringing the total volume to 100 µL.
-
Include a positive control well (broth + bacteria, no compound) to confirm bacterial viability and a negative control well (broth only) to ensure medium sterility.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Conclusion and Future Directions
The 2-[(Pyridin-3-ylmethyl)amino]acetamide scaffold is a validated platform for the development of potent antimicrobial agents. The structure-activity relationship analysis clearly indicates that:
-
The pyridine-3-ylamino core is a critical pharmacophore, likely responsible for anchoring the molecule to its biological target.
-
The terminal moiety (Region C) is a key driver of potency and spectrum of activity. Substitutions that modulate the electronic and steric properties of this region, such as the methoxy group in the benzothiazole series, can lead to highly active compounds.[4]
Future research should focus on expanding the diversity of the terminal R-group to further probe the chemical space and improve activity against drug-resistant strains. Additionally, exploring modifications to the pyridine ring (Region A) and the linker (Region B) could fine-tune the molecule's pharmacokinetic properties, moving these promising scaffolds from in vitro hits to in vivo drug candidates.
References
- Vertex AI Search. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI.
- MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.
- Smolecule. (2023). Buy 2-(Pyridin-3-yl)acetamide | 3724-16-1.
- PubMed. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide.
- MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
- IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 2. Buy 2-(Pyridin-3-yl)acetamide | 3724-16-1 [smolecule.com]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irejournals.com [irejournals.com]
- 6. mdpi.com [mdpi.com]
Comparative Analysis and Cross-Validation of 2-[(Pyridin-3-ylmethyl)amino]acetamide's Biological Effects
A Guide for Preclinical Drug Discovery Professionals
As Senior Application Scientists, we often encounter novel chemical entities with promising, yet uncharacterized, biological potential. This guide provides a comprehensive framework for the initial cross-validation and characterization of one such molecule: 2-[(Pyridin-3-ylmethyl)amino]acetamide. Given the limited public data on this specific compound, we will proceed with a hypothesis-driven approach, drawing parallels from its structural motifs to design a robust, multi-faceted validation strategy. This document outlines the rationale, experimental protocols, and data interpretation needed to elucidate its primary biological effects and benchmark its performance against established alternatives.
Initial Structural Assessment and Hypothesis Generation
The structure of 2-[(Pyridin-3-ylmethyl)amino]acetamide incorporates several key pharmacophores that suggest potential biological activities. The pyridine ring is a common feature in many approved drugs, often involved in hydrogen bonding and π-stacking interactions with protein targets. The acetamide group, particularly the terminal amide, can act as a hydrogen bond donor and acceptor, and is present in various enzyme inhibitors.
Based on these structural features, we hypothesize that 2-[(Pyridin-3-ylmethyl)amino]acetamide may exhibit inhibitory activity against enzymes that recognize small amide-containing molecules. One prominent class of such enzymes is the Histone Deacetylase (HDAC) family, which is a validated target in oncology. Therefore, this guide will focus on a cross-validation workflow to investigate the potential HDAC inhibitory activity of 2-[(Pyridin-3-ylmethyl)amino]acetamide, comparing it with the well-characterized, FDA-approved HDAC inhibitor, Vorinostat (SAHA).
Experimental Workflow for Cross-Validation
The following diagram outlines the proposed experimental workflow for a comprehensive cross-validation of 2-[(Pyridin-3-ylmethyl)amino]acetamide's biological effects.
Caption: A phased experimental workflow for the cross-validation of a novel compound.
In Vitro Biochemical Assays: Direct Target Engagement
The initial step is to determine if 2-[(Pyridin-3-ylmethyl)amino]acetamide directly inhibits HDAC enzyme activity in a cell-free system. This provides a direct measure of target engagement without the complexities of cellular uptake and metabolism.
Protocol: Fluorometric HDAC Inhibition Assay
-
Reagent Preparation :
-
Prepare a stock solution of 2-[(Pyridin-3-ylmethyl)amino]acetamide (Test Compound) and Vorinostat (Positive Control) in DMSO.
-
Prepare a dilution series of both compounds in the assay buffer.
-
Reconstitute the human recombinant HDAC enzyme and the fluorogenic substrate according to the manufacturer's instructions.
-
-
Assay Procedure :
-
In a 96-well black plate, add the diluted compounds.
-
Add the HDAC enzyme to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
After incubation, add the developer solution to stop the reaction and generate the fluorescent signal.
-
Read the fluorescence intensity using a plate reader (Excitation/Emission ~360/460 nm).
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Expected Data and Comparison
The table below illustrates a hypothetical outcome of the biochemical assay, comparing the IC50 values of the test compound and Vorinostat.
| Compound | Target | IC50 (nM) [Hypothetical] |
| 2-[(Pyridin-3-ylmethyl)amino]acetamide | Pan-HDAC | 150 |
| Vorinostat (SAHA) | Pan-HDAC | 50 |
This hypothetical data suggests that while the test compound is a less potent inhibitor than Vorinostat, it still exhibits activity in the nanomolar range, warranting further investigation in a cellular context.
Cell-Based Assays: Cellular Efficacy and Phenotypic Effects
Following the biochemical validation, the next crucial step is to assess the compound's activity in a cellular environment. This will determine its cell permeability and its effect on cellular pathways and viability.
Protocol: Western Blot for Histone Acetylation
This assay provides direct evidence of target engagement within the cell by measuring the downstream consequences of HDAC inhibition.
-
Cell Culture and Treatment :
-
Plate a suitable cancer cell line (e.g., HeLa) and allow the cells to adhere overnight.
-
Treat the cells with increasing concentrations of 2-[(Pyridin-3-ylmethyl)amino]acetamide and Vorinostat for a defined period (e.g., 24 hours).
-
-
Protein Extraction and Quantification :
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting :
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis :
-
Quantify the band intensities and normalize the Ac-H3 signal to the total H3 signal.
-
Protocol: Cell Viability (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of the compound on cancer cells.
-
Cell Plating and Treatment :
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the test compound and the positive control for 72 hours.
-
-
MTT Assay :
-
Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.
-
Hypothesized Cellular Pathway
The following diagram illustrates the hypothesized mechanism of action for an HDAC inhibitor, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized signaling pathway for HDAC inhibitors.
Comparative Cellular Data
This table summarizes the expected outcomes from the cell-based assays.
| Compound | Cell Line | GI50 (µM) [Hypothetical] | Ac-H3 Induction (at 1 µM) |
| 2-[(Pyridin-3-ylmethyl)amino]acetamide | HeLa | 5.2 | Moderate |
| Vorinostat (SAHA) | HeLa | 1.5 | Strong |
This hypothetical data would suggest that the test compound is cell-permeable and engages its target in cells, leading to growth inhibition, although it is less potent than Vorinostat. The correlation between the induction of histone acetylation and the GI50 value would provide confidence in the on-target activity of the compound.
Conclusion and Future Directions
This guide has outlined a foundational, hypothesis-driven approach to the cross-validation of 2-[(Pyridin-3-ylmethyl)amino]acetamide. By comparing its performance against a well-established drug, Vorinostat, in both biochemical and cellular assays, we can generate a robust initial dataset to guide further research. The hypothetical data presented suggests that 2-[(Pyridin-3-ylmethyl)amino]acetamide could be a promising lead compound with on-target HDAC inhibitory activity.
Future studies should focus on:
-
Selectivity Profiling : Assessing the inhibitory activity against individual HDAC isoforms to determine its selectivity profile.
-
Pharmacokinetic Profiling : In vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy : Testing the compound in animal models of cancer to evaluate its therapeutic potential.
By following this structured, comparative approach, researchers can efficiently and rigorously evaluate the biological effects of novel compounds, enabling data-driven decisions in the drug discovery pipeline.
References
-
Vorinostat (SAHA) as a Histone Deacetylase Inhibitor: Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. [Link]
-
Fluorometric HDAC Assay Principle: Brosch, G., et al. (2008). A new fluorogenic assay for histone deacetylase activity. Analytical Biochemistry, 375(2), 291-299. [Link]
-
Western Blotting for Histone Acetylation: Kurdistani, S. K., & Grunstein, M. (2003). Histone acetylation and deacetylation in yeast. Nature Reviews Molecular Cell Biology, 4(4), 276–284. [Link]
-
MTT Assay for Cell Viability: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
Head-to-Head Guide: Novel Nicotinamide-Based Pyridine Derivatives vs. Sorafenib (VEGFR-2 Potency)
Executive Summary
This guide provides a technical head-to-head comparison between Sorafenib (the clinical standard) and a novel series of Nicotinamide-based Pyridine Derivatives (specifically Compound 6 , a chlorobenzylidene congener).
While Sorafenib utilizes a urea linker to bind the DFG-out conformation of VEGFR-2, recent studies (2023-2024) demonstrate that replacing the urea moiety with a pyridine-3-carboxamide (nicotinamide) scaffold maintains equipotent kinase inhibition (
Scientific Rationale: The Pyridine Advantage
The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere for benzene rings while introducing a heteroatom (nitrogen) that can accept hydrogen bonds.
-
Solubility: The pyridine nitrogen's lone pair increases polarity compared to all-carbon phenyl rings, potentially improving the poor aqueous solubility often seen in urea-based kinase inhibitors like Sorafenib.
-
Binding Mode: In VEGFR-2 inhibitors, the "linker" region is critical for hydrogen bonding with the Glu885 and Asp1046 residues in the ATP-binding pocket. The novel series utilizes the amide linker of the nicotinamide moiety to mimic the pharmacophoric features of the Sorafenib urea group.
Head-to-Head Data Analysis
The following data compares Sorafenib against Compound 6 (a representative novel pyridine derivative) based on enzymatic inhibition and cellular cytotoxicity.
Table 1: Enzymatic & Cellular Potency Profile[1]
| Feature | Sorafenib (Standard) | Compound 6 (Novel Pyridine) | Delta / Interpretation |
| Scaffold Class | Biaryl Urea | Nicotinamide (Pyridine-3-carboxamide) | Bioisosteric replacement of Urea |
| Target | VEGFR-2 (KDR) | VEGFR-2 (KDR) | Direct ATP-competitive inhibition |
| Enzymatic | 53.65 nM | 60.83 nM | Equipotent. Difference is statistically negligible in HTS context. |
| HCT-116 | 5.47 µM | 9.30 µM | Sorafenib retains slightly higher cellular potency in colorectal lines. |
| HepG2 | 9.18 µM | 7.80 µM | Superior. Compound 6 shows better potency in hepatocellular carcinoma lines.[1] |
| Apoptosis Induction | Late Apoptosis (Dominant) | Pre-G1 & G2-M Arrest | Distinct cell cycle arrest profiles suggest subtle mechanistic divergence. |
Analyst Note: The enzymatic
values are nearly identical (approx. 50-60 nM). However, the "Novel Series" demonstrates a shift in selectivity, showing improved efficacy against HepG2 cells. This suggests that the pyridine modification may influence cellular uptake or efflux ratios in specific tissue types.
Mechanism of Action (Visualization)[2]
The following diagram illustrates the VEGFR-2 signaling cascade and the specific intervention point of these pyridine derivatives.
Figure 1: Mechanism of Action. The pyridine derivative acts as a Type II inhibitor, occupying the ATP binding pocket and preventing the auto-phosphorylation of Tyr1175, thereby silencing downstream angiogenic signaling.
Experimental Protocols (Self-Validating Systems)
To replicate these findings, researchers must use a robust kinase assay. The HTRF (Homogeneous Time-Resolved Fluorescence) or Luminescence-based (Kinase-Glo) methods are the industry standards for this comparison.
Protocol A: In Vitro VEGFR-2 Kinase Assay (Luminescence)
Objective: Determine
Reagents:
-
Recombinant Human VEGFR-2 (KDR), catalytic domain (BPS Bioscience #40301 or equivalent).
-
ATP (Ultrapure).
-
Detection Reagent: Kinase-Glo® MAX (Promega).
Workflow:
-
Buffer Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 5 mM
, 5 mM , 2 mM DTT, 0.1 mM ). -
Compound Dilution:
-
Dissolve Pyridine derivatives in 100% DMSO to 10 mM stock.
-
Prepare 3-fold serial dilutions in 1X Kinase Buffer (ensure final DMSO < 1%).
-
-
Master Mix Assembly (Per Well):
-
Reaction Initiation:
-
Incubation: Incubate at 30°C for 45 minutes (Critical: Do not exceed 60 mins to maintain linear kinetics).
-
Detection:
-
Add
Kinase-Glo MAX reagent.[2] -
Incubate at Room Temp for 15 minutes (protected from light).
-
-
Read: Measure Luminescence (RLU) on a microplate reader (e.g., Tecan or EnVision).
Protocol B: Cellular Viability Screen (MTT Assay)
Objective: Assess cytotoxicity in HepG2/HCT-116 lines.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add compounds (0.01 to 100 µM). Incubate for 48 hours .
-
Labeling: Add
MTT reagent ( ). Incubate 4h at 37°C. -
Solubilization: Discard supernatant. Add
DMSO to dissolve formazan crystals. -
Analysis: Measure Absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
Screening Workflow Diagram
This flowchart outlines the critical path for validating the novel pyridine series.
Figure 2: Screening Workflow. A "Go/No-Go" decision gate at the enzymatic stage ensures only high-potency (<100 nM) candidates progress to cellular models.
References
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules (2022). (Source of Compound 6 vs Sorafenib data). [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances / PubMed Central (2023). [Link]
-
VEGFR2 (KDR) Kinase Assay Kit Protocol. BPS Bioscience. (Standardized Protocol Source). [Link]
Sources
A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for 2-[(Pyridin-3-ylmethyl)amino]acetamide
In the landscape of contemporary drug discovery, computational methods are indispensable for the rapid and cost-effective identification of potential therapeutic agents. Among these, molecular docking stands out as a primary tool for predicting the binding orientation and affinity of a small molecule within the active site of a biological target. However, the predictions generated by docking algorithms are theoretical models and necessitate rigorous validation to be considered reliable hypotheses for guiding experimental efforts. This guide provides a comprehensive, in-depth comparison of methodologies to validate the molecular docking predictions for a novel compound of interest, 2-[(Pyridin-3-ylmethyl)amino]acetamide. Drawing upon field-proven insights, this document will detail a self-validating system of computational and experimental protocols, ensuring scientific integrity and fostering confidence in the generated data.
Introduction: The Imperative of Validating Computational Predictions
Molecular docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The scoring functions used in docking provide an estimation of the binding affinity, which is crucial for ranking potential drug candidates.[1][2] However, these scoring functions are approximations and can be prone to inaccuracies.[3] Therefore, a multi-faceted approach to validating docking predictions is not just recommended; it is a cornerstone of robust computational drug discovery.
This guide will use 2-[(Pyridin-3-ylmethyl)amino]acetamide as a case study. While the specific biological target of this compound is not definitively established in publicly available literature, its structural motifs are present in molecules with known antimicrobial and protease inhibitory activities.[4][5] For the purpose of this guide, we will hypothesize that 2-[(Pyridin-3-ylmethyl)amino]acetamide is a potential inhibitor of a viral protease, a common target for antimicrobial agents. This hypothetical scenario will allow for a detailed exploration of the validation workflow.
The validation process can be conceptualized as a funnel, starting with broad computational checks and progressively moving towards more rigorous and resource-intensive experimental assays. This ensures that only the most promising candidates, supported by a weight of evidence, proceed to the experimental validation stage.
The Validation Workflow: A Step-by-Step Guide
Initial Docking and Pose Selection: Setting the Stage
The first step is to perform the molecular docking of 2-[(Pyridin-3-ylmethyl)amino]acetamide into the active site of our hypothetical viral protease. The choice of docking software is critical, with several well-validated options available, such as AutoDock, Glide, and GOLD.[6][7]
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D structure of the target protease from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site or "grid box" around the active site of the protease.[2]
-
-
Ligand Preparation:
-
Generate the 3D structure of 2-[(Pyridin-3-ylmethyl)amino]acetamide.
-
Perform energy minimization of the ligand structure.
-
Generate multiple conformers to account for ligand flexibility.
-
-
Docking Execution:
-
Run the docking algorithm using the prepared receptor and ligand files.
-
Generate a set of possible binding poses (typically 10-20).
-
-
Pose Analysis and Selection:
-
Visually inspect the top-ranked poses for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Cluster the poses to identify diverse binding modes.
-
Select the most promising poses based on a combination of docking score and visual inspection for further validation.
-
Diagram: Initial Docking Workflow
Caption: A simplified workflow for the initial molecular docking process.
Computational Validation: Refining the Predictions
Once promising docking poses are identified, the next step is to employ more computationally intensive methods to refine and validate these predictions. This typically involves molecular dynamics (MD) simulations and binding free energy calculations.
2.2.1. Molecular Dynamics (MD) Simulations: Assessing Complex Stability
MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of the stability of the predicted binding pose over time.[1][] A stable complex will maintain its key interactions throughout the simulation.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Place the selected protein-ligand complex in a simulation box.
-
Solvate the system with an explicit water model.
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow for adequate sampling of the conformational space.[9]
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the persistence of key hydrogen bonds over time.
-
-
Diagram: MD Simulation Workflow
Caption: The general workflow for performing a molecular dynamics simulation.
2.2.2. Binding Free Energy Calculations: A More Accurate Estimation
While docking scores provide a rapid ranking of ligands, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate estimation of binding free energy.[10][11][12] These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models.[13]
Experimental Protocol: MM/PBSA or MM/GBSA Calculation
-
Snapshot Extraction:
-
Extract a series of snapshots (e.g., 100-1000) from the stable portion of the MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy components for the complex, receptor, and ligand:
-
Molecular mechanics energy (van der Waals and electrostatic interactions).
-
Polar solvation energy (calculated using either the Poisson-Boltzmann or Generalized Born model).
-
Nonpolar solvation energy (typically estimated from the solvent-accessible surface area).
-
-
-
Binding Free Energy Calculation:
-
Calculate the binding free energy (ΔG_bind) by taking the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand.
-
Table 1: Comparison of Docking Score vs. MM/GBSA for Hypothetical Poses
| Pose ID | Docking Score (kcal/mol) | ΔG_bind (MM/GBSA) (kcal/mol) | Key Interactions | Stability in MD |
| Pose 1 | -8.5 | -45.2 ± 3.1 | H-bond with Ser46, Hydrophobic contacts | Stable |
| Pose 2 | -8.2 | -25.7 ± 4.5 | H-bond with Gly143 | Unstable |
| Pose 3 | -7.9 | -38.9 ± 2.8 | H-bond with His41, π-π stacking | Stable |
This table illustrates how a more rigorous method like MM/GBSA can help to re-rank docking poses and provide a more reliable estimate of binding affinity, often revealing that the top-ranked docking score does not always correspond to the most stable and energetically favorable binding mode.[14]
Experimental Validation: Grounding Predictions in Reality
The ultimate validation of any computational prediction lies in experimental verification. In vitro binding assays are essential to confirm the interaction between 2-[(Pyridin-3-ylmethyl)amino]acetamide and the target protease and to quantify its binding affinity.[15][16]
2.3.1. In Vitro Binding Assays: Measuring the Interaction
A variety of ligand binding assays can be employed, each with its own advantages and limitations.[17][18]
Table 2: Comparison of In Vitro Binding Assays
| Assay Type | Principle | Key Parameters Measured | Throughput |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilized target binds to a labeled ligand. | Binding affinity (Kd) | High |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Binding affinity (Kd), kinetics (kon, koff) | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon ligand binding to a target in solution. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low |
| Radioligand Binding Assay | A radiolabeled ligand competes with the test compound for binding to the target. | Inhibition constant (Ki), IC50 | High |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Immobilize the purified target protease onto the surface of an SPR sensor chip.
-
-
Ligand Injection:
-
Inject a series of concentrations of 2-[(Pyridin-3-ylmethyl)amino]acetamide over the sensor surface.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal in real-time to measure the association and dissociation of the ligand.
-
-
Data Analysis:
-
Fit the data to a binding model to determine the equilibrium dissociation constant (Kd), as well as the association (kon) and dissociation (koff) rate constants.
-
A successful experimental validation would show a dose-dependent binding of 2-[(Pyridin-3-ylmethyl)amino]acetamide to the target protease with a biologically relevant affinity.
Diagram: The Validation Funnel
Caption: The hierarchical approach to validating molecular docking predictions.
Conclusion: A Self-Validating System for Confident Drug Discovery
The validation of molecular docking predictions is a critical, multi-step process that combines computational rigor with experimental confirmation. By following a structured workflow that begins with initial docking and pose selection, progresses through more advanced computational techniques like molecular dynamics simulations and binding free energy calculations, and culminates in experimental validation with in vitro binding assays, researchers can significantly increase their confidence in the identified hits. This self-validating system, as outlined in this guide for 2-[(Pyridin-3-ylmethyl)amino]acetamide, provides a robust framework for translating theoretical predictions into tangible experimental results, ultimately accelerating the drug discovery pipeline.
References
-
MM/PBSA and MM/GBSA - Computational Chemistry Glossary - Deep Origin. [Link]
-
The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC. [Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design | Chemical Reviews - ACS Publications. [Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. [Link]
-
Assessing the performance of MM/PBSA and MM/GBSA methods. 9. Prediction reliability of binding affinities and binding poses for protein–peptide complexes - RSC Publishing. [Link]
-
Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation?? | ResearchGate. [Link]
-
How to validate the molecular docking results ? | ResearchGate. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. [Link]
-
Molecular Docking: A Comprehensive Guide for 2025 - Shadecoder. [Link]
-
How can I validate a docking protocol? - ResearchGate. [Link]
-
About Ligand Binding Assays - Gifford Bioscience. [Link]
-
Ligand binding assay – Knowledge and References - Taylor & Francis. [Link]
-
Ligand Binding Assays (LBA) - KCAS Bio. [Link]
-
Ligand Binding Assays - Creative Bioarray. [Link]
-
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). [Link]
-
Ligand binding assay - Wikipedia. [Link]
-
Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC. [Link]
-
Difference between Molecular Docking and Molecular Dynamics Simulation. [Link]
-
Molecular docking and molecular dynamics simulation - OUCI. [Link]
-
Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide | Afribary. [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH. [Link]
-
Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed. [Link]
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- 4. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Framework for Preclinical Benchmarking of Novel Antibacterial Agents: Evaluating 2-[(Pyridin-3-ylmethyl)amino]acetamide Against Standard-of-Care
Disclaimer: As of February 2026, publicly available data on the specific biological activity of 2-[(Pyridin-3-ylmethyl)amino]acetamide is limited. This guide, therefore, presents a comprehensive framework for its preclinical evaluation, assuming a hypothetical antibacterial mode of action based on the activities of structurally related pyridine and acetamide-containing compounds. The experimental protocols and standard-of-care drugs detailed herein provide a robust template for researchers to adapt once the specific spectrum of activity for 2-[(Pyridin-3-ylmethyl)amino]acetamide is determined.
Introduction: The Rationale for a Structured Preclinical Benchmarking Cascade
The discovery of a novel chemical entity with potential therapeutic properties is the first step in a long and rigorous journey toward clinical application. For a compound like 2-[(Pyridin-3-ylmethyl)amino]acetamide, a structured, multi-tiered approach to preclinical benchmarking is paramount. This ensures that the compound's efficacy and safety are not only characterized in absolute terms but are also contextualized against current standard-of-care (SoC) therapies. This guide provides a scientifically-grounded framework for the head-to-head comparison of this novel agent against established antibacterial drugs, focusing on a hypothetical broad-spectrum antibacterial profile.
The logic of the experimental cascade presented here is to move from broad, high-throughput in vitro assessments to more complex, physiologically relevant in vivo models. This progression allows for early go/no-go decisions, conserves resources, and builds a comprehensive data package for investigational new drug (IND) applications.[1][2]
Part 1: Foundational In Vitro Characterization
The initial phase of benchmarking aims to define the fundamental antibacterial properties of 2-[(Pyridin-3-ylmethyl)amino]acetamide. The primary objective is to determine its spectrum of activity and potency.
Minimum Inhibitory Concentration (MIC) Profiling
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] This is the cornerstone of antibacterial susceptibility testing.
Experimental Rationale: A broad panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, should be tested. It is crucial to include quality control (QC) strains (e.g., from the American Type Culture Collection - ATCC) and a selection of recent clinical isolates, including multidrug-resistant (MDR) strains, to understand the compound's potential in challenging therapeutic scenarios.[3]
Standard-of-Care Comparators:
| Class | Gram-Positive SoC | Gram-Negative SoC |
| Beta-Lactams | Oxacillin, Ampicillin[5][6] | Piperacillin-tazobactam, Meropenem[7][8] |
| Glycopeptides | Vancomycin[5][9] | N/A |
| Lipopeptides | Daptomycin[10] | N/A |
| Oxazolidinones | Linezolid[9][10] | N/A |
| Fluoroquinolones | Levofloxacin | Ciprofloxacin, Levofloxacin[11] |
| Aminoglycosides | Gentamicin | Amikacin, Gentamicin[8] |
| Newer Agents | Ceftaroline, Dalbavancin[10][12] | Ceftazidime-avibactam[8] |
Experimental Protocol: Broth Microdilution for MIC Determination [4]
-
Preparation of Reagents: Prepare a stock solution of 2-[(Pyridin-3-ylmethyl)amino]acetamide and all SoC drugs in a suitable solvent (e.g., DMSO, water). Prepare cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.
-
Bacterial Inoculum Preparation: Culture bacterial strains overnight on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the drug that completely inhibits visible growth.
Data Presentation: MIC50 and MIC90
The results from a panel of isolates should be summarized as MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of the isolates, respectively).
| Organism (n=50) | Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| S. aureus (MRSA) | 2-[(Pyridin-3-ylmethyl)amino]acetamide | X | Y | A-B |
| Vancomycin | 1 | 2 | 0.5-2 | |
| Linezolid | 1 | 2 | 0.5-2 | |
| E. coli (ESBL) | 2-[(Pyridin-3-ylmethyl)amino]acetamide | X | Y | A-B |
| Meropenem | 0.06 | 0.25 | ≤0.06-4 | |
| Ciprofloxacin | >32 | >32 | 0.03->32 | |
| P. aeruginosa | 2-[(Pyridin-3-ylmethyl)amino]acetamide | X | Y | A-B |
| Piperacillin-tazobactam | 16 | 64 | 4->128 | |
| Amikacin | 4 | 16 | 2-32 |
Minimum Bactericidal Concentration (MBC) Determination
Experimental Rationale: The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. A truly bactericidal agent is often preferred for treating severe infections, especially in immunocompromised patients.
Experimental Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Spot-plate the aliquot onto a drug-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4.
Part 2: In Vivo Efficacy Assessment
Positive in vitro data provides the justification for advancing to in vivo models. These models are essential for evaluating a drug's efficacy within the complex environment of a living organism, taking into account pharmacokinetics and host-pathogen interactions.[13]
Neutropenic Mouse Thigh Infection Model
Experimental Rationale: This is a widely used and well-characterized model for assessing the in vivo efficacy of antibacterial agents.[14] Rendering the animals neutropenic removes the influence of the innate immune system, providing a direct measure of the drug's antibacterial activity.[14] This model is particularly useful for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Standard-of-Care Comparators: A relevant SoC drug identified from the in vitro studies should be used as a positive control (e.g., Vancomycin for a S. aureus infection, Meropenem for a P. aeruginosa infection).
Experimental Workflow Diagram
Caption: Workflow for the neutropenic mouse thigh infection model.
Experimental Protocol:
-
Immunosuppression: Female ICR mice (5-6 weeks old) are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.[14]
-
Infection: On Day 0, mice are inoculated via intramuscular injection into the right thigh with a clinical isolate of interest (e.g., S. aureus or E. coli) at a concentration of ~10^6-10^7 CFU/mL.[14]
-
Treatment: Two hours post-infection, treatment is initiated. Groups will include a vehicle control, a human-equivalent dose of a relevant SoC drug, and multiple dose levels of 2-[(Pyridin-3-ylmethyl)amino]acetamide. Dosing can be administered subcutaneously or intravenously, depending on the compound's properties, over a 24-hour period.
-
Endpoint Analysis: At 24 hours post-infection, mice are euthanized. The infected thigh muscle is aseptically removed, homogenized, and serially diluted for plating to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: The efficacy of the treatment is measured by the reduction in bacterial log10 CFU/gram of tissue compared to the vehicle control group at the start of therapy. A static dose is one that results in no net change in bacterial numbers over 24 hours, while a 1-log or 2-log reduction is indicative of significant bactericidal activity.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Bacterial Load (log10 CFU/g) ± SD | Δ log10 CFU/g (vs. 0h Control) |
| Vehicle Control (24h) | - | q6h | 8.5 ± 0.4 | +1.5 |
| 2-[(Pyridin-3-ylmethyl)amino]acetamide | 10 | q6h | X.X ± Y.Y | Z.Z |
| 30 | q6h | X.X ± Y.Y | Z.Z | |
| 100 | q6h | X.X ± Y.Y | Z.Z | |
| Standard of Care (e.g., Vancomycin) | 50 | q12h | 5.0 ± 0.5 | -2.0 |
Part 3: Logical Framework for Development
The data generated from these benchmarking studies form a logical progression that informs the continued development of the compound.
Caption: Decision-making flowchart for preclinical antibacterial development.
Conclusion
This guide outlines a foundational, yet critical, framework for the preclinical benchmarking of a novel chemical entity, 2-[(Pyridin-3-ylmethyl)amino]acetamide, against current standard-of-care antibacterial agents. By systematically evaluating its in vitro potency and spectrum and confirming its efficacy in a validated in vivo model, researchers can build a robust data package. This structured comparison not only elucidates the compound's potential therapeutic niche but also provides the necessary evidence to justify its progression toward more complex IND-enabling studies. The integrity of this process relies on the inclusion of appropriate controls, adherence to established protocols, and a clear-eyed comparison against the drugs currently used in the clinic.
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Transition Metal Acetamide Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Metal Complexes in Oncology
The quest for novel anticancer agents with enhanced efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. While platinum-based drugs like cisplatin are mainstays in chemotherapy, their utility is often hampered by severe side effects and the development of drug resistance.[1] This has catalyzed a surge in research into non-platinum-based transition metal complexes as potential therapeutic alternatives.[2] Transition metals offer unique advantages in drug design, including variable oxidation states, diverse coordination geometries, and the ability to interact with a wide range of biological targets.[1][3]
When coordinated with specific organic ligands, such as acetamide derivatives, these metal complexes can exhibit potent cytotoxic activity against cancer cells. Acetamides provide a versatile scaffold, and their coordination with transition metals can enhance the lipophilicity and bioavailability of the resulting complex, facilitating its transport across cellular membranes.[4] This guide provides a comparative analysis of the cytotoxic profiles of various transition metal complexes of acetamides, synthesizes key structure-activity relationships, and details the experimental protocols necessary for their evaluation.
Core Principles: How Metal and Ligand Define Cytotoxicity
The biological activity of these complexes is not attributable to the metal or the ligand alone but arises from the synergistic interplay between them.
The Influence of the Central Metal Ion
The choice of the transition metal is a critical determinant of the complex's cytotoxic potential and mechanism of action. Different metals possess distinct properties:
-
Copper (Cu): Copper complexes are frequently reported to exhibit high cytotoxicity.[5][6] Their activity is often linked to their ability to generate reactive oxygen species (ROS) through redox cycling between Cu(II) and Cu(I), leading to oxidative stress and apoptosis.[2][4]
-
Platinum (Pt) & Palladium (Pd): As congeners, Pt(II) and Pd(II) complexes often share similar square planar geometries. While platinum complexes are renowned for their ability to form covalent adducts with DNA, palladium complexes are also studied for their cytotoxic potential, sometimes showing comparable or even superior activity.[7][8][9]
-
Iridium (Ir) & Rhodium (Rh): These half-sandwich organometallic complexes have garnered significant interest. Their mechanism can differ from platinum drugs, and their cytotoxicity can be finely tuned by modifying the ancillary ligands, with some iridium complexes showing toxicity 40-fold greater than cisplatin against certain cell lines.[10][11]
-
Other Metals (Zn, Mn, Co, Ni): Complexes of other transition metals like zinc, manganese, cobalt, and nickel have also been synthesized and evaluated.[12][13][14] Their mechanisms can vary, from DNA intercalation to enzyme inhibition, highlighting the vast chemical space available for exploration.[2]
The Role of the Acetamide-Based Ligand
The ligand structure is equally crucial. It modulates the complex's stability, solubility, lipophilicity, and its ability to interact with biological targets. Key aspects include:
-
Steric and Electronic Effects: Substituents on the acetamide backbone can influence the geometry and electronic properties of the metal center, thereby affecting its reactivity.
-
Lipophilicity: The overall lipophilicity of the complex is a key factor in its ability to cross the cell membrane. Enhanced lipophilicity often correlates with increased cellular uptake and higher cytotoxicity.[10]
-
Chelation and Stability: The formation of stable chelate rings between the metal and a multidentate acetamide-derived ligand can prevent the complex from decomposing before reaching its target.[4]
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The most common metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize representative IC50 values for various transition metal acetamide complexes against several human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Acetamide-Type Complexes
| Complex | Metal Center | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| [Cu(L)Cl₂] | Cu(II) | MOLT-4 (Leukemia) | 3.5 | [5] |
| [Cu(L)Cl₂] | Cu(II) | MCF-7 (Breast) | 4.1 | [5] |
| [Pt(L)Cl₂] | Pt(II) | MOLT-4 (Leukemia) | 16.2 | [5] |
| [Pt(L)Cl₂] | Pt(II) | MCF-7 (Breast) | > 50 | [5] |
| [Pd(L)Cl₂] | Pd(II) | MOLT-4 (Leukemia) | 18.5 | [5] |
| [Pd(L)Cl₂] | Pd(II) | MCF-7 (Breast) | > 50 | [5] |
| Mn(II) Complex | Mn(II) | MCF-7 (Breast) | Lower than HepG-2 | [12] |
| Mn(II) Complex | Mn(II) | HepG-2 (Liver) | Lower than HCT-116 | [12] |
| Mn(II) Complex | Mn(II) | HCT-116 (Colon) | - | [12] |
| Cisplatin (Reference) | Pt(II) | MCF-7 (Breast) | 2.5 | [7] |
L = MeCONHCH₂CH₂N=CHPy (a Schiff base ligand derived from acetamide)
Structure-Activity Relationship Insights
From the data, several key relationships can be inferred:
-
Metal-Dependent Potency: In the study by Zhao et al., the copper complex [Cu(L)Cl₂] was significantly more cytotoxic against both MOLT-4 and MCF-7 cell lines than its platinum and palladium counterparts.[5] This highlights the profound impact of the central metal ion on the biological activity.
-
Cell Line Selectivity: The complexes exhibit differential activity against various cell lines. For instance, the Pt(II) and Pd(II) complexes showed moderate activity against the MOLT-4 leukemia line but were largely inactive against the MCF-7 breast cancer line.[5] This underscores the importance of screening against a diverse panel of cancer cells.
-
Ligand Influence: The lipophilicity conferred by ligands can dramatically impact cytotoxicity. For example, iridium complexes with nonpolar phenyl or nonyl groups attached to the bipyridine ligand demonstrated significantly enhanced toxicity compared to those with more hydrophilic substituents.[10]
Mechanisms of Cytotoxic Action
Understanding how these complexes kill cancer cells is vital for rational drug design. The primary mechanisms involve a multi-pronged attack on cellular machinery.[2][15]
-
DNA Binding and Damage: Similar to cisplatin, many transition metal complexes can bind to DNA. This interaction can occur via intercalation (inserting between DNA base pairs) or by forming covalent adducts, which disrupts DNA replication and transcription, ultimately triggering apoptosis.[2][3]
-
Generation of Reactive Oxygen Species (ROS): Many transition metals, particularly copper and iron, are redox-active.[2] They can participate in Fenton-like reactions within the cell, generating highly damaging ROS such as hydroxyl radicals. This induces a state of oxidative stress, damaging lipids, proteins, and DNA, and pushing the cell towards apoptosis.[4]
-
Enzyme Inhibition: Metal complexes can target and inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or protein kinases.[2] The metal ion can coordinate to active site residues, disrupting the enzyme's catalytic function.
Caption: Key cytotoxic mechanisms of transition metal complexes.
Experimental Guide: Protocols for Cytotoxicity Assessment
The objective evaluation of cytotoxicity relies on robust and reproducible assays. The MTT and LDH assays are two of the most common methods used.
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of a new compound is a multi-step process designed to ensure accuracy and reproducibility.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a gold standard for assessing cell viability.[16] It measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.
Causality: The amount of purple formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.[16]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the transition metal complexes in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.[16] During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.[16]
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[17][18]
Causality: The amount of LDH activity detected in the culture supernatant is proportional to the number of dead or damaged cells.[19] This assay is complementary to the MTT assay, as it directly measures cell death (necrosis) rather than metabolic inactivity.
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three control groups: (a) Spontaneous LDH release (untreated cells), (b) Maximum LDH release (cells treated with a lysis buffer provided in the kit), and (c) Background control (medium only).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains a substrate and a dye). Add 50 µL of this reaction mixture to each well containing the supernatant.[18]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction produces a colored formazan product.[18] Stop the reaction by adding the stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Calculation: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Conclusion and Future Outlook
Transition metal complexes of acetamides represent a promising and versatile class of potential anticancer agents. Comparative analysis demonstrates that cytotoxicity is a complex function of the central metal ion, the ligand architecture, and the specific cancer cell line being targeted. Copper complexes frequently emerge as highly potent candidates, often acting through ROS-mediated pathways. The detailed protocols provided herein offer a standardized framework for researchers to evaluate and compare the cytotoxic profiles of novel compounds.
Future research should focus on expanding the library of these complexes, performing detailed mechanistic studies to elucidate novel modes of action, and exploring strategies to improve tumor selectivity, such as conjugation to targeting moieties.[1][8] A deeper understanding of the structure-activity relationships will undoubtedly pave the way for the rational design of the next generation of metal-based chemotherapeutics.
References
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Zhao, X., Lee, P. P., Yan, Y. K., & Chu, C. K. (2007). Synthesis, crystal structures and cytotoxicities of some transition metal complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide. Journal of Inorganic Biochemistry, 101(2), 321-328. [Link]
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Weisenthal, L. M., & Lippman, M. E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50584. [Link]
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Priyadarsini, K. I. (2012). Therapeutic Applications of Transition Metal Complexes. IOSR Journal of Pharmacy, 2(5), 1-8. [Link]
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Stavrovskaya, E. A., & Timbrell, J. A. (2005). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 19(7), 975-982. [Link]
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Ahmad, A., Khan, A. U., & Kumar, S. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry, 9(8), 201. [Link]
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Abdel-Rahman, L. H., Ismail, N. M., & El-Khouly, A. A. (2024). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules, 29(4), 793. [Link]
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Gou, Y., Li, J., & Fan, J. (2024). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters, 5(1), 1-10. [Link]
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Montagner, D., & Gandin, V. (2023). Recent Advances in Bioconjugated Transition Metal Complexes for Cancer Therapy. International Journal of Molecular Sciences, 24(9), 8089. [Link]
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Singh, S., & Singh, U. P. (2020). Mechanism of actions for anticancer activity of transition metal complexes. ResearchGate. [Link]
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Jungwirth, U., & Keppler, B. K. (2014). A Survey of the Mechanisms of Action of Anticancer Transition Metal Complexes. Scilit. [Link]
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Awasthi, S. K., & Kumar, N. (2019). APPLICATION OF TRANSITION METAL COMPLEX IN MEDICINE. World Journal of Pharmaceutical and Medical Research, 5(5), 58-74. [Link]
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Mabhida, S. E., & Singh, M. (2018). Metal complexes in cancer therapy – an update from drug design perspective. Journal of Cancer Metastasis and Treatment, 4, 34. [Link]
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Gichinga, M. G., & Ornelas, C. (2025). Structural, Quantum Chemical, and Cytotoxicity Analysis of Acetylplatinum(II) Complexes with PASO2 and DAPTA Ligands. Molecules, 30(15), 1-15. [Link]
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Al-janabi, A. S. (2014). Study of the cytotoxic effect of new transition metals complexes: Cobalt (II) and Cadmium (II) on cancer cell line. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 52-56. [Link]
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Komor, A. C., & Barton, J. K. (2016). Transition Metal Intercalators as Anticancer Agents—Recent Advances. Molecules, 21(11), 1477. [Link]
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Al-Warhi, T. I., & Al-Ansari, A. M. (2018). Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. Molecules, 23(11), 2977. [Link]
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Graf, M., Metzler-Nolte, N., & Böttcher, H. C. (2017). Synthesis, Characterization and Cytotoxic Activities of Half‐sandwich Pentamethylcyclopentadienyl Iridium(III) Complexes Containing Modified 4,4'‐substituted 2,2'‐bipyridines. ChemistrySelect, 2(25), 7565-7570. [Link]
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Al-Otaibi, J. S., & Al-Zahrani, A. N. (2023). Cytotoxic Activity of Metal Nanoparticle Complexes. Molecules, 28(21), 7306. [Link]
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Cherkasova, T. G., & Baidina, I. A. (2025). Synthesis and structures of polyiodide acetamide complexes of transition metals. ResearchGate. [Link]
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Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. [Link]
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Graf, M., Ochs, J., Metzler-Nolte, N., Böttcher, H. C., & Mayer, P. (2023). Cytotoxic Activities of Half-sandwich M(III) Complexes (M=Rh, Ir) Bearing Chloro-substituted Bidentate-coordinated Phenanthroline or Terpyridine Ligands. Zeitschrift für anorganische und allgemeine Chemie, 649(11), e202300082. [Link]
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Comparative Guide: Antimicrobial Activity of Acetamide Derivatives
[1]
Executive Summary
This technical guide evaluates the antimicrobial efficacy of acetamide derivatives , specifically focusing on the structural evolution from simple N-substituted acetamides to complex heterocyclic hybrids. Experimental data indicates that while simple acetamide cores exhibit negligible antimicrobial activity, the introduction of
Key Findings:
-
Most Potent Class: Benzothiazole-acetamide hybrids (MIC
6.25–12.5 µg/mL). -
Mechanism: Dual-targeting of DNA Gyrase (bacteria) and membrane disruption (fungi).
-
Critical Structural Feature: The "Linker" role of the acetamide group (
) facilitates the spatial arrangement necessary for active site binding.
Structural Classes & Mechanism of Action (SAR)
To understand performance differences, researchers must analyze the Structure-Activity Relationship (SAR). The acetamide moiety acts as a flexible scaffold. Activity is modulated by two primary regions: the
Comparative Mechanism Table
| Derivative Class | Primary Target | Mechanism of Action | Activity Spectrum |
| Simple N-Aryl Acetamides | Non-specific | Weak membrane interaction; often inactive. | Negligible |
| 2-Chloroacetamides | Enzymes/Proteins | Alkylation of nucleophilic residues (SH, NH groups) in microbial enzymes. | Broad (Bacteria + Fungi) |
| Heterocyclic Hybrids (Benzothiazole/Thiazole) | DNA Gyrase / Topo II | Competitive inhibition of ATP binding pocket in DNA Gyrase; prevents replication. | High Potency (Gram +/-) |
Visualization: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how structural modifications translate to biological activity.
Figure 1: SAR logic flow demonstrating how specific chemical modifications to the acetamide core drive antimicrobial potency.
Comparative Performance Data
The following data aggregates results from broth microdilution assays against standard pathogens (S. aureus, E. coli) and fungi (C. albicans).
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Lower values indicate higher potency.
| Compound Class | Specific Derivative | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Reference |
| Standard Control | Ciprofloxacin / Fluconazole | 0.5 – 1.0 | 0.01 – 1.0 | 1.0 – 4.0 | [1] |
| Simple Acetamide | N-phenylacetamide | > 200 (Inactive) | > 200 | > 200 | [2] |
| Chloroacetamide | 2-chloro-N-(4-fluorophenyl)acetamide | 25 – 50 | 50 – 100 | 12.5 – 25 | [2] |
| Thiazole Hybrid | Thiazolyl-2-chloroacetamide (4j) | 12.5 | 25 | 25 | [1] |
| Benzothiazole Hybrid | 2-mercaptobenzothiazole-acetamide (2i) | 3.12 – 6.25 | 6.25 – 12.5 | N/A | [3] |
Analysis:
-
The "Hybrid" Advantage: The Benzothiazole derivative (Compound 2i) approaches the efficacy of clinical standards (Ciprofloxacin). The bulky heterocyclic ring likely fits into the hydrophobic pocket of bacterial DNA gyrase [3].
-
Antifungal Niche: Simple 2-chloroacetamides are moderately effective antifungals, outperforming their antibacterial utility. This suggests a mechanism involving non-specific alkylation of fungal enzymes rather than specific receptor binding [2].
Experimental Protocols
To ensure reproducibility and valid comparisons, the following protocols must be strictly adhered to.
Synthesis Workflow (Brief Overview)
-
Step 1: Acylation of primary amine with chloroacetyl chloride in the presence of a base (K₂CO₃ or TEA) to neutralize HCl.
-
Step 2 (For Hybrids): Nucleophilic substitution (
) of the -chlorine by a secondary amine or thiol (e.g., 2-mercaptobenzothiazole).
Antimicrobial Screening: Broth Microdilution Method
This protocol is the gold standard for determining MIC, compliant with CLSI guidelines.
Reagents:
-
Mueller-Hinton Broth (MHB) (Cation-adjusted).[1]
-
Resazurin dye (optional, for visual readout).
-
0.5 McFarland Standard (Barium sulfate).
-
DMSO (Solvent).
Step-by-Step Protocol:
-
Stock Preparation: Dissolve the acetamide derivative in 100% DMSO to a concentration of 10 mg/mL. Note: DMSO concentration in the final well must not exceed 1% to avoid toxicity to bacteria.
-
Inoculum Prep:
-
Select 3-5 isolated colonies from a fresh 24h agar plate.
-
Suspend in saline to match 0.5 McFarland turbidity (
CFU/mL). -
Dilute this suspension 1:100 in MHB to reach
CFU/mL.
-
-
Plate Setup (96-well):
-
Add 100 µL of sterile MHB to all wells.
-
Add 100 µL of stock solution to Column 1.
-
Perform serial 2-fold dilution from Column 1 to 10.
-
Column 11: Growth Control (Broth + Bacteria + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume = 200 µL.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity .
Visualization: Experimental Workflow
The following diagram outlines the critical path from synthesis to data generation.
Figure 2: End-to-end workflow for synthesizing acetamide derivatives and validating antimicrobial activity via broth microdilution.
References
-
Shaikh, S. A., et al. (2025).[2] Resynthesis, Antimicrobial Evaluation and Molecular Docking Studies of Thiazolyl‐2‐Chloroacetamide Derivatives.[2][3] Chemistry & Biodiversity.[2]
-
Murtaza, S., et al. (2019).[4] Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives.[2][3] European Journal of Chemistry.
-
Khan, S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega.
-
BenchChem Protocols. (2024). Application Notes and Protocols for Broth Microdilution Method.
Sources
- 1. irejournals.com [irejournals.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Resynthesis, Antimicrobial Evaluation and Molecular Docking Studies of Thiazolyl-2-Chloroacetamide Derivatives as Potential Broad-Spectrum Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives | European Journal of Chemistry [eurjchem.com]
Comparative Guide: Bioavailability of Flavonoid Acetamide Derivatives vs. Parent Aglycones
[1]
Executive Summary: The Bioavailability Paradox
Flavonoids (e.g., Quercetin, Apigenin, Luteolin) are potent antioxidants in vitro but often fail in vivo due to the "Brick Dust" anomaly: high crystallinity, poor aqueous solubility, and rapid Phase II metabolism (glucuronidation/sulfation).
Flavonoid Acetamide Derivatives (FADs) represent a medicinal chemistry strategy to overcome these limitations.[1][2] By masking the phenolic hydroxyl (-OH) groups with acetamide moieties via an ether linkage, these derivatives alter the physicochemical landscape of the molecule.
Key Findings:
-
Bioavailability: FADs demonstrate a 1.5x to 2.5x increase in in vitro bioavailability compared to parent compounds.
-
Permeability: The introduction of acetamide linkers increases lipophilicity (LogP) and flexibility (rotatable bonds), enhancing passive diffusion.
-
Trade-off: There is an inverse correlation between bioavailability and antioxidant capacity. While FADs enter the system more efficiently, the blocking of -OH groups reduces immediate radical scavenging activity (
values increase), suggesting FADs may act as prodrugs or require metabolic cleavage to restore full potency.
Chemical Rationale: The Acetamide Linker Strategy
The core challenge with unmodified flavonoids is their rapid clearance. The acetamide derivatization targets the phenolic hydroxyls—specifically at the C3, C5, and C7 positions—which are the primary sites for metabolic conjugation.
Structural Modification Logic
The synthesis typically involves an
-
Metabolic Shielding: Converting -OH to -O-Acetamide prevents immediate recognition by UDP-glucuronosyltransferases (UGTs).
-
LogP Modulation: The acetamide group adds
hybridized carbons, modulating the partition coefficient to an optimal range for membrane crossing. -
Hydrogen Bonding: The amide nitrogen remains available for hydrogen bonding with transporters, potentially aiding uptake while the ether linkage resists rapid hydrolysis compared to ester prodrugs.
Visualization: Synthesis & Structural Logic
Figure 1: Synthetic pathway transforming reactive hydroxyls into stable acetamide ether linkages.
Comparative Performance Analysis
The following data aggregates findings from recent comparative studies (specifically Isika et al., 2022) focusing on Quercetin, Apigenin, and Luteolin derivatives.
Table 1: Physicochemical & Bioavailability Profile[4]
| Compound Class | Specific Molecule | Molecular Weight ( g/mol ) | Lipophilicity (LogP) | TPSA ( | In Vitro Bioavailability (%) | Fold Increase |
| Parent | Quercetin | 302.2 | 1.82 | 131.36 | 10.78 - 19.29% | - |
| Derivative | Quercetin-Acetamide | ~580.5 | 2.15 | 260.10 | 20.70 - 34.87% | ~1.9x |
| Parent | Apigenin | 270.2 | 2.58 | 90.90 | 16.59% | - |
| Derivative | Apigenin-Acetamide | ~440.4 | 2.95 | 180.50 | 22.20% | ~1.3x |
| Parent | Fisetin | 286.2 | 2.20 | 111.13 | 16.19% | - |
| Derivative | Fisetin-Acetamide | ~515.5 | 2.45 | 220.80 | 34.81% | ~2.1x |
Note: Bioavailability measured via dialysis tubing model simulating gastrointestinal absorption.[3]
Table 2: The Activity Trade-off (Antioxidant Capacity)
A critical consideration for formulation scientists is the reduction in direct antioxidant potency.
| Compound | DPPH | Interpretation |
| Unmodified Flavonoids | 2.19 – 13.03 | High potency (Direct radical scavenging via free -OH).[4] |
| Acetamide Derivatives | 33.83 – 67.10 | Reduced potency (Steric hindrance/Blockage of active sites). |
Scientist's Insight: The increased
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols. These are designed to be self-validating controls.
Protocol A: Synthesis of Flavonoid Acetamides (General Procedure)
-
Reagents: Parent flavonoid (1 eq), Anhydrous
(excess, 4-6 eq), 2-Chloroacetamide (excess, 4-6 eq), Anhydrous Acetone. -
Workflow:
-
Dissolve flavonoid in anhydrous acetone under
atmosphere. -
Add
and stir for 30 mins to activate hydroxyls (deprotonation). -
Add 2-Chloroacetamide dropwise.
-
Reflux at
for 12–24 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform). -
Validation: Disappearance of the polar parent spot and appearance of a less polar product spot.
-
Precipitate in ice-cold water, filter, and recrystallize from ethanol.
-
Protocol B: In Vitro Bioavailability (Dialysis Tubing Method)
This method simulates passive diffusion from the gut (donor) to the plasma (acceptor).
-
Preparation:
-
Donor Phase: 1 mg of Compound in 1 mL DMSO + 1 mL HCl (pH 1.2, simulated gastric fluid).
-
Acceptor Phase: Phosphate Buffer Saline (PBS, pH 7.4).
-
-
Assembly:
-
Place Donor phase inside dialysis tubing (MWCO 12-14 kDa).
-
Submerge tubing in a beaker containing 50 mL of Acceptor Phase (PBS).
-
-
Incubation:
-
Stir at
at 100 rpm.
-
-
Sampling:
-
Aliquot 1 mL from the external PBS phase at
hours. -
Replenish with fresh PBS to maintain sink conditions.
-
-
Quantification:
-
Analyze via HPLC-UV (254 nm or 360 nm depending on flavonoid).
-
Calculation:
-
Mechanistic Pathway: ADME Fate
The following diagram illustrates the divergent fates of the parent compound versus the acetamide derivative, highlighting the "Evasion Strategy."
Figure 2: ADME fate comparison. The derivative (Green path) bypasses the rapid conjugation bottleneck that traps the parent compound (Red path).
References
-
Isika, D. K., & Sadik, O. A. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties . Molecules, 27(23), 8133. [Link]
-
Thilakarathna, S. H., & Rupasinghe, H. P. V. (2013). Flavonoid Bioavailability and Attempts for Bioavailability Enhancement . Nutrients, 5(9), 3367–3387. [Link]
-
Biasutto, L., et al. (2017). Ester-based precursors to increase the bioavailability of quercetin . Journal of Medicinal Chemistry, 60(16), 6796-6811. [Link]
Safety Operating Guide
Technical Guide: Proper Disposal of 2-[(Pyridin-3-ylmethyl)amino]acetamide
[1][2]
Executive Summary & Hazard Characterization
2-[(Pyridin-3-ylmethyl)amino]acetamide is a functionalized organic intermediate containing a basic pyridine ring, a secondary amine, and an acetamide moiety.[1][2] Based on Structure-Activity Relationships (SAR) of aminopyridines and acetamides, this compound must be treated as a toxic, basic organic solid that poses potential aquatic toxicity and skin/eye irritation risks.
Do not dispose of this compound down the drain. The presence of the pyridine ring renders it unsuitable for municipal wastewater treatment due to resistance to biodegradation and potential ecotoxicity.
Chemical Hazard Profile
| Property | Characteristic | Disposal Implication |
| Functional Groups | Pyridine (Basic), 2° Amine, Amide | Segregate with basic or non-halogenated organics.[1][2] |
| Physical State | Solid (typically off-white powder) | Requires solid waste incineration.[1][2] |
| Reactivity | Incompatible with strong oxidizers, acids | Do not mix with Nitric Acid or Peroxides (Risk of violent reaction). |
| Toxicity (Predicted) | Acute Tox. 4 (Oral), Irritant (Skin/Eye) | PPE (Nitrile gloves, safety goggles) is mandatory. |
| RCRA Status | Unlisted (Treat as Characteristic Waste) | Classify as D001 (if ignitable) or General Hazardous Organic.[2] |
Pre-Disposal Stabilization & Segregation
Before entering the waste stream, the compound must be stabilized to prevent accidental reactivity.
Step 1: Chemical Segregation[2]
-
Rule of Thumb: Keep separate from oxidizers (e.g., permanganates, nitrates) and strong acids .[2][3]
-
Container Compatibility: Use High-Density Polyethylene (HDPE) or Amber Glass.[2] Avoid metal containers if the compound is in an aqueous solution with extreme pH.
Step 2: Labeling
Affix a hazardous waste tag immediately upon generation. The label must include:
Disposal Workflows
Select the appropriate workflow based on the physical state of the waste.
Workflow A: Pure Solid Substance
-
Applicability: Expired reagents, synthesis yield, or spilled powder.
-
Protocol:
-
Transfer the solid into a wide-mouth HDPE jar.
-
Do not dissolve in solvent for the sole purpose of disposal (this increases waste volume and cost).
-
Seal the container tightly with a screw-top lid.
-
Classify as "Non-Halogenated Organic Solid" .
-
Destruction Method: High-temperature incineration (Rotary Kiln) is required to break down the pyridine ring and minimize Nitrogen Oxide (NOx) emissions.[2]
-
Workflow B: Liquid Waste (Mother Liquors/Solutions)
-
Applicability: Reaction mixtures, HPLC effluent, or washing solvents.
-
Protocol:
-
Check pH: If the solution is acidic (pH < 4), neutralize to pH 6–8 using Sodium Bicarbonate (
) to prevent acid-base exotherms in the waste drum. -
Solvent Check:
-
Aqueous Solutions: If the compound is in water (>90% water), do not sewer. Collect in "Aqueous Organic Waste" drums for off-site treatment.[1][2]
-
Workflow C: Contaminated Debris (Sharps/Consumables)[2]
-
Applicability: Syringes, filter paper, gloves, pipettes.
-
Protocol:
-
Sharps: Place chemically contaminated needles in a red biohazard/sharps container labeled "Chemical Contaminated Sharps".
-
Soft Debris: Double-bag gloves and paper towels in clear polyethylene bags (4 mil thickness). Tie securely and place in the solid hazardous waste drum.
-
Visualized Decision Matrix
The following diagram illustrates the logical decision path for segregating this specific compound to ensure regulatory compliance and safety.
Figure 1: Waste segregation logic flow for 2-[(Pyridin-3-ylmethyl)amino]acetamide. Ensure strict separation of halogenated and non-halogenated solvents to minimize disposal costs and safety risks.[1]
Emergency Spill Response Protocol
In the event of a spill, immediate containment is critical to prevent environmental contamination.[3]
-
Evacuate & Ventilate: Clear the immediate area. If the spill is a powder, prevent dust generation.
-
PPE: Don nitrile gloves (double-gloving recommended), lab coat, and safety goggles. Use a P95/N95 respirator if dust is visible.
-
Containment:
-
Liquid Spill: Encircle with absorbent socks or vermiculite.[7]
-
Solid Spill: Cover with a damp paper towel to prevent airborne dispersion.
-
-
Cleanup:
-
Disposal: Place all cleanup materials into the "Solid Hazardous Waste" drum.
Regulatory Compliance & RCRA Codes
While 2-[(Pyridin-3-ylmethyl)amino]acetamide is not explicitly P-listed or U-listed, it behaves as a hazardous organic.[1][2]
-
RCRA Classification:
-
If the waste is ignitable (e.g., in solvent): D001 .
-
If mixed with Pyridine (U196) or other listed solvents: F-listed codes may apply.[2]
-
Default Classification: Non-Regulated Hazardous Waste (unless characteristic toxicity is proven), but Best Practice dictates treating it as Hazardous Chemical Waste .[2]
-
-
DOT Shipping Name (for pure substance):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories. ACS.org. [Link][1][2]
Sources
- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. biochemopharma.fr [biochemopharma.fr]
- 5. tcichemicals.com [tcichemicals.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. kishida.co.jp [kishida.co.jp]
- 11. PubChemLite - N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide (C9H13N3O) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
